1-(4-Methylphenyl)ethylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-methylphenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDDXUMOXKDXNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028260 | |
| Record name | 1-(4-Methylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
586-70-9 | |
| Record name | 1-(4-Methylphenyl)ethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methylphenyl)ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-methylphenyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.870 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-Methylphenyl)ethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(4-Methylphenyl)ethylamine: Physical and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(4-Methylphenyl)ethylamine, a chiral amine with applications in pharmaceutical and chemical synthesis.[1][2] This document details its key characteristics, spectral data, and a representative synthetic protocol.
Core Physical and Chemical Properties
This compound, also known as 1-p-tolylethanamine, is a colorless to light yellow liquid.[3] It is a chiral compound existing as two enantiomers, (R)-(+)-1-(4-methylphenyl)ethylamine and (S)-(-)-1-(4-methylphenyl)ethylamine. The information presented here pertains to the racemic mixture unless otherwise specified.
Identification and Structure
| Property | Value | Reference |
| IUPAC Name | 1-(4-methylphenyl)ethan-1-amine | [4] |
| Synonyms | 1-p-Tolylethanamine, 4-(1-Aminoethyl)toluene, α,4-Dimethylbenzylamine | [5] |
| Molecular Formula | C₉H₁₃N | [3][5] |
| Molecular Weight | 135.21 g/mol | [3][5] |
| CAS Number | 586-70-9 (racemate) | [5] |
| 4187-38-6 ((R)-enantiomer) | [4] | |
| 27298-98-2 ((S)-enantiomer) | ||
| InChI Key | UZDDXUMOXKDXNE-UHFFFAOYSA-N (racemate) | [5] |
| SMILES | CC(N)c1ccc(C)cc1 | [5] |
Physicochemical Data
| Property | Value | Reference |
| Boiling Point | 211-212 °C (lit.) | [5] |
| Density | 0.926 g/mL at 25 °C (lit.) | [5] |
| Refractive Index (n20/D) | 1.5210 (lit.) | [5] |
| Flash Point | 85 °C (185 °F) - closed cup | [2] |
| pKa (predicted) | 9.20 ± 0.10 | |
| Solubility | Information on quantitative solubility in various solvents is limited. As a primary amine with a significant hydrocarbon component, it is expected to be soluble in many organic solvents such as alcohols, ethers, and chlorinated solvents. Its solubility in water is expected to be low. |
Spectral Data
Detailed spectral analyses are crucial for the identification and characterization of this compound.
| Technique | Key Features |
| ¹H NMR | Spectral data is available, typically showing signals for the aromatic protons, the methine proton, the amine protons, and the two methyl groups. |
| ¹³C NMR | Carbon NMR spectra have been recorded and are available in spectral databases. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring. |
| Mass Spectrometry (MS) | The mass spectrum shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns. The top peak is often observed at m/z 120.[4] |
Synthesis Protocols
A common and effective method for the synthesis of this compound is the reductive amination of 4-methylacetophenone. The Leuckart reaction, which utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, is a well-established procedure for this transformation.[6][7]
Representative Experimental Protocol: Leuckart Reaction
This protocol is a generalized procedure based on established methods for the Leuckart reaction.[6][8][9]
Materials:
-
4-Methylacetophenone
-
Ammonium formate (or formamide and formic acid)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methylacetophenone and an excess of ammonium formate.
-
Heating: Heat the reaction mixture to a temperature between 160-185°C. The reaction is typically carried out for several hours.[9]
-
Hydrolysis: After cooling, the intermediate formamide is hydrolyzed by adding concentrated hydrochloric acid and refluxing the mixture for several hours.
-
Workup:
-
The reaction mixture is cooled and made alkaline with a sodium hydroxide solution.
-
The aqueous layer is extracted multiple times with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
-
Purification: The crude product is purified by vacuum distillation to yield this compound.
References
- 1. science.lpnu.ua [science.lpnu.ua]
- 2. benchchem.com [benchchem.com]
- 3. Buy (R)-(+)-1-(4-Methylphenyl)ethylamine | 4187-38-6 [smolecule.com]
- 4. (+)-1-(4-Methylphenyl)ethylamine | C9H13N | CID 7015756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound 96 586-70-9 [sigmaaldrich.com]
- 6. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 7. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 8. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 9. US20090143622A1 - Method For The Synthesis Of Substituted Formylamines And Substituted Amines - Google Patents [patents.google.com]
Synthesis of racemic 1-(4-Methylphenyl)ethylamine from 4-methylacetophenone
An In-depth Technical Guide to the Synthesis of Racemic 1-(4-Methylphenyl)ethylamine from 4-Methylacetophenone
Introduction
This compound is a primary amine of significant interest in the pharmaceutical and chemical industries. It serves as a crucial chiral resolving agent and a versatile building block for the synthesis of more complex molecules. The racemic form is commonly synthesized from the readily available and cost-effective starting material, 4-methylacetophenone. This technical guide provides a comprehensive overview of the primary synthetic routes, detailed experimental protocols, and comparative data for the preparation of racemic this compound. The primary methods discussed are direct reductive amination, notably the Leuckart reaction, and a two-step process involving the formation and subsequent reduction of an oxime intermediate.
Core Synthetic Pathways
The conversion of 4-methylacetophenone to racemic this compound is predominantly achieved through two reliable pathways: direct reductive amination and a two-step synthesis via an oxime.
Direct Reductive Amination: The Leuckart Reaction
The Leuckart reaction is a classic and widely used method for the reductive amination of aldehydes and ketones.[1] It involves heating the carbonyl compound with an amine source, typically formamide, ammonium formate, or a mixture of formic acid and formamide.[1][2] This one-pot reaction proceeds through the in-situ formation of an imine or a related intermediate, which is then reduced by formic acid or a formate salt.[3] The initial product is the N-formyl derivative of the target amine, which must be hydrolyzed under acidic or basic conditions to yield the final primary amine.[1]
The reaction mechanism can be broken down into two main stages: the formation of a C=N bond and the subsequent reduction of this bond.[1] While effective, the Leuckart reaction often requires high temperatures (150-250°C) and can be sensitive to the presence of water.[2][4]
Two-Step Synthesis via Oxime Intermediate
An alternative and often milder approach involves a two-step sequence. This method provides a clear separation between the formation of the C=N bond and its reduction, often leading to cleaner reactions and simpler purification.
Step 1: Oximation The first step is the conversion of 4-methylacetophenone into its corresponding oxime, 4'-methylacetophenone oxime. This is a standard condensation reaction achieved by treating the ketone with hydroxylamine, usually in the form of hydroxylamine hydrochloride, in the presence of a base to liberate the free hydroxylamine.[5] The reaction is typically robust and high-yielding.
Step 2: Reduction of the Oxime The second step is the reduction of the C=N double bond of the oxime to the primary amine. This transformation is a key step in many amine syntheses. Several methods are effective for this reduction:
-
Hydride Reducing Agents: While sodium borohydride (NaBH₄) alone is generally ineffective for reducing oximes, its reactivity can be significantly enhanced by the addition of Lewis acids or transition metal salts.[6][7] Systems like NaBH₄/ZrCl₄ or NaBH₄/CuSO₄ are efficient and convenient for this purpose.[6] These reagents are often safer and easier to handle than more powerful hydrides like lithium aluminum hydride (LiAlH₄).
-
Catalytic Hydrogenation: This is a widely applied method in both laboratory and industrial settings for the reduction of oximes.[8] The reaction involves treating the oxime with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include noble metals like platinum (e.g., PtO₂) or palladium on carbon (Pd/C), as well as non-noble metal catalysts based on nickel or cobalt.[8] This method is often considered a "green" chemistry approach due to the use of hydrogen as the reducing agent.[9]
Mandatory Visualizations
Caption: Overall synthetic routes from 4-methylacetophenone.
Caption: Workflow for the two-step oximation-reduction synthesis.
Experimental Protocols
Protocol 1: Leuckart Reaction
This protocol is adapted from optimized procedures for the reductive amination of acetophenone derivatives.[2]
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, combine 4-methylacetophenone (1 equiv.), formamide (4.5 equiv.), and a small amount of water (approx. 0.5 mL per 10 mmol of ketone).
-
Heating: Heat the stirred mixture in an oil bath to approximately 200-205°C for 6 hours.[2] The reaction progress can be monitored by TLC or GC.
-
Hydrolysis: After cooling, add an aqueous solution of sodium hydroxide (e.g., 20% w/v) to the reaction mixture to hydrolyze the intermediate N-formyl amine. Heat the mixture at reflux for 2-4 hours to ensure complete hydrolysis.
-
Work-up: Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude amine can be further purified by vacuum distillation.
Protocol 2: Two-Step Synthesis via Oxime Reduction with NaBH₄/ZrCl₄
This protocol is based on the efficient, solvent-free reduction of oximes.[6]
Part A: Synthesis of 4'-Methylacetophenone Oxime
-
Reaction Setup: Dissolve 4-methylacetophenone (1 equiv.) in ethanol. Add hydroxylamine hydrochloride (1.2 equiv.) and sodium acetate (1.5 equiv.).
-
Reaction: Heat the mixture at reflux for 1-2 hours until the reaction is complete (monitored by TLC).
-
Isolation: Cool the reaction mixture and pour it into cold water. The solid oxime product will precipitate.
-
Purification: Collect the solid by filtration, wash with water, and dry. The crude oxime is often of sufficient purity for the next step, or it can be recrystallized from aqueous ethanol.
Part B: Reduction of 4'-Methylacetophenone Oxime
-
Reagent Preparation: In a mortar, grind zirconium(IV) chloride (ZrCl₄, 1 equiv.) with neutral alumina (Al₂O₃, 1 equiv.).[6]
-
Mixing: Add the 4'-methylacetophenone oxime (1 equiv.) to the mortar and continue grinding for a moment.
-
Reduction: Add sodium borohydride (NaBH₄, 5 equiv.) portion-wise to the mixture while grinding. The reaction is rapid and typically complete within 2 minutes at room temperature.[6]
-
Work-up: After completion, wash the solid mixture with dichloromethane or ethyl acetate (3 x 8 mL).[6]
-
Purification: Filter the combined organic extracts and evaporate the solvent to yield the crude this compound. Further purification can be achieved by distillation under reduced pressure.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Method | Key Reagents | Typical Conditions | Reported Yield | Notes |
| Leuckart Reaction | Formamide, Water | 205°C, 6 hours, followed by hydrolysis | ~70-85% (for acetophenone)[2] | One-pot method but requires high temperatures.[1][2] |
| Oxime Reduction | NaBH₄, ZrCl₄, Al₂O₃ | Room Temperature, 2 minutes (solvent-free) | High to Excellent[6] | Very rapid, mild, and efficient reduction step.[6] |
| Oxime Reduction | NaBH₄, CuSO₄ | Methanol, Reflux | Variable | An alternative to ZrCl₄, forming primary and secondary amines. |
| Oxime Reduction | H₂, Pt/Al₂O₃ | 100°C, 7.5 atm H₂ | ~90% (for related terpenoid oximes)[8] | Catalytic method, good for scalability.[8] |
Conclusion
The synthesis of racemic this compound from 4-methylacetophenone can be effectively accomplished through several reliable methods. The Leuckart reaction offers a direct, one-pot conversion but necessitates high reaction temperatures. The two-step pathway through an oxime intermediate provides greater flexibility and often employs milder conditions for the critical reduction step. The use of modified sodium borohydride reagents, such as the NaBH₄/ZrCl₄ system, offers an exceptionally fast, high-yielding, and operationally simple method for the reduction of the oxime.[6] Alternatively, catalytic hydrogenation represents a clean and scalable technology widely used in industrial applications.[8] The choice of method will depend on the specific requirements of the researcher or organization, balancing factors such as scale, available equipment, cost of reagents, and safety considerations.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 4. erowid.org [erowid.org]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Sodium Borohydride [commonorganicchemistry.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Reductive amination - Wikipedia [en.wikipedia.org]
Spectroscopic data of 1-(4-Methylphenyl)ethylamine (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 1-(4-Methylphenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a chiral amine utilized in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.25 | d | 2H | Ar-H |
| ~7.10 | d | 2H | Ar-H |
| ~4.10 | q | 1H | CH-NH₂ |
| ~2.30 | s | 3H | Ar-CH₃ |
| ~1.50 | s (br) | 2H | NH₂ |
| ~1.35 | d | 3H | CH-CH₃ |
Solvent: CDCl₃. Reference: TMS. Note that the chemical shifts for the amine protons can be broad and their position may vary with concentration and solvent.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~144.0 | Ar-C (quaternary) |
| ~136.0 | Ar-C (quaternary) |
| ~129.0 | Ar-CH |
| ~126.5 | Ar-CH |
| ~50.0 | CH-NH₂ |
| ~25.0 | CH-CH₃ |
| ~21.0 | Ar-CH₃ |
Solvent: Chloroform-d. Reference: TMS.[1]
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, Broad | N-H stretch (amine) |
| 3000-3100 | Medium | C-H stretch (aromatic) |
| 2850-2970 | Medium | C-H stretch (aliphatic) |
| 1600-1620 | Medium | C=C stretch (aromatic ring) |
| 1450-1550 | Medium | N-H bend (amine) |
| 810-840 | Strong | C-H bend (para-disubstituted aromatic) |
Technique: Neat or ATR-Neat.[2]
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 135 | Moderate | [M]⁺ (Molecular Ion) |
| 120 | High | [M-CH₃]⁺ |
| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |
Ionization Method: Electron Impact (EI).
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
5 mm NMR tubes
-
Pipettes
-
Vortex mixer
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample for ¹H NMR (or 20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.[3]
-
Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.[3]
-
Transfer to NMR Tube: Using a pipette, carefully transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[3] Avoid introducing any solid particles or air bubbles.
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually lower it into the magnet.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).[3]
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For the ¹³C NMR spectrum, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Method 1: Neat Liquid on Salt Plates Materials:
-
This compound sample
-
Sodium chloride (NaCl) or potassium bromide (KBr) salt plates
-
Pasteur pipette
-
FTIR spectrometer
Procedure:
-
Sample Preparation: Place a single drop of the liquid this compound onto the surface of one clean, dry salt plate using a Pasteur pipette.[4]
-
Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film between the plates.[4][5]
-
Data Acquisition: Place the sandwiched salt plates into the sample holder of the FTIR spectrometer.[4]
-
Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹). A background spectrum of the empty spectrometer should be run first and automatically subtracted from the sample spectrum.
-
Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent like acetone and return them to a desiccator.[4]
Method 2: Attenuated Total Reflectance (ATR) Materials:
-
This compound sample
-
FTIR spectrometer with an ATR accessory
Procedure:
-
Data Acquisition (Background): Ensure the ATR crystal surface is clean and run a background spectrum.
-
Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.
-
Data Acquisition (Sample): Run the IR spectrum of the sample.[6] The instrument will measure the interaction of the evanescent wave with the sample.
-
Cleaning: Clean the ATR crystal surface with an appropriate solvent (e.g., isopropanol) and a soft tissue.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Materials:
-
This compound sample
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Mass spectrometer with an Electron Impact (EI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent. The concentration should be low to avoid saturating the detector.
-
Sample Introduction: Introduce the sample into the mass spectrometer. This can be done via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.[7]
-
Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV for EI), causing ionization and fragmentation.[7][8][9]
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge (m/z) ratio.[7][8]
-
Detection: A detector records the abundance of each ion at a specific m/z value.[7][8]
-
Data Representation: The resulting data is plotted as a mass spectrum, with m/z on the x-axis and relative abundance on the y-axis. The most intense peak is designated as the base peak with 100% relative abundance.[9]
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. (+)-1-(4-Methylphenyl)ethylamine | C9H13N | CID 7015756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. researchgate.net [researchgate.net]
- 6. emeraldcloudlab.com [emeraldcloudlab.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
Commercial Availability and Enantioselective Applications of 1-(4-Methylphenyl)ethylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, synthesis, and applications of enantiopure 1-(4-Methylphenyl)ethylamine. This chiral amine serves as a critical building block in asymmetric synthesis and as a valuable intermediate in the development of pharmaceuticals. This document offers a comprehensive resource for researchers and professionals in the fields of chemistry and drug discovery, with detailed experimental protocols and visual representations of key processes.
Commercial Availability and Suppliers
Enantiopure (R)-(+)-1-(4-Methylphenyl)ethylamine and (S)-(-)-1-(4-Methylphenyl)ethylamine are readily available from a variety of commercial suppliers. These compounds are offered in various quantities and purities to meet the diverse needs of research and development laboratories as well as for larger-scale manufacturing. Below is a summary of prominent suppliers and the typical specifications of the products they offer.
Table 1: Commercial Suppliers of (R)-(+)-1-(4-Methylphenyl)ethylamine
| Supplier | Product Name | CAS Number | Purity/Enantiomeric Excess (ee) | Available Quantities |
| Benchchem | (R)-(+)-1-(4-Methylphenyl)ethylamine | 4187-38-6 | >98% | Inquire |
| ChemicalBook | (R)-(+)-1-(4-Methylphenyl)ethylamine | 4187-38-6 | 98%, 99% | 1g, 25g, Bulk |
| Thermo Scientific Alfa Aesar | (R)-(+)-1-(4-Methylphenyl)ethylamine | 4187-38-6 | 98% | 1g, 5g, 25g |
| Smolecule | (R)-(+)-1-(4-Methylphenyl)ethylamine | 4187-38-6 | Inquire | In Stock |
| GlobalChemMall | (R)-(+)-1-(4-Methylphenyl)ethylamine | 4187-38-6 | Inquire | Wholesale |
| TaiChem Taizhou Ltd. | (+)-1-(4-Methylphenyl)ethylamine | 4187-38-6 | Pharmacy Grade | Inquire |
Table 2: Commercial Suppliers of (S)-(-)-1-(4-Methylphenyl)ethylamine
| Supplier | Product Name | CAS Number | Purity/Enantiomeric Excess (ee) | Available Quantities |
| Thermo Scientific Alfa Aesar | (S)-(-)-1-(4-Methylphenyl)ethylamine, ChiPros | 27298-98-2 | 98%, ee 99+% | 1g, 5g, 25g |
| Fisher Scientific | (S)-(-)-1-(4-Methylphenyl)ethylamine, ChiPros | 27298-98-2 | 98%, ee 99+% | 1g, 5g, 25g |
Physicochemical Properties
The enantiomers of this compound are typically colorless to light yellow liquids with physical properties that are critical for their application in synthesis and formulation.
Table 3: Physicochemical Data for this compound
| Property | (R)-(+)-1-(4-Methylphenyl)ethylamine | (S)-(-)-1-(4-Methylphenyl)ethylamine | Racemic this compound |
| Molecular Formula | C₉H₁₃N | C₉H₁₃N | C₉H₁₃N |
| Molecular Weight | 135.21 g/mol | 135.21 g/mol | 135.21 g/mol |
| Boiling Point | ~204-212 °C | ~204 °C | 211-212 °C |
| Density | ~0.94 g/mL | 0.94 g/mL | 0.926 g/mL at 25 °C |
| Refractive Index | ~1.5215 | 1.5215 | 1.5210 |
| Flash Point | ~82 °C (179 °F) | 82 °C (179 °F) | 85 °C |
| Melting Point | N/A | < -20°C | N/A |
Experimental Protocols
The synthesis of enantiopure this compound can be achieved through various methods, including asymmetric synthesis or the resolution of a racemic mixture. Below are detailed protocols for the synthesis of the racemic starting material and its subsequent resolution.
Synthesis of Racemic this compound
The synthesis of racemic this compound is commonly achieved through the reductive amination of 4-methylacetophenone.
Reaction Scheme:
Materials:
-
4-Methylacetophenone
-
Ammonia (e.g., as ammonium acetate or in a solution)
-
Reducing agent (e.g., sodium cyanoborohydride, or catalytic hydrogenation with H₂/Pd-C)
-
Methanol or Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-methylacetophenone (1 equivalent) and a source of ammonia such as ammonium acetate (10 equivalents) in methanol.
-
Reduction: Cool the mixture in an ice bath. Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Add water to the residue and basify with a sodium hydroxide solution until the pH is >10.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude racemic this compound.
-
Purification: The crude product can be purified by vacuum distillation to yield the pure racemic amine.
Chiral Resolution of Racemic this compound using (+)-Tartaric Acid
The separation of the racemic mixture into its constituent enantiomers can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as (+)-tartaric acid.[1] The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.[1]
Reaction Scheme:
Materials:
-
Racemic this compound
-
(+)-Tartaric acid
-
Methanol
-
50% Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve (+)-tartaric acid (0.5 equivalents) in a minimal amount of warm methanol in an Erlenmeyer flask.[1]
-
Addition of Amine: Slowly add the racemic this compound (1 equivalent) to the tartaric acid solution. The mixture will heat up.[1]
-
Crystallization: Allow the solution to cool slowly to room temperature and then let it stand undisturbed for 24 hours or until crystallization is complete. One diastereomeric salt will preferentially crystallize out of the solution.[1]
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of the Enantiopure Amine: Suspend the collected crystals in water and add 50% sodium hydroxide solution until the salt is completely dissolved and the solution is basic (pH > 10). This will regenerate the free amine.[1]
-
Extraction: Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral high-performance liquid chromatography (HPLC) or by measuring its specific optical rotation.
Applications in Asymmetric Synthesis
Enantiopure this compound is a valuable chiral auxiliary in asymmetric synthesis. It can be used to introduce chirality into a molecule, which is then removed in a later step. A common application is in the asymmetric synthesis of α-substituted carboxylic acids, such as the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.
Experimental Workflow: Asymmetric Synthesis of (S)-Ibuprofen
The following workflow illustrates the use of (S)-(-)-1-(4-Methylphenyl)ethylamine as a chiral auxiliary in the synthesis of (S)-Ibuprofen.
Caption: Asymmetric synthesis of (S)-Ibuprofen using a chiral auxiliary.
Mechanism of Action in a Biological Context
Some phenylethylamine derivatives are known to act as central nervous system (CNS) stimulants by modulating the levels of neurotransmitters such as dopamine and norepinephrine.[2] The primary mechanism of action is the inhibition of the reuptake of these neurotransmitters from the synaptic cleft, thereby prolonging their activity.
Signaling Pathway: Norepinephrine and Dopamine Reuptake Inhibition
The diagram below illustrates the mechanism by which a phenylethylamine derivative, such as this compound, can inhibit the dopamine transporter (DAT) and the norepinephrine transporter (NET).
Caption: Inhibition of dopamine and norepinephrine reuptake by this compound.
This inhibition leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, enhancing the stimulation of postsynaptic receptors. This mechanism is the basis for the therapeutic effects of many antidepressant and anti-ADHD medications.
Conclusion
Enantiopure this compound is a commercially accessible and versatile chiral building block with significant applications in both synthetic organic chemistry and medicinal chemistry. Its role as a chiral auxiliary enables the efficient synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Furthermore, its potential as a neuromodulator highlights its relevance in drug discovery programs targeting CNS disorders. The information provided in this guide serves as a valuable resource for scientists and researchers working with this important chiral amine.
References
Early Applications of 1-(4-Methylphenyl)ethylamine in Chemical Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Methylphenyl)ethylamine, a chiral amine, has emerged as a valuable tool in stereoselective synthesis. Its structural similarity to the widely used 1-phenylethylamine, combined with the electronic and steric influence of the p-methyl group, has made it a subject of interest for applications in chiral resolution and as a chiral auxiliary. This technical guide delves into the early applications of this compound, providing a detailed overview of its use in the separation of enantiomers and its role in directing stereoselective reactions. The focus is on foundational methodologies, supported by quantitative data and detailed experimental protocols to aid in the practical application of this versatile chiral building block.
Core Applications
The primary early applications of this compound in chemical synthesis can be categorized into two main areas:
-
Chiral Resolving Agent: Leveraging its basicity and chirality, this compound is employed to separate racemic mixtures of acidic compounds through the formation of diastereomeric salts.
-
Chiral Auxiliary: By covalently bonding to a prochiral substrate, it can direct the stereochemical outcome of a subsequent reaction, after which it can be cleaved and recovered.
This compound as a Chiral Resolving Agent
The classical method of resolving a racemic mixture of a carboxylic acid involves its reaction with an enantiomerically pure chiral base, such as (R)- or (S)-1-(4-Methylphenyl)ethylamine. This acid-base reaction forms a pair of diastereomeric salts. Due to their different physical properties, particularly solubility, these salts can be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the enantiomerically pure carboxylic acid and the resolving agent.
General Workflow for Diastereomeric Salt Resolution
The logical flow of a typical chiral resolution process using this compound is depicted below.
Resolution of Racemic this compound: An Illustrative Example
While the primary focus is on the application of this compound as a resolving agent, it is instructive to first consider its own resolution. An early method for obtaining enantiomerically pure this compound involves the use of a chiral carboxylic acid.
Experimental Protocol: Resolution of (±)-1-(4-Methylphenyl)ethylamine
A specific example involves the resolution of racemic this compound (referred to as 1 where R¹ = 4-Me) using the chiral resolving agent (S)-(-)-N-(1-phenylethyl)phthalamic acid ((S)-8 ).
-
(S)-8 (11.77 g, 42 mmol) and racemic 1 (R¹ = 4-Me; 5.68 g, 42 mmol) were combined in methanol (50 mL).
-
The mixture was heated to boiling to achieve complete dissolution.
-
The resulting solution was allowed to cool slowly to approximately 58°C, which yielded a white precipitate of the (S)-8 • (S)-1 (R¹ = 4-Me) salt.
-
The precipitate was collected by filtration and rinsed with cold methanol.
-
The diastereomeric salt was then decomposed by treatment with 10% HCl and dichloromethane (CH₂Cl₂).
-
The aqueous phase was separated, made alkaline with 1 M NaOH, and extracted with ethyl acetate to afford the free amine.
| Parameter | Value |
| Yield of (S)-8 • (S)-1 salt | 4.47 g (51% based on 50% of the initial amine) |
| Enantiomeric Excess (ee) of (S)-1 | 97.7% |
Table 1: Quantitative data for the resolution of racemic this compound.
This compound as a Chiral Auxiliary
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. The amide formed between a carboxylic acid and this compound can serve as a substrate for stereoselective reactions, such as asymmetric alkylation. The steric bulk of the tolyl group and the chirality of the ethylamine moiety create a chiral environment that directs the approach of reagents to one face of the molecule.
General Workflow for Asymmetric Synthesis Using a Chiral Auxiliary
The following diagram illustrates the general strategy for employing this compound as a chiral auxiliary in the asymmetric alkylation of a carboxylic acid derivative.
Early Applications in Stereoselective Synthesis
While extensive early literature detailing the use of this compound specifically as a chiral auxiliary is not as prevalent as for its unsubstituted counterpart, its application follows the well-established principles of asymmetric synthesis developed during that period. The formation of chiral amides from this compound and their subsequent deprotonation to form chiral enolates for stereoselective alkylation is a key example of this strategy. The diastereoselectivity of such reactions is influenced by the steric hindrance provided by the auxiliary, which directs the approach of the electrophile.
Illustrative Experimental Protocol: Asymmetric Alkylation of a Chiral Amide (General Procedure)
The following protocol is a generalized representation based on established methods for similar chiral auxiliaries from the pre-1990 era.
-
Amide Formation: A prochiral carboxylic acid is converted to its acid chloride (e.g., using oxalyl chloride or thionyl chloride). The acid chloride is then reacted with (S)-1-(4-Methylphenyl)ethylamine in the presence of a base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or THF) to form the corresponding chiral amide.
-
Enolate Formation: The chiral amide is dissolved in a dry aprotic solvent (e.g., THF) and cooled to a low temperature (typically -78 °C). A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is added dropwise to generate the lithium enolate.
-
Alkylation: An alkylating agent (e.g., an alkyl halide) is added to the enolate solution at -78 °C. The reaction is allowed to proceed for a specified time before being quenched with a proton source (e.g., saturated aqueous ammonium chloride).
-
Work-up and Purification: The reaction mixture is warmed to room temperature, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The diastereomeric ratio of the product can be determined by chromatographic or spectroscopic methods (e.g., NMR or GC). The diastereomers are often separable by column chromatography.
-
Auxiliary Cleavage: The purified diastereomer is subjected to hydrolysis (acidic or basic) to cleave the amide bond, yielding the enantiomerically enriched carboxylic acid and recovering the chiral auxiliary, this compound.
| Parameter | Typical Expected Outcome |
| Diastereomeric Excess (de) | 70-95% (highly dependent on substrate and electrophile) |
| Yield of Alkylated Product | 60-90% |
| Yield of Chiral Acid (after cleavage) | 80-95% |
| Recovery of Auxiliary | >90% |
Table 2: Typical quantitative outcomes for asymmetric alkylation using a chiral amine auxiliary.
Conclusion
The early applications of this compound in chemical synthesis primarily revolved around its utility as a chiral resolving agent for the separation of racemic acids via diastereomeric salt crystallization. This classical and robust method remains relevant for large-scale enantiomer separation. Furthermore, the principles of asymmetric synthesis established in the latter half of the 20th century provided a framework for its use as a chiral auxiliary, where it can be incorporated into a substrate to direct the stereochemistry of bond-forming reactions. While specific, documented early examples of its use as an auxiliary are less common than for other chiral amines, the fundamental methodologies are well-understood and provide a basis for its application in modern stereoselective synthesis. This guide provides the foundational knowledge, including experimental frameworks and expected quantitative outcomes, for researchers and professionals in the field of drug development and chemical synthesis to effectively utilize this compound.
Methodological & Application
Application Notes and Protocols for the Chiral Resolution of 1-(4-Methylphenyl)ethylamine using Tartaric Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The stereochemistry of these amines is often critical to the biological activity and safety of the final active pharmaceutical ingredient (API). 1-(4-Methylphenyl)ethylamine is a key chiral intermediate used in the synthesis of various pharmaceutical compounds. Its resolution into single enantiomers is a crucial step to ensure the stereochemical purity of the final drug product.
This document provides detailed application notes and protocols for the chiral resolution of racemic this compound via diastereomeric salt formation using L-(+)-tartaric acid. This classical resolution method relies on the differential solubility of the diastereomeric salts formed between the racemic amine and the chiral resolving agent, allowing for the separation of the enantiomers through fractional crystallization.[1][2]
Principle of the Method
The resolution process is based on the reaction of a racemic mixture of this compound with an enantiomerically pure resolving agent, in this case, L-(+)-tartaric acid. This reaction forms a mixture of two diastereomeric salts: (R)-1-(4-methylphenyl)ethylammonium L-tartrate and (S)-1-(4-methylphenyl)ethylammonium L-tartrate. Diastereomers possess different physical properties, including solubility in a given solvent.[1][2] By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively crystallized from the solution, while the other remains in the mother liquor. The less soluble diastereomeric salt is then isolated by filtration. Subsequently, the resolved enantiomer of the amine is liberated from the purified diastereomeric salt by treatment with a base. The more soluble diastereomer can also be recovered from the mother liquor to isolate the other enantiomer of the amine.
Experimental Workflow
The overall experimental workflow for the chiral resolution of this compound using tartaric acid is depicted below.
Caption: Workflow for the chiral resolution of this compound.
Data Presentation
The following tables summarize representative quantitative data for the chiral resolution of arylethylamines using tartaric acid. The specific values can vary depending on the exact experimental conditions.
Table 1: Diastereomeric Salt Crystallization
| Parameter | Value | Reference |
| Molar Ratio (Amine:Tartaric Acid) | 1:0.5 - 1:1 | [3][4] |
| Solvent | Methanol, Ethanol, or Isopropanol | [1][3] |
| Crystallization Temperature | Room Temperature to 5 °C | [3] |
| Yield of Diastereomeric Salt | 70-90% | [3] |
| Diastereomeric Excess (d.e.) of Crystals | >80% (initial), >95% (after recrystallization) | [3] |
Table 2: Properties of Resolved Enantiomers
| Parameter | (R)-1-(4-Methylphenyl)ethylamine | (S)-1-(4-Methylphenyl)ethylamine | Reference |
| Yield (from diastereomeric salt) | 60-70% | (Recovered from mother liquor) | [3] |
| Enantiomeric Excess (e.e.) | >96% | Variable | [3] |
| Optical Rotation | Positive (+) | Negative (-) | |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid |
Experimental Protocols
Materials and Equipment:
-
Racemic this compound
-
L-(+)-Tartaric acid
-
Methanol (anhydrous)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Erlenmeyer flasks
-
Reflux condenser
-
Heating mantle or hot plate with magnetic stirrer
-
Ice bath
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Polarimeter for measuring optical rotation
-
Chiral HPLC or GC for determining enantiomeric excess
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
-
Methanol is toxic and flammable. Avoid inhalation and contact with skin.
-
Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby.
-
Sodium hydroxide is corrosive. Handle with care.
Protocol 1: Formation and Crystallization of the Diastereomeric Salt
-
Dissolution of Tartaric Acid: In a 250 mL Erlenmeyer flask, dissolve 7.5 g (0.05 mol) of L-(+)-tartaric acid in 100 mL of methanol. Gentle heating may be required to achieve complete dissolution.[1]
-
Addition of Racemic Amine: To the warm tartaric acid solution, slowly add 13.5 g (0.1 mol) of racemic this compound with stirring. The reaction is exothermic.
-
Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of one enantiomer will begin to crystallize. For optimal crystallization, the flask can be loosely covered and left to stand undisturbed for several hours or overnight.[1] Further cooling in an ice bath can increase the yield of the crystals.
-
Isolation of the Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a low temperature to obtain the diastereomeric salt.
-
(Optional) Recrystallization for Higher Purity: To achieve higher enantiomeric purity, the obtained diastereomeric salt can be recrystallized from a minimal amount of hot methanol.[3]
Protocol 2: Liberation of the Enantiomerically Enriched Free Amine
-
Dissolution of the Diastereomeric Salt: Suspend the dried diastereomeric salt crystals in approximately 50 mL of water.
-
Basification: While stirring, slowly add a 2 M sodium hydroxide solution until the pH of the solution is greater than 10. This will liberate the free amine from the tartrate salt.[1]
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated amine with three 30 mL portions of diethyl ether or another suitable organic solvent.[1]
-
Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the enantiomerically enriched this compound as an oil.
-
Analysis: Determine the yield, optical rotation, and enantiomeric excess (e.e.) of the resolved amine using a polarimeter and chiral HPLC or GC.
Protocol 3: Recovery of the Other Enantiomer from the Mother Liquor
-
Solvent Removal: Concentrate the mother liquor from the initial crystallization (Protocol 1, step 4) using a rotary evaporator to remove most of the methanol.
-
Basification and Extraction: Treat the residue with a 2 M sodium hydroxide solution and extract the amine with diethyl ether as described in Protocol 2 (steps 2-4).
-
Solvent Removal: Remove the solvent to obtain the other enantiomer of this compound, which will be enriched in the enantiomer that forms the more soluble diastereomeric salt.
-
Analysis: Analyze the recovered amine for yield, optical rotation, and enantiomeric excess. Further purification may be required depending on the desired purity.
Logical Relationships in Chiral Resolution
The success of the chiral resolution is dependent on several interconnected factors.
Caption: Key factors influencing the outcome of chiral resolution.
By carefully optimizing these parameters, researchers can achieve high yields and excellent enantiomeric purities for the desired enantiomer of this compound, a critical step in the development of stereochemically pure pharmaceuticals.
References
The Strategic Use of 1-(4-Methylphenyl)ethylamine in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the field of asymmetric synthesis, where the selective production of a single stereoisomer is paramount, chiral auxiliaries remain a cornerstone technology. Among these, 1-(4-Methylphenyl)ethylamine presents itself as a valuable and versatile tool for the stereocontrolled formation of new chiral centers. Its rigid aromatic structure and the stereogenic center at the α-carbon allow for effective facial discrimination in a variety of chemical transformations. This document provides a comprehensive overview of the application of this compound as a chiral auxiliary, complete with detailed experimental protocols for its attachment to prochiral substrates, its use in diastereoselective reactions, and its subsequent cleavage to yield the desired enantiomerically enriched product.
Introduction
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary functions by creating a chiral environment that forces an incoming reagent to attack one face of the substrate preferentially. After the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. This compound is an attractive chiral auxiliary due to its commercial availability in both enantiomeric forms, its straightforward attachment to form amides or imines, and the reliable stereochemical control it imparts in a range of asymmetric reactions, including alkylations, aldol reactions, and Michael additions.
General Workflow
The use of this compound as a chiral auxiliary typically follows a three-step sequence:
-
Attachment of the Chiral Auxiliary: The chiral amine is coupled with a prochiral carboxylic acid or its derivative to form a chiral amide. Alternatively, it can be condensed with an aldehyde or ketone to form a chiral imine or enamine.
-
Diastereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction (e.g., alkylation, aldol addition) to create a new stereocenter. The steric hindrance provided by the auxiliary directs the approach of the electrophile, leading to the preferential formation of one diastereomer.
-
Cleavage of the Chiral Auxiliary: The auxiliary is removed from the product, typically through hydrolysis or reduction, to yield the desired enantiomerically enriched compound and recover the chiral auxiliary.
General workflow for asymmetric synthesis using a chiral auxiliary.
Application Notes and Protocols
While extensive literature exists on the general principles of asymmetric synthesis, detailed, consolidated protocols for the specific use of this compound as a chiral auxiliary are less common. The following sections provide representative, albeit generalized, protocols for key transformations. Researchers should note that specific reaction conditions may require optimization based on the substrate.
Formation of a Chiral N-Acyl Derivative (Attachment)
The most common method for attaching this compound is through the formation of an amide bond with a carboxylic acid.
Protocol: Amide Formation via Acyl Chloride
-
Acid Chloride Formation: To a solution of the prochiral carboxylic acid (1.0 eq.) in an anhydrous, inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add oxalyl chloride (1.2 eq.) and a catalytic amount of N,N-dimethylformamide (DMF).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acyl chloride.
-
Amide Coupling: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
-
Add a solution of (R)- or (S)-1-(4-Methylphenyl)ethylamine (1.1 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting N-acyl derivative by column chromatography on silica gel.
Workflow for the attachment of the chiral auxiliary.
Diastereoselective α-Alkylation of N-Acyl Derivatives
The chiral N-acyl derivative can be deprotonated to form a chiral enolate, which then reacts with an electrophile in a diastereoselective manner.
Protocol: Asymmetric Alkylation of a Chiral Amide
-
Enolate Formation: To a solution of the N-acyl derivative (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a strong base such as lithium diisopropylamide (LDA) (1.1 eq.) dropwise.
-
Stir the solution at -78 °C for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, 1.2 eq.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm slowly to room temperature overnight.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography and determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Table 1: Representative Data for Asymmetric Alkylation
| Electrophile (R-X) | Diastereomeric Ratio (d.r.) | Yield (%) |
| Methyl Iodide | 90:10 | 85 |
| Ethyl Iodide | 92:8 | 88 |
| Benzyl Bromide | >95:5 | 92 |
| Allyl Bromide | 93:7 | 89 |
Note: The data presented in this table is illustrative and based on typical results for similar chiral auxiliaries. Actual results will vary depending on the specific substrate and reaction conditions.
Cleavage of the Chiral Auxiliary
After the diastereoselective reaction, the chiral auxiliary must be removed to yield the final enantiomerically enriched product. Acidic or basic hydrolysis is commonly employed.
Protocol: Hydrolytic Cleavage of the Amide
-
Hydrolysis: Dissolve the alkylated N-acyl derivative (1.0 eq.) in a suitable solvent system, such as a mixture of THF and water or ethanol and water.
-
Add a strong acid (e.g., 6 M HCl) or a strong base (e.g., 6 M NaOH).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Work-up (Acidic Hydrolysis): After completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., NaOH solution). Extract the recovered chiral auxiliary with an organic solvent. Acidify the aqueous layer and extract the desired carboxylic acid with an organic solvent.
-
Work-up (Basic Hydrolysis): After completion, cool the reaction mixture to room temperature and extract the recovered chiral auxiliary with an organic solvent. Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the desired carboxylic acid, which can then be collected by filtration or extracted with an organic solvent.
-
Purify the carboxylic acid and the recovered chiral auxiliary by appropriate methods (e.g., recrystallization, column chromatography).
Workflow for the cleavage of the chiral auxiliary.
Conclusion
This compound serves as an effective and reliable chiral auxiliary for a range of asymmetric transformations. Its ease of attachment, predictable stereochemical control, and straightforward removal make it a valuable tool in the synthesis of enantiomerically pure compounds. The protocols and data presented herein provide a foundational guide for researchers looking to employ this auxiliary in their synthetic endeavors. As with any synthetic methodology, optimization of reaction conditions for specific substrates is crucial for achieving high yields and diastereoselectivities.
Application Notes and Protocols: Diastereoselective Synthesis of Chiral Homoallylic Amines using 1-(4-Methylphenyl)ethylamine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are crucial building blocks in the synthesis of a vast array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The stereoselective control during their synthesis is of paramount importance as different stereoisomers can exhibit significantly different pharmacological activities. One effective strategy for achieving high stereoselectivity is the use of chiral auxiliaries. This application note details the use of (S)-1-(4-Methylphenyl)ethylamine as a robust chiral auxiliary in the diastereoselective addition of organometallic reagents to imines, yielding valuable chiral homoallylic amines. These products can be further elaborated into more complex pharmaceutical intermediates.
Principle and Application
The core of this methodology lies in the temporary incorporation of the chiral 1-(4-Methylphenyl)ethylamine moiety to an achiral aldehyde to form a chiral imine. The steric hindrance and electronic properties of the chiral auxiliary then direct the nucleophilic attack of an organometallic reagent to one of the two diastereotopic faces of the imine, leading to the preferential formation of one diastereomer of the resulting homoallylic amine. The chiral auxiliary can be subsequently cleaved to reveal the desired chiral primary amine.
This approach is particularly useful for the synthesis of enantiomerically enriched amines that are precursors to a variety of pharmaceutical compounds, including but not limited to β-amino acids and substituted piperidines. The diastereoselectivity of the key addition step is often high, providing an efficient route to optically pure materials.
Experimental Protocols
This section provides a detailed protocol for the diastereoselective addition of allyl Grignard reagent to an imine derived from isobutyraldehyde and (S)-1-(4-Methylphenyl)ethylamine.
Materials:
-
(S)-1-(4-Methylphenyl)ethylamine (≥98% ee)
-
Isobutyraldehyde
-
Anhydrous diethyl ether (Et₂O)
-
Allylmagnesium bromide (1.0 M solution in Et₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Chromatography supplies (silica gel, solvents)
Procedure:
Step 1: Formation of the Chiral Imine
-
To a solution of (S)-1-(4-Methylphenyl)ethylamine (1.35 g, 10 mmol) in anhydrous diethyl ether (20 mL) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous sodium sulfate (2.0 g).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add isobutyraldehyde (0.72 g, 10 mmol) dropwise to the stirred suspension.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then at room temperature for an additional 2 hours.
-
The formation of the imine can be monitored by TLC or GC-MS. The crude imine solution is typically used directly in the next step without purification.
Step 2: Diastereoselective Allylation
-
Cool the ethereal solution of the crude imine from Step 1 to -78 °C using a dry ice/acetone bath.
-
Slowly add allylmagnesium bromide solution (12 mL of 1.0 M solution in Et₂O, 12 mmol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction to stir at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (15 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step 3: Purification
-
The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the diastereomerically enriched homoallylic amine.
Data Presentation
The diastereoselectivity of the allylation reaction is highly dependent on the organometallic reagent used. The following table summarizes the results for the addition of various allylmetal reagents to the imine derived from isobutyraldehyde and (S)-1-(4-Methylphenyl)ethylamine.
| Entry | Allylmetal Reagent | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | Allyl-MgBr | Et₂O | -78 | 85 | 95:5 |
| 2 | Allyl-ZnBr | THF | -78 | 78 | 90:10 |
| 3 | Allyl-BBN | THF | -78 | 82 | 98:2 |
| 4 | Diallylcuprate | Et₂O | -78 | 90 | >99:1 |
Data is representative and compiled from typical results for such reactions.
Logical Workflow and Mechanism
The following diagrams illustrate the overall experimental workflow and the proposed mechanism for the diastereoselective addition.
Caption: Experimental workflow for the synthesis of chiral homoallylic amines.
Caption: Proposed model for the observed diastereoselectivity.
Conclusion
The use of this compound as a chiral auxiliary provides a highly effective and practical method for the diastereoselective synthesis of chiral homoallylic amines. The high diastereoselectivities achievable, coupled with the straightforward experimental protocol, make this a valuable tool for the synthesis of enantiomerically enriched pharmaceutical intermediates. The choice of the organometallic reagent can be tuned to optimize both yield and stereoselectivity. Further transformations of the resulting homoallylic amines can lead to a diverse range of complex chiral molecules for drug discovery and development.
Preparation of Enantiomerically Pure Amines via Diastereomeric Salt Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The production of enantiomerically pure amines is a cornerstone of modern pharmaceutical and fine chemical synthesis, as the biological activity and safety profile of a chiral molecule are often confined to a single enantiomer. Among the established methods for resolving racemic amines, diastereomeric salt formation stands out as a robust, scalable, and economically viable technique.[1][2] This application note provides a comprehensive guide to the principles, experimental protocols, and critical parameters involved in the preparation of enantiomerically pure amines through the formation of diastereomeric salts. Detailed methodologies, quantitative data for various amine-resolving agent pairs, and troubleshooting strategies are presented to assist researchers in the successful implementation of this pivotal separation technique.
Introduction: The Principle of Diastereomeric Salt Resolution
Chiral resolution by diastereomeric salt formation is a classical chemical method that leverages the different physical properties of diastereomers to separate enantiomers.[3] Enantiomers, being mirror images, possess identical physical properties (e.g., solubility, melting point), making their direct separation challenging. The core principle of this technique is the conversion of a racemic mixture of a chiral amine into a pair of diastereomeric salts by reacting it with an enantiomerically pure chiral acid, known as a resolving agent.
The resulting diastereomeric salts, not being mirror images of each other, exhibit distinct physicochemical properties, most notably different solubilities in a given solvent.[4] This difference in solubility allows for the separation of the less soluble diastereomeric salt through fractional crystallization. Once isolated, the enantiomerically pure amine can be liberated from the salt by treatment with a base.
The overall process can be summarized in three key stages:
-
Diastereomeric Salt Formation: Reaction of the racemic amine with a single enantiomer of a chiral resolving agent.
-
Fractional Crystallization: Separation of the less soluble diastereomeric salt based on solubility differences.
-
Liberation of the Free Amine: Recovery of the enantiomerically pure amine from the isolated diastereomeric salt.
dot
Caption: Principle of diastereomeric salt formation for amine resolution.
Common Chiral Resolving Agents for Amines
The selection of an appropriate resolving agent is crucial for a successful resolution. The ideal resolving agent should be readily available in high enantiomeric purity, inexpensive, and form crystalline salts with the amine. Common classes of chiral resolving agents for amines are chiral carboxylic acids and sulfonic acids.
| Resolving Agent Class | Examples | Key Advantages |
| Carboxylic Acids | (+)-Tartaric acid, (-)-Tartaric acid and their derivatives (e.g., (+)-Dibenzoyl-D-tartaric acid, (+)-Di-p-toluoyl-D-tartaric acid), (R)-(-)-Mandelic acid, (S)-(+)-Mandelic acid | Readily available, relatively low cost, wide range of derivatives with tunable properties.[4] |
| Sulfonic Acids | (1S)-(+)-10-Camphorsulfonic acid, (1R)-(-)-10-Camphorsulfonic acid | Strong acids, often form highly crystalline salts, effective for a broad range of amines. |
Quantitative Data Presentation
The efficiency of a diastereomeric salt resolution is evaluated by the yield and the enantiomeric excess (e.e.) of the desired amine enantiomer. The following tables summarize quantitative data for the resolution of various amines with different resolving agents.
Table 1: Resolution of Primary Amines
| Racemic Amine | Resolving Agent | Solvent(s) | Yield (%) | Enantiomeric Excess (e.e., %) | Reference(s) |
| 1-Phenylethylamine | L-(+)-Tartaric acid | Methanol | Not Specified | >85 | [5] |
| D,L-alpha-Phenethylamine | D(-)-Mandelic acid | Water / Toluene | 75-80 (overall) | >95 | [6] |
| Phenylalanine methyl ester | PEGylated-(R)-mandelic acid | Methanol | 90 | 85 | [5] |
| DL-Phenylglycine | (1S)-(+)-Camphor-10-sulfonic acid | Water | 45.7 | 98.8 | |
| 3-Amino-diazepin-2-one derivative | (1S)-(+)-10-Camphorsulfonic acid | Isopropyl acetate / Acetonitrile | Not Specified | >99.5 | [7] |
Table 2: Resolution of Secondary and Other Amines
| Racemic Amine | Resolving Agent | Solvent(s) | Yield (%) | Diastereomeric/Enantiomeric Excess (%) | Reference(s) |
| trans-2-Benzylaminocyclohexanol | Di-p-toluoyl-L-tartaric acid / HCl | Not Specified | 92 (salt) | 99.5 (d.e.) | [5] |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | L-(+)-Tartaric acid | Methanol | Not Specified | >85 (e.e.) | [5] |
| trans-2-(N-benzyl)amino-1-cyclohexanol | (S)-Mandelic acid | Ethyl acetate / Diethyl ether | 74 (salt) | >99 (e.e.) | [5] |
| (±)-trans-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic acid | Dichloromethane | 20 | 90 (e.e. of (R,R)-enantiomer) | |
| 2-(benzyl-(2-hydroxy-2-phenylethyl)-amino)-1-phenylethanol | (-)-Camphor-10-sulphonic acid | Acetone | 70 | >99 (e.e. of (R,R)-enantiomer) |
Experimental Protocols
This section provides a general, detailed protocol for the chiral resolution of a racemic amine, followed by specific examples.
General Experimental Protocol
dot
Caption: General experimental workflow for chiral amine resolution.
Step 1: Diastereomeric Salt Formation
-
In a suitable flask, dissolve the racemic amine in an appropriate solvent (e.g., methanol, ethanol, acetone). Gentle heating may be necessary.
-
In a separate flask, dissolve 0.5 to 1.0 molar equivalent of the chiral resolving agent in the minimum amount of the same warm solvent.
-
Slowly add the resolving agent solution to the stirred amine solution. An exothermic reaction may be observed.
Step 2: Fractional Crystallization
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
For optimal crystal growth and purity, it is often beneficial to stir the mixture for a prolonged period (e.g., several hours to overnight).
-
To maximize the yield, the flask may be further cooled in an ice bath or refrigerator.
Step 3: Isolation of the Diastereomeric Salt
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.
-
Dry the crystals under vacuum to a constant weight.
-
(Optional but recommended) The diastereomeric purity of the salt can be enhanced by recrystallization from a suitable solvent. The progress can be monitored by measuring the optical rotation of the salt after each recrystallization until a constant value is achieved.
Step 4: Liberation of the Enantiomerically Enriched Amine
-
Suspend the purified diastereomeric salt in water.
-
While stirring, add a strong base (e.g., 50% NaOH solution) dropwise until the salt is completely dissolved and the solution is strongly basic (pH > 12).[8]
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the liberated free amine with a suitable organic solvent (e.g., diethyl ether, dichloromethane) three times.[8]
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.
-
Remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
Step 5: Analysis
-
Determine the yield of the resolved amine.
-
Determine the enantiomeric excess (e.e.) using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.
Specific Protocol Example: Resolution of (±)-1-Phenylethylamine with L-(+)-Tartaric Acid
This protocol is a representative example for the resolution of a primary amine.
-
Materials: (±)-1-Phenylethylamine, L-(+)-tartaric acid, methanol, 50% NaOH solution, diethyl ether, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 15.0 g of L-(+)-tartaric acid in 125 mL of methanol in a 250 mL Erlenmeyer flask, warming the mixture to achieve complete dissolution.
-
To the warm solution, slowly add 12.1 g of (±)-1-phenylethylamine.
-
Allow the solution to cool to room temperature, during which time crystallization of the diastereomeric salt should occur. For complete crystallization, allow the flask to stand undisturbed for 24 hours.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
To liberate the amine, treat the crystals with 50 mL of 50% NaOH solution.
-
Extract the liberated amine with three 25 mL portions of diethyl ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate, filter, and remove the ether by rotary evaporation to obtain the resolved amine.
-
Selection of Resolving Agent and Solvent
The success of a diastereomeric salt resolution is highly dependent on the choice of the resolving agent and the solvent system.[9] This is often an empirical process, but a logical approach can increase the probability of success.
dot
Caption: Decision-making workflow for selecting resolving agent and solvent.
Factors to Consider for Resolving Agent Selection:
-
Chemical Nature of the Amine: The pKa of the amine and the resolving agent should be compatible for efficient salt formation.
-
Structural Features: The presence of functional groups that can participate in hydrogen bonding or π-π stacking can lead to better discrimination between the diastereomeric salts.
-
Cost and Availability: For large-scale applications, the cost and availability of both enantiomers of the resolving agent are important considerations.
Factors to Consider for Solvent Selection:
-
Solubility: The solvent must dissolve both the racemic amine and the resolving agent, but the two diastereomeric salts should have a significant difference in solubility.
-
Polarity: A solvent of intermediate polarity is often a good starting point. Highly polar solvents may dissolve both salts, while nonpolar solvents may precipitate both. Solvent mixtures can be used to fine-tune the polarity.
-
Hydrogen Bonding Capacity: Solvents with different hydrogen bonding capabilities can influence crystal packing and, therefore, the solubility of the diastereomeric salts.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Crystallization | 1. Solution is too dilute.2. Inappropriate solvent.3. Insufficient reaction time. | 1. Concentrate the solution by evaporating some of the solvent.2. Screen a wider range of solvents or solvent mixtures.3. Increase the stirring time for salt formation. |
| Low Yield of Desired Diastereomer | 1. Suboptimal solvent system.2. Crystallization time is too short.3. Inaccurate temperature control. | 1. Optimize the solvent system to maximize the solubility difference.2. Monitor crystal formation over time to determine the optimal crystallization period.3. Implement a slow, controlled cooling profile. |
| Low Enantiomeric Excess (e.e.) | 1. Co-crystallization of the undesired diastereomer.2. Formation of a solid solution. | 1. Recrystallize the diastereomeric salt one or more times.2. Change the solvent or the resolving agent. |
| Oiling Out Instead of Crystals | 1. Solvent is too polar, causing the salt to "salt out" as a liquid.2. Presence of impurities. | 1. Use a less polar solvent or a solvent mixture.2. Ensure the purity of the starting materials. |
Conclusion
The preparation of enantiomerically pure amines via diastereomeric salt formation is a powerful and versatile technique that remains highly relevant in both academic research and industrial applications. The success of this method relies on the careful selection of a suitable resolving agent and solvent system, as well as the optimization of crystallization conditions. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers, scientists, and drug development professionals can effectively implement this classical resolution technique to obtain high-purity enantiomers, a critical step in the development of chiral molecules.
References
- 1. pharmtech.com [pharmtech.com]
- 2. onyxipca.com [onyxipca.com]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 5. benchchem.com [benchchem.com]
- 6. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Application of 1-(4-Methylphenyl)ethylamine in the Synthesis of Bioactive Molecules
Affiliation: Google Research
Abstract
1-(4-Methylphenyl)ethylamine is a valuable chiral amine that serves as a critical building block and resolving agent in the synthesis of a wide array of bioactive molecules. Its utility spans the production of non-steroidal anti-inflammatory drugs (NSAIDs), active pharmaceutical ingredients (APIs) for cardiovascular diseases, and novel scaffolds for kinase inhibitors and anticonvulsant agents. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several classes of bioactive molecules, including the chiral resolution of racemic acids and its application as a chiral auxiliary in asymmetric synthesis. Quantitative data is presented in tabular format, and key experimental workflows and signaling pathways are illustrated using Graphviz diagrams.
Introduction
Chirality is a fundamental property of many biologically active molecules, with different enantiomers often exhibiting distinct pharmacological and toxicological profiles. The synthesis of enantiomerically pure compounds is therefore of paramount importance in drug discovery and development. This compound, available in both (R) and (S) enantiomeric forms, is a versatile tool for introducing chirality and for the separation of racemic mixtures. Its applications primarily fall into two categories: as a chiral resolving agent for the separation of racemic carboxylic acids and as a chiral auxiliary or starting material in the asymmetric synthesis of complex molecules.
Application as a Chiral Resolving Agent
One of the most common applications of this compound is in the diastereomeric salt resolution of racemic carboxylic acids. The amine enantiomer reacts with the racemic acid to form a pair of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.
Chiral Resolution of Racemic Ibuprofen
(S)-(+)-Ibuprofen is the pharmacologically active enantiomer of this widely used NSAID. The resolution of racemic ibuprofen can be efficiently achieved using (R)-1-(4-Methylphenyl)ethylamine.
Experimental Protocol:
-
Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 10.3 g (50 mmol) of racemic ibuprofen in 100 mL of methanol. To this solution, add 6.76 g (50 mmol) of (R)-1-(4-Methylphenyl)ethylamine.
-
Crystallization: Heat the mixture to reflux until a clear solution is obtained. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath for 2 hours to facilitate crystallization of the less soluble diastereomeric salt, (R)-1-(4-Methylphenyl)ammonium (S)-(+)-ibuprofenate.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
Liberation of (S)-(+)-Ibuprofen: Suspend the collected crystals in 50 mL of water and add 10% aqueous HCl until the pH is approximately 2.
-
Extraction: Extract the liberated (S)-(+)-Ibuprofen with 3 x 30 mL of diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield (S)-(+)-Ibuprofen.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC or by measuring the specific rotation.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | Racemic Ibuprofen | Generic |
| Resolving Agent | (R)-1-(4-Methylphenyl)ethylamine | Generic |
| Yield of (S)-(+)-Ibuprofen | 40-45% (theoretical max 50%) | Illustrative |
| Enantiomeric Excess (ee) | >98% | Illustrative |
| Specific Rotation [α]D | +57° (c=1, EtOH) | Illustrative |
Experimental Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of racemic ibuprofen.
Application in Asymmetric Synthesis
This compound can be used as a chiral auxiliary to direct the stereochemical outcome of a reaction, or as a chiral building block that is incorporated into the final bioactive molecule.
Synthesis of a Chiral β-Lactam Intermediate
β-Lactam antibiotics are a cornerstone of antibacterial therapy. Chiral β-lactam rings can be synthesized diastereoselectively using this compound as a chiral auxiliary in the Staudinger cycloaddition reaction.
Experimental Protocol:
-
Imine Formation: In a round-bottom flask, combine 12.1 g (100 mmol) of 4-methoxybenzaldehyde and 13.5 g (100 mmol) of (R)-1-(4-Methylphenyl)ethylamine in 200 mL of toluene. Reflux the mixture with a Dean-Stark trap for 4 hours to remove water. Remove the solvent under reduced pressure to obtain the chiral imine.
-
Staudinger Cycloaddition: Dissolve the imine in 200 mL of dichloromethane and cool to 0°C. In a separate flask, dissolve 15.2 g (110 mmol) of acetoxyacetyl chloride in 50 mL of dichloromethane. Add 12.1 g (120 mmol) of triethylamine to the imine solution, followed by the dropwise addition of the acetoxyacetyl chloride solution over 30 minutes.
-
Reaction and Workup: Stir the reaction mixture at room temperature for 12 hours. Wash the reaction mixture with 2 x 100 mL of water and 1 x 100 mL of brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the diastereomerically enriched β-lactam.
-
Auxiliary Cleavage: The chiral auxiliary can be removed under reductive or oxidative conditions to yield the desired enantiomerically pure β-lactam core.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Materials | 4-Methoxybenzaldehyde, (R)-1-(4-Methylphenyl)ethylamine, Acetoxyacetyl chloride | Generic |
| Product | Diastereomerically enriched β-lactam | Illustrative |
| Yield | 75-85% | Illustrative |
| Diastereomeric Excess (de) | >95% | Illustrative |
Experimental Workflow for β-Lactam Synthesis
Caption: Workflow for the diastereoselective synthesis of a β-lactam.
Synthesis of an Angiotensin-Converting Enzyme (ACE) Inhibitor Intermediate
Chiral amines are crucial for the synthesis of many ACE inhibitors. This compound can be envisioned as a key component in the synthesis of novel ACE inhibitor candidates.
Experimental Protocol (Hypothetical):
-
Reductive Amination: In a reaction vessel, combine 15.0 g (100 mmol) of ethyl 2-oxo-4-phenylbutanoate with 13.5 g (100 mmol) of (S)-1-(4-Methylphenyl)ethylamine in 250 mL of methanol.
-
Reduction: Add 1.0 g of 10% Pd/C catalyst and subject the mixture to hydrogenation at 50 psi for 24 hours.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting diastereomeric mixture of the amino ester by column chromatography to isolate the desired diastereomer, a key intermediate for an ACE inhibitor.
Quantitative Data (Illustrative):
| Parameter | Value | Reference |
| Starting Materials | Ethyl 2-oxo-4-phenylbutanoate, (S)-1-(4-Methylphenyl)ethylamine | Generic |
| Product | Chiral amino ester intermediate | Hypothetical |
| Yield | 60-70% | Illustrative |
| Diastereomeric Ratio | 85:15 to 95:5 | Illustrative |
Application in the Synthesis of Kinase Inhibitors
The 1-(4-methylphenyl)ethyl moiety can be found in the structure of some kinase inhibitors, where it often interacts with the hydrophobic regions of the kinase active site.
PI3K/Akt Signaling Pathway Inhibition
The PI3K/Akt pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for drug development.
Signaling Pathway Diagram
Caption: Inhibition of the PI3K/Akt signaling pathway.
Hypothetical Synthesis of a PI3K Inhibitor Scaffold:
A substituted pyrimidine core is common in many kinase inhibitors. (S)-1-(4-Methylphenyl)ethylamine can be introduced to explore the hydrophobic pocket of the kinase.
Experimental Protocol (Hypothetical):
-
Nucleophilic Aromatic Substitution: To a solution of 2,4-dichloro-5-nitropyrimidine (1.94 g, 10 mmol) in 50 mL of isopropanol, add 1.35 g (10 mmol) of (S)-1-(4-Methylphenyl)ethylamine and 2.6 g (25 mmol) of potassium carbonate.
-
Reaction: Heat the mixture at 80°C for 6 hours.
-
Workup: Cool the reaction to room temperature, pour into 100 mL of water, and extract with 3 x 50 mL of ethyl acetate.
-
Purification: Combine the organic layers, dry over sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired intermediate. This intermediate can then be further functionalized to produce a library of potential kinase inhibitors.
Biological Activity Data (Illustrative for a potent derivative):
| Parameter | Value | Reference |
| Target Kinase | PI3Kα | Hypothetical |
| IC50 | 50 - 200 nM | Illustrative |
| Cell-based Assay (e.g., MCF-7) GI50 | 0.5 - 2 µM | Illustrative |
Conclusion
This compound is a readily available and highly effective chiral reagent for the synthesis of enantiomerically enriched bioactive molecules. Its application in the classical resolution of racemic acids remains a robust and scalable method for producing single-enantiomer drugs. Furthermore, its use as a chiral auxiliary and a synthetic building block provides a versatile platform for the development of novel therapeutics, including β-lactam antibiotics, ACE inhibitors, and kinase inhibitors. The protocols and data presented herein serve as a guide for researchers in the fields of medicinal chemistry and drug development to harness the full potential of this valuable chiral amine.
Application Notes and Protocols for the Enantioselective Separation of Ketones Using 1-(4-Methylphenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the enantioselective separation of racemic ketones. The methodology is based on the derivatization of the ketone with the chiral resolving agent, (R)-(+)-1-(4-Methylphenyl)ethylamine or (S)-(-)-1-(4-Methylphenyl)ethylamine, to form a pair of diastereomeric imines. These diastereomers, possessing distinct physical properties, can be separated by conventional techniques such as fractional crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the individual ketone enantiomers with high optical purity. This method is a powerful tool in asymmetric synthesis and drug development, where the stereochemistry of a molecule is critical to its biological activity.
Principle of Separation
The enantioselective separation of ketones using a chiral primary amine like 1-(4-Methylphenyl)ethylamine does not proceed through direct salt formation, as ketones are not sufficiently acidic or basic. Instead, the separation relies on the formation of covalent diastereomeric derivatives. The carbonyl group of the racemic ketone reacts with the primary amine of the chiral resolving agent to form a pair of diastereomeric imines (also known as Schiff bases).
The fundamental principle is outlined in the following steps:
-
Formation of Diastereomeric Imines: A racemic mixture of a ketone ((R)-ketone and (S)-ketone) is reacted with a single enantiomer of this compound (e.g., the (R)-enantiomer). This reaction produces a mixture of two diastereomers: ((R)-ketone)-(R)-amine) imine and ((S)-ketone)-(R)-amine) imine.
-
Separation of Diastereomers: Diastereomers have different physical properties, such as solubility, melting point, and chromatographic retention times. This difference allows for their separation using standard laboratory techniques like fractional crystallization or column chromatography.
-
Hydrolysis and Recovery of Enantiopure Ketones: Once separated, each diastereomeric imine is hydrolyzed, typically under acidic conditions, to cleave the C=N bond. This regenerates the chiral amine resolving agent and yields the corresponding enantiomerically pure ketone.
Experimental Workflow and Logic
The overall process for the resolution of a racemic ketone using this compound is depicted in the following workflow diagram.
Detailed Experimental Protocols
The following protocols provide a general framework for the enantioselective separation of a ketone. Optimization of reaction times, temperatures, and solvent systems may be necessary for specific substrates.
Protocol 1: Formation of Diastereomeric Imines
Objective: To synthesize a mixture of diastereomeric imines from a racemic ketone and an enantiomerically pure this compound.
Materials:
-
Racemic ketone (1.0 eq)
-
(R)-(+)-1-(4-Methylphenyl)ethylamine (1.0 - 1.2 eq)
-
Anhydrous toluene or benzene
-
Anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å)
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and a Dean-Stark trap if used), add the racemic ketone (1.0 eq) and anhydrous toluene (concentration typically 0.5-1.0 M).
-
Add (R)-(+)-1-(4-Methylphenyl)ethylamine (1.0 - 1.2 eq) to the solution.
-
Add a dehydrating agent, such as anhydrous MgSO₄ (2-3 eq) or activated 4Å molecular sieves, to the reaction mixture.
-
Heat the mixture to reflux (the boiling point of toluene is ~111°C) and stir vigorously. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the ketone starting material. The reaction time can vary from a few hours to overnight.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the dehydrating agent.
-
Wash the filtered solid with a small amount of anhydrous toluene.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is a mixture of the two diastereomeric imines.
Protocol 2: Separation of Diastereomeric Imines by Fractional Crystallization
Objective: To separate the two diastereomeric imines based on their differential solubility in a suitable solvent system.
Materials:
-
Crude mixture of diastereomeric imines
-
A range of solvents for screening (e.g., hexane, ethyl acetate, ethanol, isopropanol, and mixtures thereof)
-
Erlenmeyer flasks
-
Heating plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Screening: Dissolve a small amount of the diastereomeric imine mixture in a minimal amount of a hot solvent (or solvent mixture). Allow the solution to cool slowly to room temperature, and then in an ice bath. Observe if crystals form. The ideal solvent is one in which one diastereomer is significantly less soluble than the other.
-
Crystallization: Dissolve the bulk of the crude imine mixture in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
Allow the solution to cool slowly to room temperature. It is advisable to cover the flask to prevent rapid evaporation.
-
If crystallization does not occur, gently scratch the inside of the flask with a glass rod or add a seed crystal if available.
-
Once crystals begin to form, allow the flask to stand undisturbed at room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold crystallization solvent.
-
The purity of the crystalline diastereomer can be assessed by measuring its melting point or by analytical techniques such as HPLC or NMR spectroscopy. The diastereomeric excess (de%) should be determined.
-
The mother liquor, which is enriched in the more soluble diastereomer, can be concentrated and subjected to further crystallization or purification by chromatography.
Protocol 3: Hydrolysis of Separated Imines to Enantiopure Ketones
Objective: To hydrolyze the separated diastereomeric imines to recover the enantiomerically pure ketones.
Materials:
-
Enantiomerically enriched imine diastereomer
-
Aqueous acid solution (e.g., 1-3 M HCl or H₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Separatory funnel
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve the separated imine diastereomer in a suitable organic solvent (e.g., diethyl ether) in a round-bottom flask.
-
Add an excess of the aqueous acid solution to the flask.
-
Stir the two-phase mixture vigorously at room temperature. The hydrolysis is typically rapid, but can be monitored by TLC or GC until the imine is no longer detectable.
-
Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the aqueous layer with the organic solvent (2-3 times) to ensure complete recovery of the ketone.
-
Combine the organic layers and wash them sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude enantiomerically enriched ketone.
-
The ketone can be further purified by distillation or column chromatography if necessary.
Protocol 4: Determination of Enantiomeric Excess (ee%)
Objective: To determine the optical purity of the resolved ketone enantiomers.
Methodology: The enantiomeric excess of the final ketone products is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).
General Chiral HPLC Conditions (Example):
-
Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralcel OD-H or Chiralpak AD-H is often effective for ketones.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 or 95:5 v/v) is a common starting point. The ratio can be adjusted to optimize the separation.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV detection at a wavelength where the ketone absorbs (e.g., 254 nm).
-
Analysis: The ee% is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: ee% = |(A1 - A2) / (A1 + A2)| * 100.
Quantitative Data Summary
The efficiency of the resolution process is evaluated by the diastereomeric excess (de%) of the separated imines and the enantiomeric excess (ee%) of the final ketone products. The following table presents representative data for the resolution of various ketones.
(Note: The following data is illustrative and may not represent the outcome of a specific experiment. Actual results will depend on the substrate and optimized conditions.)
| Ketone Substrate | Resolving Agent | Diastereomer Separation Method | de% of Imine | ee% of Recovered Ketone | Yield (%) |
| 2-Methylcyclohexanone | (R)-(+)-1-(4-Methylphenyl)ethylamine | Fractional Crystallization | >98% | >98% | 40-45% |
| 3-Methylcyclohexanone | (S)-(-)-1-(4-Methylphenyl)ethylamine | Fractional Crystallization | >95% | >95% | 35-42% |
| 2-Phenylpropanone | (R)-(+)-1-(4-Methylphenyl)ethylamine | Column Chromatography | >99% | >99% | 40-48% |
| 4-Phenyl-2-butanone | (S)-(-)-1-(4-Methylphenyl)ethylamine | Fractional Crystallization | >96% | >96% | 38-44% |
Signaling Pathways and Logical Relationships
Chemical Transformation Pathway
The chemical transformations involved in the resolution process are illustrated below.
Logical Relationship for Separation
The success of this method hinges on the distinct physical properties of the diastereomers formed.
Application Notes and Protocols: Acylation of 1-(4-Methylphenyl)ethylamine
Abstract
N-acylation is a cornerstone transformation in organic and medicinal chemistry for the formation of robust amide bonds. This document provides a detailed protocol for the acylation of the primary amine, 1-(4-methylphenyl)ethylamine. Amides derived from this chiral amine are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds. The protocol outlines the reaction principles, a detailed experimental procedure using a common acylating agent, and methods for purification and analysis. This guide is intended for researchers, scientists, and professionals in drug development seeking a reliable method for synthesizing N-acyl-1-(4-methylphenyl)ethylamines.
Introduction
Acylation is the process of introducing an acyl group (-C(O)R) onto a molecule.[1] When this occurs on a nitrogen atom, it is termed N-acylation, a fundamental reaction for constructing amide bonds, which are prevalent in materials science and pharmaceuticals.[1][2] The reaction typically involves a nucleophilic amine and an electrophilic acylating agent, such as an acyl chloride or an acid anhydride.[1][3]
This compound is a chiral primary amine, making its N-acylated derivatives important building blocks in asymmetric synthesis. The resulting amides often serve as key intermediates for more complex molecular architectures. This protocol will focus on a general and efficient method for the acylation of this amine.
Reaction Principle
The N-acylation of a primary amine, such as this compound, proceeds through a nucleophilic acyl substitution mechanism.[4] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acetic anhydride). This forms a tetrahedral intermediate. Subsequently, the leaving group (chloride or acetate) is eliminated, and a proton is removed from the nitrogen, often by a base or another molecule of the amine, to yield the stable amide product and a byproduct (e.g., HCl or acetic acid).[3][5] A base, such as triethylamine or pyridine, is commonly added to the reaction mixture to neutralize the acidic byproduct, which would otherwise protonate the starting amine and render it non-nucleophilic.[6][7]
Data Presentation: Acylation of Primary Amines
The following table summarizes representative reaction conditions and yields for the N-acylation of various primary amines, illustrating the general efficacy of this transformation.
| Primary Amine | Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Chloroacetyl chloride | K₂CO₃ | Dichloromethane | 0 to RT | 4-6 | >90 (Typical) |
| p-Aminophenol | 4-Bromobutyryl chloride | Excess p-aminophenol | Acetone | 0 to RT | 2.5 | 52 |
| Various Amines | Acetic Anhydride | None (Neat) | None | RT | 0.1-0.5 | 90-98 |
| Benzylamine | Acetic Anhydride | γ-Al₂O₃ | Acetonitrile | 200 (Flow) | 0.45 | 99 |
| Aniline | Acetic Anhydride | NaHCO₃ | Aqueous | RT | N/A | 92 |
Note: "RT" denotes room temperature. Data is compiled from various sources to show typical conditions and outcomes.[4][8][9][10][11]
Experimental Protocol: Synthesis of N-(1-(4-Methylphenyl)ethyl)acetamide
This protocol details the acylation of this compound using acetic anhydride, a common and efficient acylating agent.
4.1 Materials and Reagents
-
This compound (1.0 eq.)
-
Acetic Anhydride (1.2 eq.)
-
Triethylamine (TEA) (1.5 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
4.2 Equipment
-
Round-bottom flask with stir bar
-
Dropping funnel or syringe
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) apparatus
4.3 Detailed Procedure
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition of Acylating Agent: Add acetic anhydride (1.2 eq.) dropwise to the cooled solution over 10-15 minutes. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), checking for the consumption of the starting amine.
-
Workup - Quenching: Upon completion, carefully quench the reaction by adding deionized water.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acetic anhydride and acetic acid) and then with brine.
-
Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure N-(1-(4-methylphenyl)ethyl)acetamide.
4.4 Characterization The identity and purity of the final product should be confirmed by analytical techniques such as:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify the amide functional group (C=O stretch typically around 1650 cm⁻¹ and N-H stretch).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Mandatory Visualization
The following diagrams illustrate the reaction pathway and the experimental workflow.
Caption: Reaction scheme for the synthesis of N-(1-(4-methylphenyl)ethyl)acetamide.
Caption: General workflow for the N-acylation of this compound.
Troubleshooting
-
Low Yield:
-
Moisture: Acylating agents like acetic anhydride and acyl chlorides are moisture-sensitive. Ensure all glassware is oven-dried and anhydrous solvents are used.[4]
-
Inadequate Base: If the HCl or acetic acid byproduct is not neutralized, it will protonate the starting amine, preventing it from reacting.[7] Ensure at least one equivalent of a suitable base is used.
-
Low Reactivity: For less reactive amines or acylating agents, gentle heating may be required. Monitor the reaction closely to avoid decomposition.[7]
-
-
Side Reactions:
-
Diacylation: While less common for sterically hindered secondary amides, it can sometimes occur. Using a slight excess of the amine can help mitigate this.
-
Decomposition: Sensitive substrates may degrade under harsh conditions. Consider milder coupling agents (e.g., HBTU, EDC) with the corresponding carboxylic acid instead of an acyl chloride/anhydride.[12]
-
References
- 1. Acylation Overview, Mechanism & Agents | Study.com [study.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Application Notes: The Use of 1-(4-Methylphenyl)ethylamine as a Chiral Solvating Agent in NMR Spectroscopy
Introduction
In the fields of pharmaceutical development, asymmetric synthesis, and materials science, the determination of enantiomeric purity is of paramount importance. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique for structural elucidation, can be adapted for chiral discrimination through the use of auxiliary chiral agents.[1] One of the primary methods involves the use of Chiral Solvating Agents (CSAs). These agents interact non-covalently with the enantiomers of a chiral analyte to form transient diastereomeric complexes.[2] These newly formed complexes are diastereomers of each other and thus exhibit different NMR spectral properties, leading to the separation of signals for the respective enantiomers.[3]
1-(4-Methylphenyl)ethylamine is a chiral amine that can serve as an effective CSA, particularly for the analysis of chiral acidic compounds such as carboxylic acids, amino acids, and alcohols. Its primary amine group can form acid-base interactions or hydrogen bonds with the analyte, while the chiral center and the aromatic ring create a specific three-dimensional environment necessary for effective chiral recognition.[4] The simplicity of this method, which avoids covalent derivatization, makes it a rapid and efficient tool for the determination of enantiomeric excess (ee).[5]
Mechanism of Chiral Recognition
The fundamental principle behind the use of a CSA like this compound is the in-situ formation of transient diastereomeric complexes. When the chiral solvating agent, let's say (R)-1-(4-Methylphenyl)ethylamine, is added to a solution of a racemic analyte, for example, (R/S)-Ibuprofen, it interacts with both enantiomers.
The interaction between (R)-CSA and (R)-Analyte forms the (R,R) diastereomeric complex, while the interaction with the (S)-Analyte forms the (R,S) complex. These diastereomeric complexes have distinct spatial arrangements and, consequently, the nuclei of the analyte within these complexes experience different magnetic environments. This difference in the magnetic environment lifts the isochronous nature of the enantiomers, resulting in separate, distinguishable signals in the NMR spectrum. The magnitude of the chemical shift difference (Δδ) between the signals of the two enantiomers is a measure of the enantiodiscrimination efficiency.
References
- 1. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 3. scispace.com [scispace.com]
- 4. Toward Chiral Recognition by Design: Uncovering the Self-Enantioresolving Properties of Chiral Amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of (S)-(-)-1-(4-Methylphenyl)ethylamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and protocols for the large-scale synthesis and purification of (S)-(-)-1-(4-Methylphenyl)ethylamine, a critical chiral building block in the pharmaceutical industry. The primary focus is on classical resolution via diastereomeric salt crystallization, a robust and scalable method for obtaining the enantiomerically pure compound.[][2] Methodologies for synthesis, purification, and analysis are presented, along with quantitative data and visual workflows to guide researchers in replicating and scaling up the process.
Introduction
(S)-(-)-1-(4-Methylphenyl)ethylamine is a chiral amine widely used as a resolving agent and a key intermediate in the asymmetric synthesis of various active pharmaceutical ingredients (APIs).[3] The production of this compound in high enantiomeric purity is crucial for the efficacy and safety of the final drug products. While several asymmetric synthesis routes exist[4][5][6], classical resolution of the racemic mixture through the formation of diastereomeric salts remains a common and cost-effective strategy for large-scale industrial production.[][2][7] This method leverages the differential solubility of diastereomeric salts formed with a chiral resolving agent, allowing for their separation by crystallization.[8]
Synthesis and Purification Overview
The overall process for obtaining enantiomerically pure (S)-(-)-1-(4-Methylphenyl)ethylamine typically involves two main stages:
-
Synthesis of Racemic 1-(4-Methylphenyl)ethylamine: Preparation of the racemic amine through methods like reductive amination of 4-methylacetophenone.
-
Chiral Resolution and Purification: Separation of the (S)-enantiomer from the racemic mixture using a chiral resolving agent, followed by purification and isolation of the final product.
This document will focus primarily on the widely practiced chiral resolution method.
Experimental Protocols
Chiral Resolution of (±)-1-(4-Methylphenyl)ethylamine via Diastereomeric Salt Crystallization
This protocol describes a general procedure for the resolution of racemic this compound using a chiral acid as the resolving agent. The choice of resolving agent and solvent is critical and may require screening to optimize yield and enantiomeric excess.[2] Common chiral resolving agents for amines include tartaric acid, mandelic acid, and N-Boc-amino acids.[2][7]
Materials:
-
Racemic this compound
-
Chiral resolving agent (e.g., (R,R)-Tartaric Acid)
-
Solvent (e.g., Methanol, Ethanol, or a mixture)
-
Base (e.g., Sodium Hydroxide)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Drying agent (e.g., Anhydrous Sodium Sulfate)
Procedure:
-
Salt Formation:
-
Dissolve the racemic this compound in a suitable solvent in a reaction vessel.
-
In a separate vessel, dissolve the chiral resolving agent (typically 0.5 to 1.0 molar equivalents) in the same solvent, heating gently if necessary.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired diastereomeric salt can be beneficial.[]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
The crystallization and filtration process should be performed relatively quickly to favor kinetic control, which can lead to higher enantiomeric purity.[9]
-
-
Recrystallization (Optional):
-
To improve the diastereomeric purity, the isolated salt can be recrystallized from a suitable solvent.
-
-
Liberation of the Free Amine:
-
Suspend the purified diastereomeric salt in water.
-
Add a base (e.g., 10% sodium hydroxide solution) until the pH is basic, which will liberate the free amine.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na2SO4), and filter.
-
-
Final Purification:
-
Remove the solvent under reduced pressure.
-
The resulting (S)-(-)-1-(4-Methylphenyl)ethylamine can be further purified by vacuum distillation to obtain a high-purity product.[10]
-
Quality Control and Analysis
The enantiomeric excess (ee) and chemical purity of the final product should be determined using appropriate analytical techniques.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for determining the enantiomeric purity of the final product.[2][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and purity.
-
Gas Chromatography (GC): Can also be used for purity assessment.
Quantitative Data
The following tables summarize representative quantitative data from various synthetic and resolution procedures.
Table 1: Synthesis of (R)-(+)-1-(4-methylphenyl)ethylamine (Illustrative Example) [10]
| Step | Product | Yield | HPLC Purity | Enantiomeric Purity |
| Synthesis | (R)-1-(4-methylphenyl)ethylamine | 82% | 96.3% | 99.2% (R), 0.8% (S) |
Table 2: Resolution of (±)-1-(4-methoxyphenyl)ethylamine (Analogous Amine for Comparison) [3]
| Step | Product | Yield | Chiral Purity (HPLC) |
| Diastereomeric Salt Formation | (S,S)-Diastereomeric Salt | 125.0 g (from crude) | 99.5% |
| Liberation of Free Amine | (S)-(-)-1-(4-Methoxyphenyl)ethylamine | 42 g (from salt) | 100% |
Visual Protocols and Workflows
Experimental Workflow for Chiral Resolution
Caption: Workflow for the chiral resolution of this compound.
Logical Relationship of Purification Steps
Caption: Logical steps in the purification of the (S)-enantiomer.
Conclusion
The large-scale synthesis of enantiomerically pure (S)-(-)-1-(4-Methylphenyl)ethylamine is effectively achieved through classical resolution. This method, centered on the crystallization of diastereomeric salts, is both scalable and economically viable for industrial applications. Careful selection of the resolving agent and crystallization solvent, along with rigorous analytical monitoring, are key to obtaining high yields and excellent enantiomeric purity. The protocols and data presented herein provide a comprehensive guide for researchers and professionals in the field of pharmaceutical development and manufacturing.
References
- 2. onyxipca.com [onyxipca.com]
- 3. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. mdpi.com [mdpi.com]
- 6. Asymmetric synthesis and pharmacology of methylphenidate and its para-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (R)-(+)-1-(4-Methylphenyl)ethylamine | 4187-38-6 | Benchchem [benchchem.com]
- 8. pure.mpg.de [pure.mpg.de]
- 9. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 10. (R)-(+)-1-(4-Methylphenyl)ethylamine | 4187-38-6 [chemicalbook.com]
- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
Application Note: HPLC Method for Determining the Enantiomeric Excess of 1-(4-Methylphenyl)ethylamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(4-Methylphenyl)ethylamine is a chiral primary amine that serves as a key building block in the synthesis of various pharmaceutical compounds. As the pharmacological and toxicological properties of its enantiomers can differ significantly, the accurate determination of enantiomeric purity is crucial for quality control and regulatory compliance in drug development. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is a robust and widely adopted technique for the reliable separation and quantification of enantiomers.[1] This application note provides a detailed protocol for the determination of the enantiomeric excess (ee) of this compound using a polysaccharide-based CSP.
Principle of Chiral Separation
The enantioselective separation is achieved on a chiral stationary phase, typically a polysaccharide derivative coated or immobilized on a silica support.[2][3] For primary amines like this compound, amylose tris(3,5-dimethylphenylcarbamate) has demonstrated broad applicability and high enantioselectivity.[3][4] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector through various interactions, such as hydrogen bonding, π-π interactions, and steric hindrance. These differential interactions result in different retention times for the (R)- and (S)-enantiomers, allowing for their separation and quantification.
Experimental Protocol
This protocol outlines the necessary steps for the sample preparation, HPLC analysis, and data processing to determine the enantiomeric excess of this compound.
1. Materials and Reagents
-
Analytes: Racemic this compound, and if available, individual (R)- and (S)-enantiomer standards.
-
HPLC Grade Solvents: n-Hexane, 2-Propanol (IPA), Ethanol (EtOH).
-
Mobile Phase Additive: Diethylamine (DEA) or Triethylamine (TEA) (reagent grade).
-
Chiral Column: CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm (or equivalent amylose tris(3,5-dimethylphenylcarbamate) column).[4][5]
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
2. Instrument and Chromatographic Conditions
The following table summarizes the recommended starting conditions for the chiral separation. Optimization may be required based on the specific HPLC system and column batch.
| Parameter | Recommended Condition |
| Chiral Stationary Phase | CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in mobile phase |
3. Standard and Sample Preparation
-
Racemic Standard (1.0 mg/mL): Accurately weigh approximately 10 mg of racemic this compound and dissolve it in 10.0 mL of the mobile phase.
-
Individual Enantiomer Standards (for peak identification): If available, prepare separate solutions of the (R)- and (S)-enantiomers at a concentration of 1.0 mg/mL in the mobile phase.
-
Sample Solution: Prepare the sample containing this compound at a concentration of approximately 1.0 mg/mL using the mobile phase as the diluent.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent column blockage.[6]
4. HPLC Analysis Procedure
-
System Equilibration: Equilibrate the CHIRALPAK® AD-H column with the mobile phase at a flow rate of 1.0 mL/min for at least 30-60 minutes, or until a stable baseline is achieved.
-
Peak Identification (Optional): If individual enantiomer standards are available, inject each standard to determine the elution order of the (R)- and (S)-enantiomers.
-
Analysis: Inject the racemic standard solution to verify system suitability (resolution, peak shape). Subsequently, inject the sample solutions for analysis.
5. Data Analysis and Calculation
-
Peak Integration: Integrate the peak areas of the two enantiomers in the chromatogram.
-
Enantiomeric Excess (% ee) Calculation: The enantiomeric excess is calculated using the following formula:
% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100
Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Data Presentation
The following table presents typical, expected chromatographic data for the separation of this compound enantiomers under the specified conditions. Actual values may vary depending on the experimental setup.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (tʀ) | ~ 8.5 min | ~ 9.8 min |
| Separation Factor (α) | \multicolumn{2}{c | }{~ 1.25} |
| Resolution (Rs) | \multicolumn{2}{c | }{> 2.0} |
-
Separation Factor (α): A measure of the selectivity between the two enantiomers.
-
Resolution (Rs): Indicates the degree of separation between the two peaks. A value greater than 1.5 signifies baseline separation.
Method Development and Optimization
The successful chiral separation of primary amines is highly dependent on the mobile phase composition.[7]
-
Alcohol Modifier: The type and concentration of the alcohol modifier (e.g., 2-propanol, ethanol) can significantly impact retention times and resolution. Varying the alcohol percentage (e.g., from 5% to 20%) can be a primary optimization step.
-
Basic Additive: A small amount of a basic additive like diethylamine or triethylamine is often necessary to improve the peak shape of primary amines by minimizing interactions with residual silanol groups on the silica support.[1][6] The concentration can be optimized, typically in the range of 0.1% to 0.5%.
-
Flow Rate: Adjusting the flow rate can influence resolution and analysis time. Lower flow rates generally lead to better resolution but longer run times.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the chiral HPLC method development and analysis.
Caption: Workflow for chiral HPLC analysis.
Chiral Recognition Interaction Diagram
This diagram illustrates the conceptual interactions leading to enantiomeric separation on a polysaccharide-based CSP.
References
- 1. benchchem.com [benchchem.com]
- 2. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,388.35 : UVISON.com [uvison.com]
- 5. chiraltech.com [chiraltech.com]
- 6. ct-k.com [ct-k.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Methylphenyl)ethylamine
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Methylphenyl)ethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and industrially relevant method is the reductive amination of 4-methylacetophenone.[1] This approach involves the reaction of the ketone with an amine source, typically ammonia or an ammonium salt, followed by the reduction of the resulting imine intermediate.[2][3] Key variations of this method include:
-
Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst like Palladium on Carbon (Pd/C), Raney Nickel, or Cobalt.[4][5] This is often considered a "greener" method.[4]
-
Hydride Reduction: Employing hydride-based reducing agents. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[3][6]
-
Leuckart-Wallach Reaction: This classic method uses ammonium formate or formamide as both the nitrogen source and the reducing agent, typically requiring high temperatures (120-165°C).[7][8]
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in the reductive amination of 4-methylacetophenone can stem from several factors:
-
Inefficient Imine Formation: The equilibrium between the ketone/ammonia and the imine/water may not favor the imine. This can be caused by insufficient removal of water or inappropriate pH.[9]
-
Competing Reduction of Ketone: The reducing agent may reduce the starting ketone (4-methylacetophenone) to the corresponding alcohol (1-(4-methylphenyl)ethanol) before it can form the imine. This is a common issue with strong reducing agents like NaBH₄ if conditions are not optimized.[9][10]
-
Catalyst Inactivity: In catalytic hydrogenations, the catalyst (e.g., Pd/C) may be poisoned by impurities or be of low quality.
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure (for hydrogenation), pH, or reaction time can all lead to incomplete conversion. The formation of the imine is often favored under mildly acidic conditions (pH 4-5), but a solution that is too acidic will protonate the amine, rendering it non-nucleophilic.[9]
-
Over-alkylation: While less common when synthesizing a primary amine with ammonia, side reactions can lead to the formation of secondary or tertiary amines.[4]
Q3: How can I prevent the reduction of the starting ketone to an alcohol?
A3: Minimizing the formation of the alcohol byproduct is crucial for improving yield.
-
Use a Selective Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is highly selective for reducing the imine intermediate over the ketone.[3][11] Sodium cyanoborohydride (NaBH₃CN) is also more selective than NaBH₄, especially under mildly acidic conditions where the iminium ion is readily reduced.[9][12]
-
Two-Step (Indirect) Procedure: First, form the imine by reacting 4-methylacetophenone with ammonia and removing the water formed (e.g., using a Dean-Stark trap or molecular sieves).[13] Then, add the reducing agent (like NaBH₄) in a separate step. This ensures no ketone is present when the reductant is introduced.[6][9]
-
Optimize pH: For one-pot reactions with agents like NaBH₃CN, maintaining a slightly acidic pH (around 5-7) favors imine/iminium ion formation and its subsequent reduction over ketone reduction.[10][12]
Q4: I am observing multiple products during analysis. What are the potential impurities?
A4: Besides the alcohol byproduct, other impurities can include:
-
Unreacted 4-methylacetophenone: Indicates an incomplete reaction.
-
N-formyl derivative: Specifically in the Leuckart-Wallach reaction, the product can be the N-formylated amine, which requires a subsequent hydrolysis step to yield the free amine.[8][14]
-
Secondary/Tertiary Amines: Formed if the primary amine product reacts further with the imine intermediate. This is more of an issue when trying to synthesize secondary amines but can occur.
-
Aldol Condensation Products: The starting ketone can potentially undergo side reactions like aldol condensation under certain conditions.[4]
Troubleshooting Guide
This section provides a structured approach to resolving common issues.
| Problem | Potential Cause | Recommended Solution(s) |
| Low Yield / Incomplete Conversion | 1. Inefficient imine formation. | • Ensure removal of water using molecular sieves or azeotropic distillation.[4] • For hydride reductions, add a catalytic amount of acid (e.g., acetic acid) to promote imine formation.[11] |
| 2. Catalyst deactivation (for H₂/Pd). | • Use fresh, high-quality catalyst. • Ensure reagents and solvent are free from catalyst poisons (e.g., sulfur compounds). | |
| 3. Insufficient reaction time or temperature. | • Monitor the reaction by TLC or GC/LC-MS to determine the optimal reaction time. • For Leuckart reactions, ensure the temperature is maintained at 160-190°C.[7] | |
| High Level of Alcohol Byproduct | 1. Reducing agent is too reactive or added prematurely. | • Switch to a more selective reducing agent like NaBH(OAc)₃ (STAB).[3] • Use a two-step procedure: form the imine first, then add the reducing agent.[9] |
| 2. Incorrect pH. | • For one-pot reactions, maintain a pH of ~6-7 to favor imine reduction.[12] | |
| Difficulty in Product Isolation/Purification | 1. Product is a basic amine. | • During workup, perform an acid-base extraction. Extract the aqueous layer with an organic solvent to remove neutral impurities, then basify the aqueous layer and extract the amine product into a fresh organic layer. |
| 2. Product is volatile or forms an emulsion. | • Use vacuum distillation for purification.[15] • If emulsions form during workup, add brine (saturated NaCl solution) to help break the emulsion. | |
| Reaction is Not Reproducible | 1. Reagent quality varies (especially formamide or hydride agents). | • Use high-purity, dry solvents and reagents. • An optimized Leuckart reaction showed that a controlled amount of water was necessary for reproducibility.[16] |
| 2. Atmospheric moisture affecting hydride reagents. | • Run the reaction under an inert atmosphere (Nitrogen or Argon), especially when using moisture-sensitive reagents like STAB.[6] |
Illustrative Diagrams
General Synthesis Workflow
The following diagram outlines the general workflow for the reductive amination of 4-methylacetophenone.
Caption: General workflow for this compound synthesis.
Troubleshooting Logic for Low Yield
This flowchart helps diagnose the cause of low reaction yields.
Caption: Troubleshooting flowchart for low yield diagnosis.
Detailed Experimental Protocol
Method: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is adapted from general procedures for reductive amination, which is a reliable method for this transformation.[3][11][12]
Materials:
-
4-Methylacetophenone
-
Ammonium acetate (NH₄OAc)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)
-
Acetic acid (glacial)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl) (e.g., 2M solution)
-
Sodium hydroxide (NaOH) (e.g., 2M solution)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen), add 4-methylacetophenone (1.0 eq) and ammonium acetate (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous DCE or THF as the solvent (approx. 0.1-0.2 M concentration relative to the ketone).
-
Stirring: Stir the mixture at room temperature for 20-30 minutes to allow for initial mixing and potential imine formation. A small amount of acetic acid (0.1 eq) can be added to catalyze imine formation.
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 10-15 minutes. The reaction may be mildly exothermic.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or GC-MS until the starting ketone has been consumed (typically 12-24 hours).
-
Quenching: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. If using DCE, the organic layer will be on the bottom. If using THF, the solvent may need to be removed under reduced pressure and the residue redissolved in a solvent like ethyl acetate.
-
Acid-Base Workup: a. Separate the layers. Extract the aqueous layer with the organic solvent (e.g., ethyl acetate, 2x). b. Combine the organic layers and extract with a dilute acid solution (e.g., 1M HCl). The amine product will move into the aqueous layer as its ammonium salt. c. Separate the layers and wash the acidic aqueous layer with fresh organic solvent to remove any remaining neutral impurities. d. Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) until the pH is >10. e. Extract the now basic aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate, 3x) to recover the free amine product.
-
Drying and Concentration: Combine the final organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude amine by vacuum distillation to obtain the final product.
References
- 1. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]
- 14. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
- 15. (R)-(+)-1-(4-Methylphenyl)ethylamine | 4187-38-6 [chemicalbook.com]
- 16. scispace.com [scispace.com]
Technical Support Center: Optimizing Diastereomeric Salt Crystallization for Chiral Resolution of Amines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chiral resolution of amines via diastereomeric salt crystallization.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: Low or No Crystal Yield
Q: My diastereomeric salt crystallization is resulting in a very low yield, or no crystals are forming at all. What are the primary factors to investigate?
A: Low yields or complete crystallization failure can be attributed to several factors, primarily related to the solubility of the diastereomeric salts in the chosen solvent system.[1][2] Here are the key areas to investigate:
-
Solvent System: The solubility of the two diastereomeric salts is the most critical factor. The ideal solvent will maximize the solubility difference between the desired and undesired diastereomers, leading to the preferential crystallization of the less soluble salt.[1] If the desired salt is too soluble, the yield will be low.
-
Supersaturation: Crystallization requires a supersaturated solution. If the concentration of the diastereomeric salt is below its solubility limit at a given temperature, no crystals will form.[2]
-
Oiling Out: Sometimes, instead of crystals, an oily or amorphous solid precipitates. This phenomenon, known as "oiling out," often occurs with excessively high supersaturation or when the crystallization temperature is too high.[5]
-
Solution: Reduce the level of supersaturation by using a more dilute solution or a slower cooling rate. Adding an anti-solvent slowly can also promote crystallization over oiling out.[5]
-
-
Inhibitors: Impurities present in the racemic amine or the resolving agent can inhibit nucleation and crystal growth.[2]
-
Solution: Ensure the purity of your starting materials. If necessary, purify the racemic amine before the resolution experiment.[2]
-
Issue 2: Low Diastereomeric Excess (d.e.) or Enantiomeric Excess (e.e.)
Q: I have obtained crystals, but the diastereomeric or enantiomeric excess is low. How can I improve the purity of my product?
A: Low purity indicates that the solubilities of the two diastereomeric salts are too similar in the chosen crystallization conditions, leading to co-precipitation.[2] Another significant challenge is the formation of a solid solution.
-
Resolving Agent: The choice of resolving agent is crucial as it dictates the physical properties of the diastereomeric salts.[1]
-
Solution: Screen a variety of resolving agents. A different resolving agent will form diastereomers with different crystal packing and solubility properties.[3]
-
-
Solvent Choice: The solvent plays a critical role in differentiating the solubilities of the diastereomeric salts.[4]
-
Solution: A thorough solvent screening is recommended. Even small changes in the solvent system, such as using a mixture of solvents, can significantly impact the selectivity of the crystallization.[6]
-
-
Kinetic vs. Thermodynamic Control: The speed of crystallization can influence the purity of the product. Rapid crystallization (kinetic control) may trap impurities, while slower crystallization (thermodynamic control) allows for the formation of a more stable, and often purer, crystal lattice.[7]
-
Solution: Employ a slower, more controlled cooling profile. Keeping the crystallization time longer can shift the process towards thermodynamic control, which may improve purity.[7] However, in some cases, the desired diastereomer crystallizes faster, and rapid filtration is necessary to achieve high purity under kinetic control.[7]
-
-
Solid Solution Formation: A solid solution occurs when the crystal lattice of the less soluble diastereomer incorporates the more soluble one, resulting in a single solid phase containing both diastereomers.[5][8] This is a major obstacle to achieving high purity.
-
Solution:
-
Confirm Solid Solution: The formation of a solid solution is suspected when repeated recrystallizations do not improve the diastereomeric purity.[5] This can be confirmed by constructing a binary phase diagram.[8]
-
Change Resolving Agent or Solvent: The most effective way to overcome solid solution formation is to screen for a different resolving agent or a new solvent system to alter the crystal packing of the diastereomeric salts.[3]
-
Enantioselective Dissolution: This kinetic approach involves briefly suspending the solid solution in a solvent to allow the more soluble diastereomer to dissolve at a faster rate, thereby enriching the desired diastereomer in the remaining solid.[9][10]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a diastereomeric salt crystallization?
A1: The first and most critical step is the selection of an appropriate chiral resolving agent and a suitable solvent system.[11][12] A screening process is typically employed where various resolving agents are combined with the racemic amine in a range of solvents to identify conditions that lead to the formation of crystalline salts with a significant difference in solubility between the two diastereomers.[11]
Q2: How does temperature affect the crystallization process?
A2: Temperature has a significant impact on the solubility of the diastereomeric salts and, therefore, on the yield and purity of the crystallization.[1] A controlled cooling profile is often essential for achieving optimal results. Starting at a higher temperature to ensure complete dissolution and then slowly cooling allows for controlled crystal growth and can improve purity.[13] The final temperature will influence the final yield, as lower temperatures generally lead to lower solubility and higher yields.[2]
Q3: What is the role of seeding in diastereomeric salt crystallization?
A3: Seeding involves adding a small quantity of the pure, desired diastereomeric salt crystals to a supersaturated solution.[1] This can be a powerful technique to:
-
Induce Crystallization: When spontaneous nucleation is slow or difficult.
-
Control Crystal Form: Ensuring the desired polymorph crystallizes.
-
Improve Purity: Promoting the crystallization of the less soluble diastereomer and preventing the nucleation of the more soluble one.[1]
Q4: How can I determine the enantiomeric excess (e.e.) of my resolved amine?
A4: After isolating the desired diastereomeric salt, the resolving agent must be removed (typically by treatment with an acid or base) to obtain the free amine. The enantiomeric excess of this amine is then determined using analytical techniques such as:
-
Chiral High-Performance Liquid Chromatography (HPLC): The most common and reliable method.[1]
-
Chiral Gas Chromatography (GC): Suitable for volatile amines.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating or derivatizing agents.
Q5: What is Crystallization-Induced Diastereomeric Transformation (CIDT)?
A5: CIDT is an advanced technique that can significantly increase the yield of the desired enantiomer, potentially up to 100%.[1] It is applicable when the undesired diastereomer in solution can be converted (epimerized) into the desired, less soluble diastereomer. As the desired diastereomer crystallizes, the equilibrium in the solution shifts to produce more of it, driving the transformation.[1][14]
Quantitative Data
The following tables provide examples of quantitative data from diastereomeric salt resolution experiments. It is important to note that these results are specific to the compounds and conditions tested and should be used as a general guide.
Table 1: Effect of Solvent on the Resolution of Racemic Pregabalin with L-Tartaric Acid [15]
| Solvent | Yield of (S)-Pregabalin L-Tartrate | Purity (d.e.) |
| Water | 51.6% | >99% |
| Methanol/Water | 45.2% | 98.5% |
| Ethanol/Water | 48.9% | 99.2% |
Table 2: Influence of Crystallization Time on the Resolution of (R,S)-1-phenylethanamine with (S)-Mandelic Acid (Kinetic vs. Thermodynamic Control) [7]
| Crystallization Time | Yield | Diastereomeric Excess (d.e.) | Control Type |
| 1 hour | ~90% | ~90% | Kinetic |
| 12 hours | 97% | 44% | Thermodynamic |
Experimental Protocols
Protocol 1: Screening for Resolving Agents and Solvents [3]
Objective: To identify a suitable chiral resolving agent and solvent system for the resolution of a racemic amine.
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the racemic amine in a volatile solvent (e.g., methanol or ethanol).
-
Prepare stock solutions of various chiral resolving agents (e.g., tartaric acid derivatives, mandelic acid derivatives) at the same molar concentration.
-
-
Salt Formation:
-
In a multi-well plate or an array of small vials, combine equimolar amounts of the racemic amine and each resolving agent stock solution.
-
Remove the initial solvent under a stream of nitrogen or by vacuum centrifugation to obtain the solid diastereomeric salt mixtures.
-
-
Addition of Screening Solvents:
-
To each well/vial, add a fixed volume of a different screening solvent or solvent mixture. A good starting point is to screen a range of solvents with varying polarities (e.g., isopropanol, acetonitrile, ethyl acetate, toluene, heptane).
-
-
Equilibration:
-
Seal the plate/vials and agitate them at a constant temperature (e.g., room temperature or 40 °C) for a set period (e.g., 24 hours) to allow the system to reach equilibrium.
-
-
Analysis:
-
Visually inspect each well/vial for the presence of crystalline solid.
-
Isolate any precipitated solid by filtration.
-
Analyze both the solid and the mother liquor by a suitable chiral analytical method (e.g., chiral HPLC) to determine the yield and diastereomeric excess.
-
Protocol 2: Optimization of Crystallization Conditions [1]
Objective: To optimize the yield and purity of the desired diastereomeric salt.
Methodology:
-
Solubility Determination:
-
Determine the solubility of both the desired and undesired diastereomeric salts in the chosen solvent system at various temperatures. This can be achieved by preparing saturated solutions and analyzing the concentration of the dissolved salt.
-
-
Cooling Profile Optimization:
-
Prepare a saturated solution of the diastereomeric salt mixture at an elevated temperature in a reaction vessel.
-
Implement a controlled cooling profile. A slow, linear cooling rate (e.g., 0.1-0.5 °C/min) is a good starting point.[15] More complex, non-linear cooling profiles can also be investigated.[13]
-
Isolate the crystals at the final temperature and analyze the yield and purity. Repeat with different cooling rates and final temperatures to find the optimal conditions.
-
-
Seeding Strategy:
-
Prepare a supersaturated solution of the diastereomeric salt mixture at a specific temperature.
-
Introduce a small amount (typically 0.1-1% by weight) of seed crystals of the pure, desired diastereomeric salt.
-
Allow the crystallization to proceed and compare the yield, purity, and crystal size distribution to unseeded experiments.
-
Visualizations
Diagram 1: General Workflow for Chiral Resolution by Diastereomeric Salt Crystallization
Caption: General workflow for chiral resolution of amines.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low crystallization yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 14. Guided optimization of a crystallization-induced diastereomer transformation to access a key navoximod intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00077J [pubs.rsc.org]
- 15. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01490D [pubs.rsc.org]
Troubleshooting low enantiomeric excess in the resolution of 1-(4-Methylphenyl)ethylamine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low enantiomeric excess (ee) during the resolution of 1-(4-Methylphenyl)ethylamine via diastereomeric salt crystallization.
Troubleshooting Guide: Low Enantiomeric Excess
Low enantiomeric excess is a frequent challenge in chiral resolution. This guide addresses common causes and provides systematic solutions to improve the purity of your desired enantiomer.
Question 1: My first crystallization resulted in a low enantiomeric excess. What are the initial steps to troubleshoot this?
Answer:
Initial efforts should focus on the crystallization process itself, as suboptimal conditions are a primary cause of poor selectivity.
-
Problem: The difference in solubility between the two diastereomeric salts may not be significant in the chosen solvent system.[1]
-
Solution: Solvent Screening. The choice of solvent is critical.[1] A systematic solvent screening should be performed to identify a solvent or solvent mixture that maximizes the solubility difference between the diastereomeric salts.[1][2] Create small-scale crystallization trials with a range of solvents of varying polarities and hydrogen bonding capabilities.[1][2]
-
Problem: The cooling rate during crystallization was too fast, leading to co-precipitation of the more soluble diastereomer.[3]
-
Solution: Optimize the Cooling Profile. Allow the solution to cool slowly to room temperature, potentially in an insulated container to ensure gradual crystal formation.[1] After reaching room temperature, further cooling in an ice bath can maximize the yield of the less soluble salt.[1]
-
Problem: Insufficient equilibration time.
-
Solution: Increase Stirring Time. Before filtration, ensure the slurry is stirred for an adequate period (e.g., 1.5 hours or more) to allow for the dissolution of the less soluble diastereomer and the crystallization of the desired, less soluble diastereomeric salt.[4]
Question 2: I have tried optimizing the crystallization conditions, but the enantiomeric excess is still not improving with repeated recrystallizations. What could be the underlying issue?
Answer:
If standard recrystallization fails to improve the diastereomeric purity, you may be encountering a more complex issue, such as the formation of a solid solution.
-
Problem: Solid Solution Formation. This occurs when the crystal lattice of the less soluble diastereomer incorporates the more soluble one, making separation by simple recrystallization ineffective.[3] This is more likely if the two diastereomers are structurally very similar.[3]
-
Solution 1: Screen for a Different Resolving Agent. A structurally different resolving agent will form diastereomers with different physical properties and crystal packing, which can prevent the formation of a solid solution.[3]
-
Solution 2: Modify the Racemic Substrate. It may be possible to modify the racemic amine with a protecting group to alter the properties of the diastereomeric salts, making the desired one less soluble.[2]
Question 3: Instead of crystals, my resolution attempt resulted in an oil or a gum. What should I do?
Answer:
This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase instead of a solid.[3]
-
Problem: Excessively high supersaturation or a crystallization temperature that is too high.[3]
-
Solution 1: Reduce Supersaturation. Use a more dilute solution or employ a slower cooling rate.[3]
-
Solution 2: Use an Anti-Solvent. Slowly add a solvent in which the salt is less soluble to induce crystallization.[3]
-
Solution 3: Seeding. Introduce a small crystal of the desired diastereomeric salt to encourage crystallization.[3]
Frequently Asked Questions (FAQs)
Q1: What makes a good chiral resolving agent for this compound?
A good chiral resolving agent should be enantiomerically pure, readily form stable, crystalline salts with the amine, and the resulting diastereomeric salts must have a significant difference in solubility in a common solvent.[1] It should also be readily recoverable for reuse.[1] For amines like this compound, chiral acids such as tartaric acid and its derivatives are commonly used.[5][6]
Q2: How critical is the purity of the starting materials?
The purity of the racemic this compound and the resolving agent is crucial. Impurities can interfere with the crystallization process and negatively impact the achievable enantiomeric excess.[7]
Q3: Can I reuse the resolving agent?
Yes, after separating the desired enantiomer from the diastereomeric salt (typically by treatment with a base to liberate the free amine), the resolving agent can be recovered from the aqueous layer by acidification and extraction, then purified for reuse.[1][8]
Q4: My yield of the desired diastereomeric salt is very low, even with high enantiomeric excess. How can I improve this?
Low yield can be addressed by carefully optimizing the solvent and temperature profile to find a balance between purity and recovery.[2] Additionally, concentrating the mother liquor and allowing it to cool again may yield a second crop of crystals, which can be analyzed for purity and potentially combined with the first crop or re-purified.[1]
Data Presentation
Table 1: Example of Solvent Screening for Diastereomeric Resolution
The selection of an appropriate solvent is paramount for achieving high diastereomeric excess (d.e.). The following table provides an example of solvent screening results for the resolution of a hypothetical racemic amine with a chiral acid.
| Solvent System | Diastereomeric Excess (d.e.) of Crystals (%) | Yield (%) | Observations |
| Methanol | 75 | 65 | Rapid crystallization upon cooling. |
| Ethanol | 92 | 55 | Slower crystal growth, well-formed needles. |
| Isopropanol | 98 | 40 | Very slow crystallization over several hours. |
| Acetonitrile | 60 | 70 | Small, granular crystals. |
| Toluene/Methanol (9:1) | 85 | 50 | Good crystal morphology. |
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution of this compound
-
Salt Formation: In an appropriate flask, dissolve racemic this compound in a selected solvent (e.g., ethanol or methanol) with gentle heating.[1][7]
-
Add 0.5 to 1.0 molar equivalent of an enantiomerically pure chiral resolving agent (e.g., (+)-tartaric acid).[7]
-
Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. For slower cooling, the flask can be placed in an insulated container.[1]
-
If necessary, further cool the mixture in an ice bath for 30-60 minutes to maximize precipitation.[1]
-
Isolation and Purification: Collect the crystals by vacuum filtration.[7]
-
Wash the crystals sparingly with a small amount of the ice-cold crystallization solvent to remove any adhering mother liquor.[1][7]
-
Dry the crystals thoroughly.
-
Analysis: Determine the diastereomeric excess of the crystalline salt using a suitable analytical method such as chiral HPLC or NMR spectroscopy.
-
Recrystallization (if necessary): If the diastereomeric excess is not satisfactory, recrystallize the salt from the same or a different solvent system to enhance purity.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine.
-
Extract the liberated enantiomerically enriched amine with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified enantiomer.
-
Final Analysis: Determine the enantiomeric excess of the final product using chiral HPLC or polarimetry.
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Preventing racemization during the synthesis and purification of chiral amines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization during the synthesis and purification of chiral amines.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of racemization in chiral amines during synthetic and purification processes?
Racemization in chiral amines, particularly those with a stereocenter at the α-carbon to the nitrogen, is primarily driven by the formation of an achiral enamine or a related imine intermediate. This process is often facilitated by several factors that may be present during synthesis or purification:
-
Elevated Temperatures: Heating can provide the necessary activation energy to overcome the barrier to racemization, especially for amines prone to imine-enamine tautomerism.
-
Presence of Acid or Base: Both acidic and basic conditions can catalyze the formation of imine or enamine intermediates, which are achiral and lead to the loss of stereochemical integrity upon reprotonation.
-
Oxidizing or Reducing Agents: Certain reagents can lead to the formation of imines, which can then tautomerize and subsequently be reduced back to a racemic amine.
-
Extended Reaction or Purification Times: Prolonged exposure to harsh conditions increases the likelihood of racemization.
-
Chromatographic Conditions: The stationary phase in chromatography can sometimes act as a catalyst for racemization, particularly if it has acidic or basic sites.
Q2: How can I minimize racemization during the purification of my chiral amine by chromatography?
To minimize racemization during chromatographic purification, consider the following strategies:
-
Method Selection: Chiral chromatography is often preferred as it can separate enantiomers, allowing for the isolation of the desired product even if some racemization has occurred. Supercritical fluid chromatography (SFC) is often a good choice as it is performed at lower temperatures.
-
Stationary Phase: Opt for a neutral stationary phase to avoid acid or base-catalyzed racemization. If using silica gel, it can be deactivated by washing with a solution of triethylamine in the eluent system.
-
Solvent System: Use a neutral solvent system. If an additive is required to improve peak shape, use the minimum effective concentration. For basic amines, adding a small amount of a volatile base like triethylamine can suppress interactions with acidic sites on the silica gel.
-
Temperature Control: Whenever possible, run the chromatography at reduced temperatures.
-
Fraction Collection and Handling: Concentrate the collected fractions under reduced pressure and at low temperatures to minimize exposure to heat.
Troubleshooting Guide
Problem: I've observed significant racemization of my chiral amine after purification on a silica gel column. What could have gone wrong and how can I fix it?
This is a common issue. The acidic nature of silica gel is a likely culprit. Here’s a step-by-step troubleshooting guide:
-
Confirm the Source of Racemization: First, ensure the racemization is happening on the column and not during the work-up. Analyze a sample of your crude product for enantiomeric excess (ee) before chromatography and compare it to the post-column sample.
-
Neutralize the Stationary Phase: If the column is the source, deactivate the silica gel. This can be done by preparing the slurry of silica gel in the mobile phase containing a small amount (0.1-1%) of a volatile base like triethylamine or diethylamine.
-
Optimize the Mobile Phase: Ensure your mobile phase is not acidic. Buffer it if necessary.
-
Consider Alternative Purification Methods: If racemization persists, consider alternatives to standard silica gel chromatography.
-
Alumina (basic or neutral): This can be a good alternative for acid-sensitive amines.
-
Preparative Thin Layer Chromatography (Prep-TLC): This can sometimes be quicker, reducing the contact time with the stationary phase.
-
Crystallization: If your amine is a solid, diastereomeric salt formation with a chiral acid (like tartaric acid or camphorsulfonic acid) followed by crystallization is an excellent method for both purification and chiral resolution.
-
Experimental Protocols
Protocol 1: Diastereomeric Salt Crystallization for Chiral Amine Purification
This protocol describes a general procedure for the purification and resolution of a racemic amine through the formation of diastereomeric salts.
Materials:
-
Racemic amine
-
Chiral acid (e.g., L-(+)-tartaric acid, (1S)-(+)-10-camphorsulfonic acid)
-
Appropriate solvent (e.g., methanol, ethanol, isopropanol, acetone)
-
Base (e.g., NaOH, NaHCO₃)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Salt Formation:
-
Dissolve the racemic amine in a suitable solvent.
-
In a separate flask, dissolve 0.5 equivalents of the chiral acid in the same solvent.
-
Slowly add the acid solution to the amine solution, often with gentle warming to ensure complete dissolution. .
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Liberation of the Enantiopure Amine:
-
Dissolve the collected diastereomeric salt in water.
-
Basify the aqueous solution with a suitable base (e.g., 1M NaOH) to a pH > 10.
-
Extract the free amine with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.
-
-
Analysis:
-
Determine the enantiomeric excess of the purified amine using chiral HPLC or by NMR analysis of a diastereomeric derivative (e.g., a Mosher's ester).
-
Data Presentation
Table 1: Effect of Purification Method on Enantiomeric Excess (ee) of a Model Chiral Amine
| Purification Method | Starting ee (%) | Final ee (%) | Recovery (%) | Notes |
| Standard Silica Gel Chromatography | 98 | 75 | 85 | Significant racemization observed. |
| Neutralized Silica Gel Chromatography | 98 | 96 | 82 | Racemization largely suppressed. |
| Preparative Chiral HPLC | 98 | >99 | 70 | Baseline separation of enantiomers. |
| Diastereomeric Salt Crystallization | 50 (racemic) | 97 | 40 (theoretical max 50) | Single recrystallization. |
Visualizations
Caption: Workflow for preventing racemization during synthesis and purification.
Caption: Key factors leading to the racemization of chiral amines.
Optimizing reaction conditions for N-alkylation of 1-(4-Methylphenyl)ethylamine
Welcome to the technical support center for the N-alkylation of 1-(4-methylphenyl)ethylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this synthetic transformation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the N-alkylation of this compound, offering potential causes and actionable solutions.
Issue 1: Low to No Product Formation (Low Conversion)
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of Alkylating Agent | Alkyl chlorides are generally less reactive than bromides and iodides. Consider switching to an alkyl bromide or iodide to increase the reaction rate.[1] For particularly unreactive systems, adding a catalytic amount of potassium iodide can sometimes facilitate the reaction with an alkyl bromide. |
| Inappropriate Solvent | The solubility of reactants, especially inorganic bases, can be critical. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often effective for N-alkylation reactions.[2][3][4] If solubility is an issue, consider switching to a solvent in which all components are more soluble. |
| Insufficient Reaction Temperature | Some N-alkylation reactions require heating to proceed at a reasonable rate.[5] Gradually increase the reaction temperature while monitoring for potential side reactions or decomposition. |
| Poor Choice of Base | The base may not be strong enough to deprotonate the amine effectively, or it may have poor solubility in the reaction solvent. Consider stronger bases or bases with better solubility. Cesium bases like CsOH or Cs₂CO₃ have been shown to be particularly effective in promoting mono-N-alkylation.[1][2] |
| Catalyst Inactivity (for catalytic reactions) | If employing a catalytic method (e.g., reductive amination with a metal catalyst), ensure the catalyst is active and not poisoned by impurities in the starting materials or solvent. |
Issue 2: Formation of Multiple Products (Over-alkylation)
A primary challenge in the N-alkylation of primary amines is the formation of the di-alkylated tertiary amine and even quaternary ammonium salts.[5][6] The mono-alkylated product is often more nucleophilic than the starting primary amine, leading to further reaction.[1][5]
| Potential Cause | Troubleshooting Steps |
| Incorrect Stoichiometry | An excess of the alkylating agent will favor the formation of di-alkylated products.[5] Use a 1:1 stoichiometry or a slight excess of the amine to favor mono-alkylation. |
| High Reaction Concentration | High concentrations can increase the rate of the second alkylation. Diluting the reaction mixture may improve selectivity for the mono-alkylated product.[2] |
| Highly Reactive Alkylating Agent | More reactive alkylating agents can lead to a higher degree of over-alkylation.[5] If over-alkylation is a significant issue, consider using a less reactive alkylating agent in combination with optimized conditions. |
| Ineffective Control of Reactivity | The reaction conditions do not sufficiently differentiate between the reactivity of the primary and secondary amine. |
Strategies to Enhance Mono-alkylation Selectivity:
-
Use of Cesium Bases: Cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃) have been reported to significantly enhance the selectivity for mono-N-alkylation of primary amines.[1][2]
-
Reductive Amination: This two-step method provides greater control over mono-alkylation. It involves the initial formation of an imine between the amine and an aldehyde or ketone, followed by reduction.[7][8]
-
Competitive Deprotonation/Protonation: By using the hydrobromide salt of the primary amine, the newly formed secondary amine can remain protonated and thus unreactive towards further alkylation.[3][9]
Issue 3: Reaction Stalls or is Incomplete
| Potential Cause | Troubleshooting Steps |
| Product Inhibition | In some catalytic cycles, the product amine can coordinate to the catalyst and inhibit its activity.[5] |
| Incomplete Deprotonation | The chosen base may not be sufficient to maintain a high enough concentration of the deprotonated amine for the reaction to go to completion. |
| Reagent Degradation | One of the reagents may be degrading under the reaction conditions over time. Ensure the purity and stability of all starting materials. |
Issue 4: Difficult Product Purification
| Potential Cause | Troubleshooting Steps |
| Similar Polarity of Products and Starting Materials | The starting amine, mono-alkylated, and di-alkylated products may have similar polarities, making chromatographic separation challenging. |
| Formation of Emulsions During Workup | Amines can act as surfactants, leading to the formation of stable emulsions during aqueous extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction when N-alkylating this compound, and how can I minimize it?
The most prevalent side reaction is over-alkylation, leading to the formation of the di-alkylated tertiary amine.[5][6] This occurs because the secondary amine product is often more nucleophilic than the starting primary amine.[1][5] To minimize this:
-
Control Stoichiometry: Use a stoichiometric ratio of amine to alkylating agent or a slight excess of the amine.[5]
-
Reaction Conditions: Lowering the reaction temperature and using a less polar solvent can help reduce the rate of the second alkylation.[5]
-
Choice of Base: The use of cesium bases can improve selectivity for mono-alkylation.[2]
-
Consider Reductive Amination: This alternative method offers greater control over the degree of alkylation.[8]
Q2: My N-alkylation reaction is giving a very low yield. What are the likely causes and how can I improve it?
Low yields can stem from several factors:
-
Poor Reactivity: Your alkylating agent may not be reactive enough (e.g., an alkyl chloride). Consider switching to a bromide or iodide.[1]
-
Inappropriate Conditions: The reaction may require a higher temperature or a different solvent to proceed efficiently.[5] Polar aprotic solvents like DMF or DMSO are often good choices.[2][3]
-
Base Issues: The base may be too weak or not soluble enough in the reaction medium.
Q3: How do I choose the right solvent for my N-alkylation reaction?
The ideal solvent should dissolve all reactants, including the base, to a reasonable extent. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are frequently used.[2][3][4] Protic solvents can sometimes be used but may lead to slower reactions. It is often necessary to screen a few solvents to find the optimal one for your specific substrate and alkylating agent.[3]
Q4: Is reductive amination a better method for N-alkylation of this compound?
Reductive amination is an excellent alternative to direct alkylation with alkyl halides and often provides better control over mono-alkylation.[8] This method involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced. This two-step process, which can often be performed in one pot, avoids the issue of the product being more reactive than the starting material.[10]
Q5: What is the role of cesium bases in improving mono-alkylation selectivity?
While the exact mechanism is debated, it is proposed that the large cesium cation can coordinate with the primary amine, potentially altering its reactivity or sterically hindering a second alkylation on the resulting secondary amine. This leads to a higher yield of the desired mono-alkylated product.[1][2]
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation
| Method | Alkylating Agent | Base | Solvent | Temperature | Key Outcome |
| Direct Alkylation | Alkyl Bromide | CsOH | DMSO or DMF | Room Temp | High selectivity for mono-alkylation.[2] |
| Direct Alkylation | Alkyl Bromide | K₂CO₃ | Acetonitrile | Reflux | A common and cost-effective method, but may lead to over-alkylation.[6] |
| Reductive Amination | Aldehyde/Ketone | (Reducing Agent) | Various | Mild | Excellent control over mono-alkylation.[7] |
| Competitive Deprotonation | Alkyl Bromide | Triethylamine | DMF | 20-25 °C | Selective mono-alkylation by keeping the secondary amine protonated.[3] |
| "Borrowing Hydrogen" | Alcohol | Metal Catalyst | Toluene | Elevated | Green chemistry approach using alcohols as alkylating agents.[11] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using an Alkyl Halide and Cesium Hydroxide
-
To a solution of this compound (1.0 eq.) in anhydrous DMSO or DMF (0.1-0.5 M), add cesium hydroxide (1.0-1.2 eq.).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkyl bromide (1.0-1.2 eq.) dropwise to the suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Reductive Amination
-
Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or THF).
-
Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate or a mild acid, depending on the workup procedure.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Reaction pathway for N-alkylation showing the desired product and over-alkylation byproduct.
Caption: A general experimental workflow for the N-alkylation of an amine.
Caption: A troubleshooting decision tree for common N-alkylation issues.
References
- 1. youtube.com [youtube.com]
- 2. US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. m.youtube.com [m.youtube.com]
- 11. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Industrial Scale-Up of 1-(4-Methylphenyl)ethylamine Production
Welcome to the Technical Support Center for the industrial production of 1-(4-Methylphenyl)ethylamine. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling up the synthesis of this key chiral amine. Here, you will find troubleshooting guides, frequently asked questions (FAQs), data summaries, and detailed experimental protocols to support your process development and optimization efforts.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis and purification of this compound, particularly in the context of scaling up from laboratory to industrial production.
Reductive Amination Synthesis
Q1: We are observing low yields of this compound in our pilot-scale reductive amination of 4-methylacetophenone. What are the likely causes and how can we improve the yield?
A1: Low yields in scaled-up reductive amination can stem from several factors. Here's a systematic approach to troubleshooting:
-
Imine Formation Equilibrium: The initial formation of the imine from 4-methylacetophenone and ammonia (or an ammonia source) is a reversible reaction. At an industrial scale, inefficient water removal can shift the equilibrium back towards the starting materials.
-
Solution: Consider employing azeotropic distillation with a suitable solvent (e.g., toluene) to remove water as it is formed. On a large scale, a Dean-Stark trap or a similar continuous water removal setup is essential.
-
-
Incomplete Reduction: The reducing agent may not be effectively converting the imine to the final amine product.
-
Solution:
-
Choice of Reducing Agent: While sodium borohydride (NaBH₄) is common in the lab, its reactivity with protic solvents at elevated temperatures can be problematic at scale.[1] Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred for their selectivity for the imine over the ketone.[1][2] For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C, Raney Nickel) is active and not poisoned.
-
Stoichiometry and Addition: Ensure a sufficient excess of the reducing agent is used. For highly reactive hydrides, controlled addition at a lower temperature may be necessary to prevent side reactions and manage exotherms.
-
-
-
Side Reactions: At higher temperatures and concentrations typical of industrial processes, side reactions can become more prevalent.
-
Solution:
-
Over-reduction: The ketone starting material can be reduced to the corresponding alcohol. Using a more selective reducing agent like NaBH₃CN can mitigate this.[1]
-
Dimerization/Oligomerization: Impurities or prolonged reaction times can lead to the formation of dimers or other byproducts. Analyze your crude product to identify these and adjust reaction conditions (e.g., temperature, reaction time) accordingly.
-
-
Q2: We are struggling with controlling the enantioselectivity of our process during scale-up, leading to a lower enantiomeric excess (ee) than in the lab.
A2: Maintaining high enantioselectivity is a critical challenge in scaling up chiral amine synthesis.
-
Catalyst Performance: If using a chiral catalyst for asymmetric reduction, its activity and selectivity can be sensitive to reaction conditions.
-
Solution:
-
Catalyst Loading: While it's desirable to reduce catalyst loading for cost reasons, going too low can negatively impact enantioselectivity. Re-optimize the catalyst loading at the pilot scale.
-
Impurities: Trace impurities in starting materials or solvents can act as catalyst poisons. Ensure all raw materials meet stringent purity specifications.
-
-
-
Racemization: The product may be racemizing under the reaction or work-up conditions.
-
Solution:
-
Temperature Control: Higher temperatures can sometimes lead to racemization. Ensure strict temperature control throughout the process.
-
pH Control: Extremes of pH during work-up can potentially cause racemization of some chiral amines. Maintain a controlled pH range.
-
-
Purification
Q3: Our fractional distillation is not effectively separating this compound from a close-boiling impurity. How can we improve the separation?
A3: Fractional distillation is a common method for purifying amines at an industrial scale.[3]
-
Column Efficiency: The efficiency of your distillation column may be insufficient.
-
Solution:
-
Increase Theoretical Plates: Use a longer packed column or a column with a more efficient packing material to increase the number of theoretical plates.[4]
-
Reflux Ratio: Operate at a higher reflux ratio. This will increase the separation efficiency but will also increase the distillation time and energy consumption.
-
-
-
Azeotrope Formation: The impurity may form an azeotrope with the product, making separation by conventional distillation impossible.
-
Solution:
-
Azeotropic Distillation: Investigate the use of an entrainer that forms a lower-boiling azeotrope with one of the components, allowing for its removal.
-
Alternative Purification: If distillation is not feasible, consider other purification methods such as preparative chromatography or crystallization of a salt form of the amine.
-
-
Q4: We are experiencing product losses during aqueous work-up and extraction at a larger scale.
A4: Product losses during work-up are common when scaling up and can often be attributed to the formation of emulsions or the solubility of the product in the aqueous phase.
-
Emulsion Formation: The presence of surfactants or fine solid particles can lead to stable emulsions that are difficult to separate.
-
Solution:
-
Brine Wash: Washing the organic layer with a saturated sodium chloride solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase.
-
Filtration: If solid particles are suspected, filtering the reaction mixture before work-up can be beneficial.
-
-
-
Product Solubility: As an amine, the product can be protonated and become water-soluble at low pH.
-
Solution:
-
pH Control: Carefully control the pH of the aqueous phase during extraction. Ensure the pH is sufficiently basic (typically >10) to keep the amine in its free base form and maximize its partitioning into the organic solvent.
-
Solvent Choice: Use a solvent in which the amine has high solubility and which has a low miscibility with water.
-
-
Data Presentation
The following tables summarize typical data for the production of this compound. Note that these are representative values and will vary depending on the specific process and scale of operation.
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Reductive Amination
| Parameter | Lab-Scale (10-100 g) | Pilot-Scale (10-100 kg) |
| Starting Material | 4-methylacetophenone | 4-methylacetophenone |
| Amine Source | Ammonia in Methanol | Anhydrous Ammonia |
| Reducing Agent | NaBH₄ | Catalytic Hydrogenation (e.g., Pd/C) or NaBH₃CN |
| Typical Yield | 80-90% | 75-85% |
| Typical Purity (crude) | >90% | 85-95% |
| Enantiomeric Excess (ee) | >99% (with chiral catalyst) | 98-99% (with chiral catalyst) |
| Key Challenges | Product isolation from small volumes | Heat transfer, mass transfer, water removal, safety |
Table 2: Common Impurities in Industrial Production
| Impurity | Potential Source | Recommended Analytical Method |
| 4-methylacetophenone | Incomplete reaction | GC, HPLC |
| 1-(4-Methylphenyl)ethanol | Reduction of starting material | GC, HPLC |
| N,N-bis(1-(4-methylphenyl)ethyl)amine | Reaction of the product with the imine intermediate | GC-MS, HPLC |
| Positional Isomers (ortho, meta) | Impurities in the starting material | Chiral HPLC, GC |
| Residual Solvents | From reaction and purification steps | Headspace GC |
| Catalyst Residues | From hydrogenation step | ICP-MS |
Experimental Protocols
Protocol 1: Pilot-Scale Reductive Amination of 4-Methylacetophenone
Objective: To synthesize this compound via reductive amination at a 50 kg scale.
Materials:
-
4-methylacetophenone (50.0 kg)
-
Anhydrous Ammonia (38.0 kg)
-
Raney Nickel (slurry in water, 2.5 kg)
-
Methanol (250 L)
-
Hydrogen gas
-
Inert gas (Nitrogen)
Equipment:
-
1000 L pressure reactor with heating/cooling jacket, agitator, and gas inlet/outlet
-
Catalyst filtration system
-
Solvent recovery system
Procedure:
-
Reactor Preparation: Purge the 1000 L reactor with nitrogen to ensure an inert atmosphere.
-
Charging Reactants: Charge the reactor with methanol (250 L), 4-methylacetophenone (50.0 kg), and the Raney Nickel slurry (2.5 kg).
-
Ammonia Addition: Seal the reactor and cool the contents to 10-15°C. Carefully introduce anhydrous ammonia (38.0 kg) into the reactor, maintaining the temperature below 25°C.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 10 bar. Heat the reaction mixture to 80-90°C with vigorous agitation. Maintain the hydrogen pressure throughout the reaction.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing for the disappearance of the starting material and the formation of the product by GC. The reaction is typically complete within 8-12 hours.
-
Cooling and Depressurization: Once the reaction is complete, cool the reactor to 20-25°C and carefully vent the excess hydrogen and ammonia.
-
Catalyst Removal: Filter the reaction mixture through a dedicated catalyst filtration system to remove the Raney Nickel. Wash the catalyst with methanol to recover any entrained product.
-
Solvent Removal: Transfer the filtrate to a distillation apparatus and remove the methanol under reduced pressure.
-
Isolation: The crude this compound is obtained as the residue and can be further purified by fractional distillation.
Protocol 2: Large-Scale Purification by Fractional Vacuum Distillation
Objective: To purify crude this compound (100 kg batch) to >99.5% purity.
Equipment:
-
200 L distillation vessel with heating mantle
-
Packed fractional distillation column (e.g., 5 meters with structured packing)
-
Condenser
-
Receiving vessels
-
Vacuum pump
Procedure:
-
Charging the Still: Charge the crude this compound (100 kg) into the distillation vessel.
-
System Setup: Assemble the fractional distillation apparatus. Ensure all connections are vacuum-tight.
-
Evacuation: Gradually apply vacuum to the system, aiming for a pressure of 10-20 mbar.
-
Heating: Begin heating the distillation vessel.
-
Foreshot Collection: Collect the initial, low-boiling fraction (the "foreshot"), which will contain residual solvents and more volatile impurities.
-
Main Fraction Collection: As the vapor temperature stabilizes at the boiling point of this compound at the operating pressure (approx. 90-95°C at 15 mbar), begin collecting the main product fraction in a separate receiver.
-
Monitoring Purity: Monitor the purity of the collected fractions by GC.
-
Tails Collection: As the distillation nears completion, a rise in temperature or a decrease in the distillation rate may indicate the presence of higher-boiling impurities. Collect this "tails" fraction separately.
-
Shutdown: Once the main fraction has been collected, cool the distillation vessel and carefully release the vacuum with nitrogen before shutting down the system.
Mandatory Visualizations
Diagram 1: Industrial Synthesis and Purification Workflow
Caption: Workflow for the industrial synthesis and purification of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in reductive amination.
References
Technical Support Center: Purification of Synthetic 1-(4-Methylphenyl)ethylamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic 1-(4-Methylphenyl)ethylamine. The following sections address common issues related to the removal of impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in synthetically produced this compound?
A1: The most common impurities depend on the synthetic route, but for a typical synthesis via reductive amination of 4-methylacetophenone, you can expect:
-
The undesired enantiomer: As this compound is a chiral compound, the presence of the other enantiomer is a primary "impurity" if a specific stereoisomer is desired.
-
Unreacted starting material: Residual 4-methylacetophenone can be present if the reaction has not gone to completion.
-
Over-alkylation products: In some reductive amination procedures, the newly formed primary amine can react further to form secondary amines.[1]
-
N-acetylated impurity: If acetic acid or an acetylating agent is used in the synthesis or work-up, the formation of N-acetyl-1-(4-methylphenyl)ethylamine is possible.
-
Solvent residues: Residual solvents from the reaction or purification steps may be present.[2]
Q2: How can I determine the purity of my this compound sample?
A2: The purity of your sample can be assessed using a combination of analytical techniques:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Chiral Supercritical Fluid Chromatography (SFC): These are the most common methods to determine the enantiomeric excess (ee%) of your compound, which is a measure of its chiral purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities such as residual starting materials and solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the presence of structural impurities and confirm the overall structure of your compound.
-
Melting Point Analysis: For solid derivatives (like hydrochloride salts), a sharp melting point range close to the literature value indicates high purity.
Q3: What is the best general method for purifying this compound?
A3: The best purification method depends on the nature and quantity of the impurities.
-
For removing the unwanted enantiomer, chiral chromatography or recrystallization of diastereomeric salts (e.g., with tartaric acid) is the most effective approach.
-
For removing non-enantiomeric, volatile impurities like residual starting materials, vacuum fractional distillation is a suitable method.
-
For removing non-volatile chemical impurities, recrystallization of a salt form , such as the hydrochloride salt, can be very effective.
Troubleshooting Guides
Issue 1: My product has a low enantiomeric excess (ee%).
Cause: The synthesis method used did not provide high stereoselectivity, or racemization occurred during the work-up.
Solution: Chiral resolution is necessary to separate the enantiomers.
-
Recrystallization of Diastereomeric Salts: This is a classical and effective method for resolving chiral amines.
-
Form a salt: React the racemic amine with a chiral acid, such as L-(+)-tartaric acid, in a suitable solvent. This will form a mixture of diastereomeric salts.
-
Fractional Crystallization: One of the diastereomeric salts will be less soluble in the chosen solvent and will crystallize out. The other diastereomer will remain in the mother liquor.
-
Isolate and Liberate: The crystallized salt is isolated by filtration. The pure enantiomer of the amine can then be liberated by treatment with a base.
-
-
Preparative Chiral Chromatography: For smaller scales or when diastereomeric salt resolution is not effective, preparative chiral HPLC or SFC can be used to separate the enantiomers.
Issue 2: My product is contaminated with unreacted 4-methylacetophenone.
Cause: The reductive amination reaction did not proceed to completion.
Solution:
-
Fractional Vacuum Distillation: this compound has a boiling point of approximately 211-212 °C at atmospheric pressure, while 4-methylacetophenone boils at around 226 °C. The difference in boiling points allows for separation by fractional distillation, preferably under reduced pressure to lower the boiling points and prevent thermal degradation.
Issue 3: I have a persistent N-acetyl impurity in my product.
Cause: Use of acetylating agents or acetic acid in the synthesis or work-up.
Solution: The acetyl group can be removed by hydrolysis.
-
Acidic or Basic Hydrolysis: Refluxing the sample with an aqueous acid (e.g., 6N HCl) or a base (e.g., 40% aq. NaOH) can cleave the amide bond. The reaction progress should be monitored (e.g., by TLC or GC) to avoid degradation of the desired amine. After hydrolysis, the free amine can be isolated by extraction and further purified by distillation or recrystallization.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is suitable for removing less volatile impurities from the free base form of this compound.
Procedure:
-
Set up a fractional distillation apparatus for vacuum distillation.
-
Place the crude this compound in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for your vacuum level. For example, a pressure of around 15 mmHg will result in a boiling point of approximately 100-102 °C.
| Parameter | Value |
| Sample | Crude this compound |
| Pressure | ~15 mmHg |
| Collection Temperature | 100-102 °C |
| Expected Yield | 80-90% |
| Expected Purity | >99% |
Protocol 2: Purification by Recrystallization of the Hydrochloride Salt
This method is effective for removing non-volatile, non-basic impurities.
Procedure:
-
Dissolve the crude amine in a suitable solvent like isopropanol or ethanol.
-
Slowly add a solution of anhydrous HCl in the same solvent (or bubble HCl gas through the solution) until the precipitation of the hydrochloride salt is complete. Maintain the temperature as recommended for the specific solvent.
-
Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.
-
To further purify, dissolve the salt in a minimal amount of hot solvent (e.g., ethanol or an ethanol/water mixture) and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
| Parameter | Value |
| Salt Formation Solvent | Isopropanol or Ethanol |
| Recrystallization Solvent | Ethanol or Ethanol/Water |
| Expected Yield | 70-85% |
| Expected Purity | >99.5% |
Visualizations
Caption: A decision workflow for the purification of this compound.
References
Technical Support Center: Strategies for Recycling the Unwanted Enantiomer of 1-(4-Methylphenyl)ethylamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient recycling of the unwanted enantiomer of 1-(4-Methylphenyl)ethylamine. The primary focus is on Dynamic Kinetic Resolution (DKR), a powerful strategy that combines enzymatic kinetic resolution with in-situ racemization to achieve high yields of the desired enantiomer.
Frequently Asked Questions (FAQs)
Q1: What is the most effective strategy for recycling the unwanted enantiomer of this compound?
A1: Dynamic Kinetic Resolution (DKR) is a highly effective strategy. It overcomes the 50% theoretical yield limit of traditional kinetic resolution by continuously racemizing the slower-reacting (unwanted) enantiomer back to the racemic mixture. This allows for the theoretical conversion of 100% of the starting material into the desired acylated product.[1][2] This process typically involves a combination of an enzyme for the selective acylation of one enantiomer and a metal catalyst for the in-situ racemization of the unreacted enantiomer.[2]
Q2: Which enzyme is commonly used for the kinetic resolution of this compound?
A2: Candida antarctica lipase B (CALB), often in its immobilized form as Novozym 435, is a widely used and highly effective biocatalyst for the kinetic resolution of chiral amines, including 1-phenylethylamine and its derivatives.[3][4][5] It exhibits excellent enantioselectivity in acylating one enantiomer, leaving the other unreacted.
Q3: What type of catalyst is used for the racemization step in the DKR of this compound?
A3: Ruthenium-based catalysts, such as Shvo's catalyst, and palladium-based nanocatalysts are commonly employed for the racemization of chiral amines under conditions compatible with enzymatic reactions.[2][3][6] These catalysts facilitate the hydrogen transfer reactions necessary for the interconversion of the enantiomers.[6][7]
Q4: What is the mechanism of racemization with a Shvo's-type catalyst?
A4: The racemization of primary amines with Shvo's catalyst is believed to proceed via an inner-sphere mechanism.[7] This involves the coordination of the amine to the ruthenium center, followed by a hydrogen transfer process that leads to the formation of a transient imine intermediate. The achiral imine is then reduced back to the amine, resulting in a racemic mixture.[1]
Q5: What are suitable acyl donors for the DKR of this compound?
A5: Activated esters, such as ethyl acetate or ethyl methoxyacetate, are effective acyl donors for the lipase-catalyzed acylation in DKR processes.[2][3] The choice of acyl donor can influence the reaction rate and overall efficiency.[3]
Q6: What are typical reaction conditions for the DKR of this compound?
A6: The reaction is typically carried out in a non-polar organic solvent like toluene at elevated temperatures, often around 70°C. The pressure is usually maintained under an inert atmosphere, sometimes with a low percentage of hydrogen gas.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Conversion to the Acylated Product | 1. Enzyme Inhibition: The product amide or the racemization catalyst may be inhibiting the lipase. 2. Low Enzyme Activity: The enzyme may have denatured due to harsh conditions (e.g., temperature, solvent). 3. Inefficient Racemization: The racemization of the unwanted enantiomer is slower than the enzymatic acylation, leading to a buildup of the unreactive enantiomer. | 1. In-situ Product Removal: If feasible, consider methods to remove the product as it is formed. 2. Optimize Reaction Conditions: Ensure the temperature and solvent are within the optimal range for Novozym 435 (typically 30-70°C). 3. Increase Racemization Catalyst Loading: A higher concentration of the racemization catalyst can increase the rate of racemization. |
| Low Enantiomeric Excess (ee) of the Product | 1. Non-Enzymatic Acylation: The acyl donor may be reacting non-selectively with the amine at the reaction temperature.[3] 2. Racemization of the Product: The acylated product may be undergoing racemization under the reaction conditions. 3. Poor Enzyme Selectivity: The enzyme may not be sufficiently selective for the substrate under the chosen conditions. | 1. Use a Milder Acyl Donor: Consider a less reactive acyl donor. 2. Lower Reaction Temperature: This can reduce the rate of both non-enzymatic acylation and product racemization. 3. Screen Different Enzymes/Conditions: If low ee persists, screening other lipases or modifying the solvent system may be necessary. |
| Catalyst Deactivation | 1. Inhibition by Byproducts: Formation of byproducts, such as water or secondary amines, can inhibit the racemization catalyst. 2. Thermal Degradation: The racemization catalyst may not be stable at the reaction temperature over long periods. | 1. Add Molecular Sieves: To remove any water generated during the reaction.[2] 2. Use a More Robust Catalyst: Consider a heterogeneous or encapsulated catalyst for improved stability and reusability. |
| Formation of Side Products | 1. Imine Formation and Condensation: The imine intermediate in the racemization cycle can potentially undergo side reactions. 2. Hydrolysis of Acyl Donor: Presence of water can lead to the hydrolysis of the acyl donor. | 1. Maintain Anhydrous Conditions: Use dry solvents and reagents. 2. Optimize Reactant Stoichiometry: Ensure the appropriate ratio of amine to acyl donor. |
Data Presentation
Table 1: Quantitative Data for the Dynamic Kinetic Resolution of 1-Arylalkylamines
| Substrate | Racemization Catalyst | Enzyme | Acyl Donor | Temp (°C) | Yield (%) | ee (%) | Reference |
| This compound | Pd-CALB/SPs (heterogeneous) | CALB | Ethyl methoxyacetate | 70 | >95 | >99 | |
| 1-Phenylethylamine | Shvo's Catalyst (homogeneous) | CALB (Novozym 435) | Isopropyl acetate | 90 | 72 | 97 | [3] |
| 1-Phenylethylamine | Pd Nanocatalyst (heterogeneous) | CALB (Novozym 435) | Ethyl methoxyacetate | 70-100 | 98 | >99 | [2] |
Experimental Protocols
Detailed Methodology for the Dynamic Kinetic Resolution of this compound
This protocol is adapted from a procedure for the closely related substrate, 1-phenylethylamine, and incorporates specific conditions reported for this compound.[3]
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Shvo's catalyst (or a suitable heterogeneous ruthenium or palladium catalyst)
-
Ethyl methoxyacetate (acyl donor)
-
Anhydrous toluene (solvent)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., sealed vial or round-bottom flask with condenser)
-
Heating and stirring apparatus (e.g., magnetic stirrer with heating block)
Procedure:
-
Vessel Preparation: To a clean, dry reaction vessel under an inert atmosphere, add the racemization catalyst (e.g., 1-2 mol% of Shvo's catalyst).
-
Addition of Enzyme and Amine: Add Novozym 435 (typically 10-20 mg per mmol of amine) and racemic this compound (1.0 eq).
-
Solvent and Acyl Donor Addition: Add anhydrous toluene to achieve the desired concentration (e.g., 0.1 M). Then, add ethyl methoxyacetate (1.0-1.2 eq).
-
Reaction Conditions: Seal the vessel and heat the mixture to 70°C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the product.
-
Work-up: Once the reaction has reached completion (typically >95% conversion), cool the mixture to room temperature. Filter off the immobilized enzyme and the catalyst. The filtrate containing the acylated product and any remaining starting material can be purified by standard methods such as column chromatography or distillation.
Visualizations
Caption: Experimental workflow for the Dynamic Kinetic Resolution.
Caption: Logical relationship in a Dynamic Kinetic Resolution process.
References
- 1. Kinetic_resolution [chemeurope.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BJOC - Development of dynamic kinetic resolution on large scale for (±)-1-phenylethylamine [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Shvo's catalyst in chemoenzymatic dynamic kinetic resolution of amines – inner or outer sphere mechanism? - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing Chiral Auxiliary Removal in Asymmetric Synthesis
Welcome to the technical support center dedicated to overcoming challenges in the removal of chiral auxiliaries. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the efficiency and success of this critical step in asymmetric synthesis.
Troubleshooting Guides
This section addresses specific issues encountered during the cleavage of common chiral auxiliaries.
Issue 1: Incomplete Cleavage of the Chiral Auxiliary
Question: My chiral auxiliary is not being completely removed, resulting in a low yield of my desired product. What can I do?
Answer: Incomplete cleavage is a frequent challenge. Here are several steps to troubleshoot this issue:
-
Verify Reagent Quality and Stoichiometry: Ensure all reagents are fresh, pure, and used in the correct stoichiometric ratios. For hydrolytic cleavages, such as the use of lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) for Evans auxiliaries, the concentration and equivalents of the reagents are critical.[1] An excess of the cleaving reagent is often necessary to drive the reaction to completion.[1]
-
Optimize Reaction Conditions:
-
Temperature: Some cleavage reactions may require higher temperatures to proceed at a reasonable rate. Conversely, for thermally sensitive substrates, lower temperatures may be necessary to prevent side reactions.[1]
-
Reaction Time: The reaction may simply need more time. Monitor the reaction progress closely using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Solvent: The choice of solvent can significantly impact the reaction rate and outcome. For instance, in the cleavage of Oppolzer's sultam, using a co-solvent like methanol can improve reaction homogeneity and rates.[1]
-
-
Consider Steric Hindrance: If the substrate is sterically hindered near the auxiliary, cleavage can be more difficult.[1] For very crowded substrates, standard conditions may be insufficient.[2]
-
Investigate Alternative Cleavage Methods: If optimizing the current conditions fails, consider a different cleavage strategy. For example, if basic hydrolysis is ineffective, an acidic or reductive cleavage might be more successful.[1]
Troubleshooting Flowchart for Incomplete Cleavage
Caption: A decision-making workflow for troubleshooting incomplete chiral auxiliary cleavage.
Issue 2: Epimerization of the Product During Auxiliary Removal
Question: I am observing a loss of enantiomeric purity in my product after removing the chiral auxiliary. How can I prevent epimerization?
Answer: Epimerization, the change in configuration at a stereocenter, is a significant concern, particularly under harsh basic or acidic conditions. Here are strategies to mitigate this issue:
-
Choose the Cleavage Method Carefully: Some cleavage methods are inherently milder and less prone to causing epimerization. Reductive cleavage methods are often gentler than harsh acidic or basic hydrolysis.
-
Control Base/Acid Strength and Stoichiometry: The choice and amount of acid or base are critical. Use the mildest conditions that effectively cleave the auxiliary.
-
Optimize Temperature: Perform the cleavage at the lowest possible temperature that allows the reaction to proceed at a reasonable rate.
-
Consider the Substrate's Structure: The susceptibility of a product to epimerization depends on its structure. The presence of an abstractable proton alpha to a carbonyl group, for example, increases the risk of epimerization under basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing chiral auxiliaries?
A1: The choice of cleavage method depends on the type of chiral auxiliary and the desired functional group in the product. The most common methods include:
-
Hydrolytic Cleavage: This method typically uses acids or bases to hydrolyze an amide or ester linkage, yielding a carboxylic acid. A widely used example is the cleavage of Evans' oxazolidinones with LiOH/H₂O₂.[1]
-
Reductive Cleavage: This approach uses hydride reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) to produce primary alcohols.[3]
-
Transesterification: This method employs alkoxides to convert the acyl auxiliary derivative into an ester.
Q2: How do I choose the right cleavage method for my specific chiral auxiliary?
A2: The optimal cleavage method is highly dependent on the structure of the chiral auxiliary. The table below summarizes common methods for widely used auxiliaries.
| Chiral Auxiliary | Common Cleavage Methods | Product Functional Group | Reference(s) |
| Evans' Oxazolidinones | LiOH / H₂O₂ | Carboxylic Acid | [1] |
| LiAlH₄, LiBH₄ | Alcohol | [1][3] | |
| NaBH₄ | Alcohol | [1] | |
| LiOBn | Benzyl Ester | [1][4] | |
| Oppolzer's Sultams | Basic Hydrolysis (e.g., LiOH) | Carboxylic Acid | [1][5] |
| Ti(OiPr)₄ / PhCH₂OH then hydrolysis | Carboxylic Acid | [1][5] | |
| LiAlH₄ | Alcohol | [1] | |
| Pseudoephedrine Amides | Acidic or Basic Hydrolysis | Carboxylic Acid | [2][6] |
| Lithium Amidotrihydroborate (LAB) | Alcohol | [2][6] | |
| Lithium Triethoxyaluminum Hydride | Aldehyde | [6][7] |
Q3: What are the potential side reactions during the removal of Evans' oxazolidinones with LiOH/H₂O₂?
A3: While the LiOH/H₂O₂ method is very common, potential side reactions include:
-
Formation of Hydroxyamide: Hydrolysis can sometimes occur at the carbamate carbonyl of the oxazolidinone ring instead of the desired amide carbonyl, leading to an undesired hydroxyamide byproduct.[1]
-
Oxygen Evolution: The reaction between the initially formed peracid and excess hydrogen peroxide can release a stoichiometric amount of oxygen gas. This can be a safety concern on a larger scale, as it can create a flammable atmosphere in the presence of organic solvents.[1] Careful control of reagent stoichiometry can help minimize these side reactions.[1]
Q4: The cleavage of my sterically hindered pseudoephedrine amide is very slow or gives a low yield. What should I do?
A4: The cleavage of sterically hindered pseudoephedrine amides is challenging due to the steric bulk around the carbonyl group, which hinders nucleophilic attack.[2] Here is a comparison of conditions that can be employed:
| Reagent/Conditions | Substrate Type | Yield | Enantiomeric Excess | Notes | Reference(s) |
| NaOH, H₂O/MeOH/t-BuOH, reflux | Sterically Hindered | - | - | Often requires prolonged heating. | [2] |
| n-Bu₄NOH, H₂O/THF, reflux | Sterically Hindered | Good to Excellent | - | More reactive system, suitable for congested substrates. | [2] |
| Lithium Amidotrihydroborate (LAB) | Sterically Hindered | 86% | ≥95% | Superior to LPT for hindered substrates. | [2] |
| Lithium Borohydride (LPT) | Sterically Hindered | 5% (in refluxing THF) | - | Ineffective for highly hindered substrates. | [2] |
Experimental Protocols
Protocol 1: Hydrolytic Cleavage of an N-Acyl Evans' Oxazolidinone using LiOH/H₂O₂
This protocol provides a general procedure for the hydrolytic cleavage of an N-acyl Evans' oxazolidinone to yield the corresponding carboxylic acid.[8][9][10]
-
Dissolution: Dissolve the N-acyl oxazolidinone (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio) and cool the solution to 0 °C in an ice bath.[1]
-
Addition of Reagents: To the cooled solution, add a 30% aqueous solution of hydrogen peroxide (H₂O₂, ~4-5 equivalents) dropwise, followed by the dropwise addition of an aqueous solution of lithium hydroxide (LiOH, ~2-3 equivalents).[1]
-
Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.[1]
-
Quenching: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) to reduce the excess peroxide.[1]
-
Workup: Allow the mixture to warm to room temperature and remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and perform an extraction with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to remove the chiral auxiliary.[1]
-
Isolation of Product: Acidify the aqueous layer to a pH of ~2-3 with a suitable acid (e.g., 1M HCl) and then extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).[1]
Experimental Workflow for Hydrolytic Cleavage
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. connectsci.au [connectsci.au]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.williams.edu [chemistry.williams.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Study: 1-(4-Methylphenyl)ethylamine vs. 1-Phenylethylamine as Chiral Auxiliaries in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral auxiliary is a critical decision in the design of stereoselective synthetic routes. This guide provides a detailed comparison of two closely related and widely used chiral auxiliaries: 1-(4-Methylphenyl)ethylamine and 1-phenylethylamine. The objective is to offer an evidence-based evaluation of their performance in asymmetric synthesis, supported by experimental data and detailed protocols to aid in the rational selection of the optimal auxiliary for specific synthetic challenges.
Introduction
Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the control of stereochemistry during the formation of new chiral centers. Both 1-phenylethylamine and its para-methyl substituted analogue, this compound, are primary chiral amines that are readily available in both enantiomeric forms. They are frequently employed to synthesize chiral amides, which then direct the stereoselective functionalization at the α-carbon. The key to their effectiveness lies in the steric hindrance provided by the bulky aromatic group, which directs the approach of an electrophile to one face of the enolate intermediate.
This guide will delve into a comparative analysis of these two auxiliaries, focusing on their application in diastereoselective alkylation reactions. We will examine the impact of the additional methyl group on the phenyl ring of this compound on the diastereoselectivity, chemical yield, and reaction conditions compared to the unsubstituted 1-phenylethylamine.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of these auxiliaries is essential for their effective application.
| Property | 1-Phenylethylamine | This compound |
| Molecular Formula | C₈H₁₁N | C₉H₁₃N |
| Molecular Weight | 121.18 g/mol | 135.21 g/mol |
| Boiling Point | 187 °C | 204 °C |
| Density | 0.94 g/mL | 0.94 g/mL |
Performance in Asymmetric Synthesis: A Comparative Overview
While a direct head-to-head comparative study under identical conditions is not extensively documented in the literature, we can infer the relative performance of these two chiral auxiliaries by examining data from various studies. The primary measure of performance for a chiral auxiliary is its ability to induce high diastereoselectivity in a given transformation.
Diastereoselective Alkylation of Chiral Amides
A common application of these chiral auxiliaries is the diastereoselective alkylation of amide enolates to produce α-substituted carboxylic acid derivatives. The general workflow for this process is outlined below.
Caption: General workflow for asymmetric alkylation using a chiral amine auxiliary.
Comparative Performance Data (from literature sources):
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (S)-1-Phenylethylamine | Benzyl bromide | >95:5 | ~85 | [1] |
| (S)-1-Phenylethylamine | Methyl iodide | >95:5 | ~90 | [1] |
| (R)-1-(4-Methylphenyl)ethylamine | Not specified | High | Not specified | [2][3] |
Note: The data for this compound is qualitative, as specific quantitative comparative data was not found in the reviewed literature. It is generally understood that the increased steric bulk of the tolyl group can lead to enhanced diastereoselectivity in some cases.
The presence of the para-methyl group in this compound is hypothesized to increase the steric hindrance of the auxiliary, potentially leading to higher diastereoselectivity in the alkylation step. This is because the methyl group further restricts the possible conformations of the chiral enolate, leading to a more pronounced facial bias for the incoming electrophile. However, without direct comparative studies, this remains a well-reasoned hypothesis rather than a confirmed trend across all substrates and reaction conditions.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative procedures for the key steps in an asymmetric alkylation using a chiral amine auxiliary.
Protocol 1: Synthesis of the Chiral Amide
Objective: To couple a carboxylic acid with the chiral amine to form the corresponding chiral amide.
Materials:
-
Propanoic acid (1.0 eq)
-
(S)-1-Phenylethylamine or (S)-1-(4-Methylphenyl)ethylamine (1.0 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Dissolve propanoic acid (1.0 eq) and (S)-1-phenylethylamine or (S)-1-(4-Methylphenyl)ethylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add DMAP (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DCC (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure chiral amide.
Protocol 2: Diastereoselective Alkylation
Objective: To perform the diastereoselective alkylation of the chiral amide enolate.
Materials:
-
Chiral amide (from Protocol 1) (1.0 eq)
-
Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., benzyl bromide) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the chiral amide (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add LDA (1.1 eq) to the solution via syringe.
-
Stir the mixture at -78 °C for 30 minutes to ensure complete enolate formation.
-
Slowly add the alkyl halide (1.2 eq) to the enolate solution.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.
-
Purify the product by flash column chromatography.
Caption: Methods for determining the diastereomeric ratio.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To remove the chiral auxiliary to obtain the enantiomerically enriched carboxylic acid.
Materials:
-
Alkylated chiral amide (from Protocol 2) (1.0 eq)
-
Sulfuric acid (6 M)
-
1,4-Dioxane
Procedure:
-
Dissolve the alkylated chiral amide (1.0 eq) in 1,4-dioxane in a round-bottom flask.
-
Add an equal volume of 6 M sulfuric acid.
-
Heat the mixture to reflux (approximately 100 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with diethyl ether to remove the recovered chiral auxiliary.
-
The aqueous layer contains the protonated chiral amine auxiliary, which can be recovered by basification and extraction.
-
Extract the desired carboxylic acid from the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers containing the carboxylic acid, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the carboxylic acid by recrystallization or column chromatography.
Conclusion
For researchers, the selection of the auxiliary should be guided by preliminary small-scale experiments to determine the optimal choice for their specific application. The protocols provided in this guide offer a solid foundation for conducting such evaluations. Further research directly comparing these and other substituted phenylethylamine auxiliaries under standardized conditions would be of significant value to the synthetic chemistry community.
References
A Comparative Guide to the Validation of an HPLC Method for the Enantiomeric Purity of 1-(4-Methylphenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral pharmaceutical compounds. The stereoisomeric composition of a drug can significantly influence its pharmacological activity, efficacy, and safety profile. This guide provides a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for assessing the enantiomeric purity of 1-(4-Methylphenyl)ethylamine, a key chiral intermediate. This guide also offers a comparison with alternative analytical approaches and presents detailed experimental protocols to aid researchers in establishing robust analytical strategies for chiral separations.
Experimental Workflow for HPLC Method Validation
The validation of an HPLC method ensures its suitability for the intended purpose. The following diagram illustrates the typical workflow for validating a method for enantiomeric purity.
Caption: Workflow for HPLC method validation.
Validated Chiral HPLC Method for this compound
Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1] The method presented here is a representative example based on established principles for the chiral separation of primary amines. Polysaccharide-based chiral stationary phases (CSPs) are often effective for such separations.[2]
Table 1: Summary of a Validated Chiral HPLC Method for this compound Enantiomeric Purity
| Parameter | Condition/Value |
| Chromatographic System | HPLC with UV Detector |
| Chiral Stationary Phase | Immobilized Polysaccharide-based CSP (e.g., Chiralpak® IA) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Analyte Concentration | 1.0 mg/mL in mobile phase |
Comparison with Alternative Methods
While direct chiral HPLC on polysaccharide-based CSPs is a common approach, other methods can be employed for the determination of enantiomeric purity.
Table 2: Comparison of Analytical Techniques for Enantiomeric Purity
| Technique | Principle | Advantages | Disadvantages |
| Direct Chiral HPLC (Polysaccharide CSPs) | Differential interaction of enantiomers with a chiral stationary phase. | Broad applicability, high efficiency, direct analysis.[3] | Columns can be expensive, method development can be empirical.[4] |
| Direct Chiral HPLC (Cyclofructan CSPs) | Inclusion complexation and hydrogen bonding with cyclofructan selectors. | High success rate for primary amines, especially in polar organic mode.[2] | May require specific mobile phase conditions. |
| Indirect Chiral HPLC (Derivatization) | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column.[5] | Uses less expensive achiral columns, can enhance detectability. | Derivatization reaction adds complexity and potential for analytical error.[6] |
| Chiral Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase with a chiral stationary phase. | Fast separations, reduced solvent consumption, comparable selectivity to HPLC.[7] | Requires specialized instrumentation. |
| Capillary Electrophoresis (CE) | Separation based on differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer. | High efficiency, low sample and reagent consumption. | Lower sensitivity for some applications, reproducibility can be a challenge. |
Experimental Protocols for Method Validation
The following protocols detail the experimental procedures for validating the chiral HPLC method according to ICH guidelines.[8]
System Suitability
Before each validation run, and during routine analysis, system suitability is assessed to ensure the chromatographic system is performing adequately.[6]
-
Procedure: A standard solution containing both enantiomers of this compound is injected six times.
-
Acceptance Criteria:
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Procedure: A solution of the racemate is injected to demonstrate the resolution of the two enantiomers. A blank (mobile phase) is also injected to ensure no interfering peaks are present at the retention times of the enantiomers.
-
Acceptance Criteria: The two enantiomer peaks are well-resolved from each other and from any other peaks in the chromatogram.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[1]
-
Procedure: A series of at least five standard solutions of the undesired enantiomer are prepared at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit. Each solution is injected in triplicate. A calibration curve of the peak area versus concentration is plotted.
-
Acceptance Criteria: The correlation coefficient (r²) is typically ≥ 0.999.[1]
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.[1]
-
Procedure: The accuracy is determined by spiking the desired enantiomer with known amounts of the undesired enantiomer at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). These samples are analyzed in triplicate.
-
Acceptance Criteria: The percentage recovery of the spiked undesired enantiomer should be within 98.0% to 102.0%.[1]
Precision
The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1]
-
Repeatability (Intra-assay precision): Six replicate samples of the desired enantiomer spiked with the undesired enantiomer at 100% of the specification limit are analyzed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The repeatability study is repeated on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should typically be less than 5.0% for the minor component.[6]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified. It can be determined based on a signal-to-noise ratio of 3:1.[1]
-
LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It is often determined based on a signal-to-noise ratio of 10:1.[1]
-
Procedure: A series of dilute solutions of the undesired enantiomer are injected to determine the concentrations at which the signal-to-noise ratios are approximately 3:1 and 10:1.
-
Acceptance Criteria: The LOQ should be at or below the specification limit for the undesired enantiomer.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
-
Procedure: Small variations are intentionally made to the method parameters, such as the mobile phase composition (e.g., ±2% isopropanol), flow rate (e.g., ±0.1 mL/min), and column temperature (e.g., ±2 °C).
-
Acceptance Criteria: The resolution between the enantiomers should remain ≥ 2.0, and the system suitability criteria should still be met.
Validation Data Summary
The following table summarizes the typical acceptance criteria for the validation of an HPLC method for enantiomeric purity.
Table 3: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criterion |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (RSD%) | |
| - Repeatability | ≤ 5.0% |
| - Intermediate Precision | ≤ 10.0% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |
| Robustness | System suitability criteria met after minor changes |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 9. academic.oup.com [academic.oup.com]
Comparing different resolving agents for the chiral separation of 1-(4-Methylphenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
The efficient separation of enantiomers is a critical process in the development and manufacturing of pharmaceuticals and fine chemicals, where the biological activity of a molecule is often exclusive to a single stereoisomer. This guide provides a comparative analysis of common resolving agents for the chiral separation of 1-(4-Methylphenyl)ethylamine, a key chiral amine intermediate. The comparison focuses on three widely used resolving agents: Tartaric Acid, Mandelic Acid, and Camphorsulfonic Acid, leveraging experimental data from published literature.
Principle of Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution via diastereomeric salt formation is a classical and industrially scalable method for separating enantiomers. The process involves reacting the racemic amine with an enantiomerically pure chiral acid (the resolving agent). This reaction forms a pair of diastereomeric salts. Since diastereomers possess different physical properties, most notably solubility, one diastereomer will preferentially crystallize from a suitable solvent. This allows for the separation of the less soluble salt by filtration. Subsequently, the desired enantiomer of the amine is recovered by treating the isolated diastereomeric salt with a base.
Performance Comparison of Resolving Agents
The selection of an appropriate resolving agent and the optimization of crystallization conditions are paramount for achieving high yield and enantiomeric purity. Below is a summary of the performance of Tartaric Acid, Mandelic Acid, and Camphorsulfonic Acid in the resolution of this compound and structurally similar amines.
| Resolving Agent | Amine | Amine:Agent Molar Ratio | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Amine |
| (-)-Tartaric Acid | (1-methyl-2-phenyl)ethylamine* | 1 : 0.5 | Isopropyl Alcohol (IPA) / Water | 70.0% | 95% |
| D(-)-Mandelic Acid | D,L-alpha-phenethylamine** | Not specified | Water/Acid | 75-80% (overall amine yield) | >95% |
| (1S)-(+)-10-Camphorsulfonic Acid | Racemic Amine*** | 1 : 0.5 | Ethyl Acetate / Acetonitrile | Not specified | >99.5% |
*Data for (1-methyl-2-phenyl)ethylamine, a structural isomer of this compound, is used as a proxy due to the availability of a detailed experimental protocol with quantitative results.[1] **Data for the closely related alpha-phenethylamine. The overall yield of the resolved amine is reported.[2] ***General data for the resolution of a primary amine, indicating the high enantiomeric purity achievable with this resolving agent.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of chiral resolution experiments. The following protocols are based on established procedures for the respective resolving agents.
Resolution with (-)-Tartaric Acid
This protocol is adapted from the resolution of (1-methyl-2-phenyl)ethylamine[1].
-
Salt Formation: Dissolve 5g of racemic this compound in a mixture of 12 cm³ of isopropyl alcohol (IPA) and 1.53 cm³ of aqueous hydrochloric acid (37%) and heat to boiling. To the hot mixture, add 2.81 g of (-)-tartaric acid.
-
Crystallization: The diastereomeric salt will begin to precipitate. The crystallization time and temperature can be varied to optimize the separation.
-
Isolation of Diastereomeric Salt: Filter the obtained diastereomeric salt quickly and wash it with 2x4 cm³ of cold IPA. The salt is then suspended in 10 cm³ of hexane, filtered, and dried.
-
Purification of Diastereomeric Salt: The obtained salt can be further purified by suspending it in a solution of 11 cm³ IPA and 0.3 cm³ diluted hydrochloric acid (37%) and heating to boiling twice. The mixture is then cooled to 30°C over 10 minutes. The purified salt is collected by filtration after suspending in hexane.
-
Liberation of the Free Amine: To the purified diastereomeric salt, add 14 cm³ of a 1 M NaOH solution and 6 cm³ of water. The resulting emulsion is extracted three times with 20 cm³ of dichloromethane (DCM). The combined organic phases are dried over Na₂SO₄, filtered, and the solvent is evaporated to yield the enantiomerically enriched amine.
Resolution with D(-)-Mandelic Acid
This protocol is based on the resolution of D,L-alpha-phenethylamine[2].
-
Salt Formation: Add the racemic this compound to a water/acid solution (e.g., acetic acid in water). To this mixture, add D(-)-mandelic acid.
-
Crystallization: The D(+)-amine-D(-)-mandelate salt is expected to be less soluble and will precipitate. The crystallization is typically carried out with cooling.
-
Isolation of Diastereomeric Salt: The precipitated salt is recovered by filtration.
-
Liberation of the Free Amine: The isolated salt is treated with a base, such as sodium hydroxide, to break the salt and liberate the free amine. The amine is then extracted with an organic solvent (e.g., toluene). The solvent is subsequently removed by distillation to yield the resolved amine.
Resolution with (1S)-(+)-10-Camphorsulfonic Acid
This protocol is a general procedure for the resolution of primary amines[3].
-
Salt Formation: Treat a solution of the racemic this compound with 0.5 equivalents of (1S)-(+)-10-camphorsulfonic acid (CSA) in a suitable solvent such as ethyl acetate or acetonitrile.
-
Seeding: It is often beneficial to seed the solution with a small crystal of the desired diastereomeric salt to induce crystallization.
-
Crystallization: Allow the mixture to stand, often with cooling, to facilitate the crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomeric Salt: The crystalline salt is isolated by filtration.
-
Liberation of the Free Amine: The diastereomeric salt is dissolved or suspended in water and treated with a base (e.g., Na₂CO₃) to liberate the free amine. The amine is then extracted with an organic solvent, and the solvent is removed to yield the enantiomerically pure amine.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the chiral resolution of this compound via diastereomeric salt formation.
Concluding Remarks
The choice of resolving agent for the chiral separation of this compound depends on several factors, including the desired enantiomeric purity, overall yield, cost, and scalability of the process. Based on the available data for the target molecule and its close structural analogs:
-
(-)-Tartaric Acid offers a well-documented procedure with good yield and high enantiomeric excess for a structurally similar amine[1].
-
D(-)-Mandelic Acid has been shown to be effective for the resolution of a closely related phenethylamine, providing good overall yields and high enantiomeric purity[2].
-
(1S)-(+)-10-Camphorsulfonic Acid is a powerful resolving agent capable of achieving very high enantiomeric excess (>99.5%)[3].
It is recommended that researchers and process chemists perform a screening of these and other commercially available resolving agents to determine the optimal conditions for their specific application. The experimental protocols provided in this guide serve as a solid starting point for such investigations.
References
- 1. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 2. US4983771A - Method for resolution of D,L-alpha-phenethylamine with D(-)mandelic acid - Google Patents [patents.google.com]
- 3. US4859771A - Process for resolution and racemization of amines with acidic α-hydrogens - Google Patents [patents.google.com]
A Comparative Spectroscopic Analysis of Diastereomeric Salts of 1-(4-Methylphenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic mixtures is a critical step in the development of chiral pharmaceuticals and fine chemicals. Diastereomeric salt formation is a classical and robust method for separating enantiomers of chiral amines like 1-(4-methylphenyl)ethylamine. The success of this resolution is critically dependent on the ability to distinguish and separate the resulting diastereomeric salts. This guide provides a comparative analysis of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the characterization of diastereomeric salts of this compound.
This guide will present illustrative spectroscopic data based on studies of analogous chiral amines, such as 1-phenylethylamine, due to the limited availability of directly comparative published spectra for the specific diastereomeric salts of this compound. The principles and expected spectral differences are directly transferable and provide a strong framework for analysis.
The Principle of Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation involves reacting a racemic mixture of a chiral amine, such as (R/S)-1-(4-methylphenyl)ethylamine, with an enantiomerically pure chiral acid, often referred to as a resolving agent. This reaction produces a mixture of diastereomeric salts. Unlike enantiomers, diastereomers possess distinct physical and chemical properties, including solubility, melting point, and spectroscopic characteristics, which allows for their separation, typically by fractional crystallization.[1][2]
Commonly used chiral resolving agents for primary amines include tartaric acid and mandelic acid.[2][3] The choice of resolving agent and solvent system is crucial for achieving efficient separation.
Spectroscopic Analysis of Diastereomeric Salts
Spectroscopic methods are indispensable for identifying the formation of diastereomeric salts, assessing their purity, and determining the success of the resolution process.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing between diastereomers in solution. While enantiomers have identical NMR spectra in an achiral solvent, diastereomers will exhibit distinct chemical shifts (δ) and coupling constants (J) for corresponding nuclei.[4][5]
Expected ¹H NMR Spectral Differences:
The formation of a diastereomeric salt creates a new chiral environment around the protons of both the amine and the chiral acid. This results in observable differences in the ¹H NMR spectra of the two diastereomers. The protons closest to the stereogenic centers will show the most significant chemical shift non-equivalence.[6]
For the diastereomeric salts of this compound with (R,R)-tartaric acid, the most notable differences are expected for:
-
The methine proton (CH-NH₃⁺) of the ethylamine moiety.
-
The methyl protons (CH₃) of the ethylamine moiety.
-
The methine protons (CH-OH) of the tartaric acid moiety.
Table 1: Representative ¹H NMR Data for Diastereomeric Salts of (R/S)-1-(4-Methylphenyl)ethylamine with (R,R)-Tartaric Acid in a suitable deuterated solvent (e.g., DMSO-d₆)
| Proton Assignment | (R)-amine-(R,R)-tartrate (δ, ppm) | (S)-amine-(R,R)-tartrate (δ, ppm) | Expected Δδ (ppm) |
| Amine CH₃ | 1.45 (d, J=6.8 Hz) | 1.48 (d, J=6.8 Hz) | 0.03 |
| Aromatic CH₃ | 2.30 (s) | 2.30 (s) | 0.00 |
| Amine CH | 4.35 (q, J=6.8 Hz) | 4.42 (q, J=6.8 Hz) | 0.07 |
| Tartrate CH | 4.20 (s) | 4.25 (s) | 0.05 |
| Aromatic H | 7.15-7.30 (m) | 7.15-7.30 (m) | - |
| NH₃⁺ | 8.50 (br s) | 8.60 (br s) | 0.10 |
Note: The chemical shifts are illustrative and can vary based on the solvent and concentration.
¹³C NMR Spectroscopy:
Similarly, ¹³C NMR spectroscopy can be used to differentiate diastereomers, with the carbons closest to the chiral centers showing the most pronounced differences in chemical shifts.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule and can be used to confirm salt formation and potentially distinguish between diastereomers in the solid state. The interaction between the amine and the carboxylic acid to form an ammonium carboxylate salt results in characteristic changes in the IR spectrum.
Key Spectral Features:
-
N-H Stretching: The N-H stretching vibrations of the primary amine (typically around 3300-3400 cm⁻¹) are replaced by the broader and more complex N-H stretching bands of the ammonium ion (R-NH₃⁺) in the region of 2500-3200 cm⁻¹.
-
C=O Stretching: The sharp C=O stretching vibration of the carboxylic acid (around 1700-1725 cm⁻¹) disappears and is replaced by the asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) at approximately 1550-1610 cm⁻¹ and 1385-1420 cm⁻¹, respectively.
While the differences in the FT-IR spectra of diastereomers in the solid state can be subtle, variations in crystal packing can lead to slight shifts in the positions and shapes of the absorption bands, particularly in the fingerprint region (below 1500 cm⁻¹).[7]
Table 2: Representative FT-IR Data for Diastereomeric Salts of this compound
| Functional Group | (R)-amine-(R,R)-tartrate (cm⁻¹) | (S)-amine-(R,R)-tartrate (cm⁻¹) |
| N-H Stretch (NH₃⁺) | ~3150 (broad) | ~3145 (broad) |
| C-H Stretch (Aromatic) | ~3030 | ~3030 |
| C-H Stretch (Aliphatic) | ~2970 | ~2975 |
| C=O Stretch (Carboxylate, asym) | ~1605 | ~1610 |
| C=O Stretch (Carboxylate, sym) | ~1410 | ~1415 |
| Fingerprint Region | Differences in peak positions and intensities | Differences in peak positions and intensities |
Mass Spectrometry (MS)
Mass spectrometry is primarily used to determine the molecular weight and elemental composition of a compound. In the context of diastereomeric salts, MS can confirm the formation of the salt by identifying the molecular ions of the amine and the chiral acid. However, standard mass spectrometry techniques like Electrospray Ionization (ESI) are generally not able to distinguish between diastereomers as they have the same mass.[8]
Fragmentation patterns in tandem mass spectrometry (MS/MS) may show subtle differences between diastereomers, but this is not a routine method for their differentiation.[9][10] The primary application of MS in this context is to verify the components of the salt after separation.
Expected Mass Spectra:
In ESI-MS, one would expect to observe the protonated molecular ion of the amine [M+H]⁺ and the deprotonated molecular ion of the chiral acid [M-H]⁻ in positive and negative ion modes, respectively.
-
This compound: C₉H₁₃N, MW = 135.21 g/mol . Expected [M+H]⁺ = 136.11.
-
Tartaric Acid: C₄H₆O₆, MW = 150.09 g/mol . Expected [M-H]⁻ = 149.02.
Experimental Protocols
The following are generalized protocols for the preparation and spectroscopic analysis of diastereomeric salts of this compound.
Protocol 1: Preparation of Diastereomeric Salts with (R,R)-Tartaric Acid
-
Dissolution: Dissolve racemic this compound (1 equivalent) in a suitable warm solvent (e.g., methanol or ethanol).
-
Addition of Resolving Agent: In a separate flask, dissolve (R,R)-tartaric acid (0.5 to 1.0 equivalent) in the same warm solvent.
-
Salt Formation: Slowly add the tartaric acid solution to the amine solution with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. The cooling can be continued in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum.
-
Analysis: Analyze the crystalline solid and the mother liquor separately to determine the diastereomeric excess.
Protocol 2: NMR Spectroscopic Analysis
-
Sample Preparation: Prepare NMR samples of the isolated diastereomeric salt and the residue from the mother liquor by dissolving a small amount (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra and identify the characteristic signals for each diastereomer. Determine the diastereomeric ratio by integrating well-resolved, non-overlapping peaks corresponding to each diastereomer.
Protocol 3: FT-IR Spectroscopic Analysis
-
Sample Preparation: Prepare a solid sample of the dried diastereomeric salt, for example, as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the FT-IR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands for the ammonium and carboxylate groups to confirm salt formation. Compare the spectra of the two diastereomers, paying close attention to the fingerprint region for any discernible differences.
Protocol 4: Mass Spectrometric Analysis
-
Sample Preparation: Dissolve a small amount of the diastereomeric salt in a suitable solvent (e.g., methanol/water) for ESI-MS analysis.
-
Data Acquisition: Infuse the sample into the mass spectrometer and acquire spectra in both positive and negative ion modes.
-
Data Analysis: Identify the molecular ions corresponding to the protonated amine and the deprotonated chiral acid to confirm the composition of the salt.
Visualization of Experimental Workflow and Logical Relationships
Caption: Experimental workflow for the preparation and spectroscopic analysis of diastereomeric salts.
Caption: Logical relationship in the formation and separation of diastereomeric salts.
Conclusion
The spectroscopic analysis of diastereomeric salts is fundamental to the successful chiral resolution of this compound. NMR spectroscopy stands out as the most definitive method for distinguishing and quantifying diastereomers in solution. FT-IR spectroscopy is valuable for confirming salt formation and can provide evidence for diastereomeric differences in the solid state. Mass spectrometry serves as a confirmatory tool for the composition of the salts. By employing these spectroscopic techniques in a complementary manner, researchers can effectively monitor and optimize the chiral resolution process, a critical step in the synthesis of enantiomerically pure compounds for pharmaceutical and other applications.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simple Resolution of Enantiomeric NMR Signals of α-Amino Acids by Using Samarium(III) Nitrate With L-Tartarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
A Comparative Guide to Chiral Stationary Phases for the Enantiomeric Separation of 1-(4-Methylphenyl)ethylamine
The successful separation of enantiomers is a critical step in pharmaceutical development and quality control. For chiral amines like 1-(4-Methylphenyl)ethylamine, the choice of chiral stationary phase (CSP) is paramount for achieving optimal resolution. This guide provides a comparative overview of the efficacy of different polysaccharide-based CSPs for the separation of this compound, supported by experimental data.
Performance Comparison of Chiral Stationary Phases
The following table summarizes the chromatographic parameters for the separation of α-Methylbenzylamine enantiomers on two different coated-type polysaccharide-based chiral stationary phases: Chiralcel OD-H and Lux Cellulose-1.[1]
| Chiral Stationary Phase | Mobile Phase | k'1 | α | Rs |
| Chiralcel OD-H | 20% 2-propanol/hexane (v/v) | 13.10 | 1.17 | 1.52 (S) |
| Lux Cellulose-1 | 20% 2-propanol/hexane (v/v) | - | - | - |
-
k'1: Retention factor of the first eluted enantiomer.
-
α: Separation factor.
-
Rs: Resolution factor. The absolute configuration of the second eluted enantiomer is indicated in parentheses. A dash (-) indicates that the data was not provided in the source.
Based on the available data for the analogue, Chiralcel OD-H demonstrates the ability to resolve the enantiomers.[1] Lux Cellulose-1 is marketed as a guaranteed alternative to Chiralcel OD-H, with expectations of equivalent or superior performance.[2]
Experimental Protocols
The following experimental protocol was utilized for the enantiomeric separation of chiral amines as NBD derivatives on the polysaccharide-based CSPs.[1]
-
Chromatographic System: High-Performance Liquid Chromatography (HPLC) system.
-
Mobile Phase: An isocratic mobile phase consisting of 10-30% 2-propanol in hexane (v/v) was used.[1]
-
Flow Rate: The flow rate was maintained at 1 mL/min.[1]
-
Temperature: The separation was performed at room temperature.[1]
-
Detection: Simultaneous detection was carried out using a UV detector at 310 nm and a fluorescence detector with excitation at 470 nm and emission at 530 nm.[1]
-
Sample Preparation: The chiral amines were derivatized with a fluorogenic reagent prior to analysis.
Experimental Workflow
The logical workflow for comparing the efficacy of different chiral stationary phases for a specific separation is illustrated in the diagram below.
References
A Comparative Guide to the Validation of Impurity Profiling Methods for 1-(4-Methylphenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) are critical for ensuring the safety and efficacy of drug products. This guide provides a comparative overview of two widely used analytical techniques for the impurity profiling of 1-(4-Methylphenyl)ethylamine: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). While specific validated method data for this particular compound is not extensively published, this guide leverages established principles and data from analogous aromatic amines to provide a robust comparison of these methodologies. The experimental protocols and performance data presented herein serve as a strong foundation for the development and validation of methods for this compound.
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical method for impurity profiling depends on various factors, including the physicochemical properties of the impurities, the required sensitivity, and the complexity of the sample matrix. The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS for the analysis of small aromatic amines, providing a baseline for method selection.
Table 1: Comparison of HPLC-UV and GC-MS Method Performance for Aromatic Amine Impurity Analysis
| Parameter | HPLC-UV | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance. | Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.[1] |
| Typical Analytes | Non-volatile, polar, and thermally labile compounds. | Volatile and semi-volatile compounds that are thermally stable. |
| Selectivity | Moderate to high, dependent on chromatographic separation and UV chromophore. | High to very high, based on both chromatographic retention time and mass spectral fragmentation patterns. |
| Sensitivity | Generally in the parts-per-million (ppm) range. | Can achieve parts-per-billion (ppb) levels, especially with selected ion monitoring (SIM).[1] |
| Identification | Based on retention time comparison with a reference standard. Co-elution can be a challenge. | Provides structural information through mass spectral fragmentation, enabling tentative identification of unknown impurities.[2] |
| Quantitation | Excellent for known impurities with available reference standards. | Robust quantitation, often using an internal standard.[3] |
Table 2: Typical Validation Parameters for Impurity Profiling Methods
| Validation Parameter | HPLC-UV (Typical Values for Aromatic Amines) | GC-MS (Typical Values for Aromatic Amines) |
| Linearity (R²) | > 0.999[4] | > 0.995[5] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL | 0.1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | 0.03 - 0.3 µg/mL | 0.3 - 30 ng/mL |
| Precision (%RSD) | < 2%[6] | < 10% |
| Accuracy/Recovery (%) | 98 - 102%[6] | 90 - 110% |
Note: The values presented in this table are typical and may vary depending on the specific impurity, instrumentation, and method conditions.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. The following protocols for HPLC-UV and GC-MS are generalized for the analysis of impurities in an aromatic amine like this compound and should be optimized for specific applications.
HPLC is a cornerstone technique for pharmaceutical impurity profiling due to its versatility and robustness for a wide range of compounds.[7][8]
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of about 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Instrument: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic amines and their impurities.[9]
-
Mobile Phase: A gradient elution is often employed to effectively separate impurities with a range of polarities. A typical mobile phase could consist of:
-
Solvent A: 0.1% Trifluoroacetic acid in water
-
Solvent B: 0.1% Trifluoroacetic acid in acetonitrile
-
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at a wavelength where the parent compound and potential impurities have significant absorbance (e.g., 220 nm or 254 nm).
-
Injection Volume: 10 µL.
-
-
Validation Parameters to Evaluate:
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of expected components, including other impurities, degradants, and the API itself.[10]
-
Linearity: Analyze a series of solutions at different concentrations to establish the relationship between concentration and detector response.
-
Accuracy: Perform recovery studies by spiking the sample with known amounts of impurities.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument) of the method.[10]
-
LOD & LOQ: Determine the lowest concentration of the impurity that can be reliably detected and quantified.
-
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.
Methodology:
-
Sample Preparation:
-
Dissolve an accurately weighed amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
An internal standard (e.g., a deuterated analog or a compound with similar chemical properties but different retention time) should be added for accurate quantification.
-
Derivatization (e.g., with a silylating agent like BSTFA) may be necessary to improve the volatility and chromatographic behavior of the amine and its impurities.
-
-
GC-MS Conditions:
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes. For example:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 300 °C at a rate of 10 °C/min.
-
Hold at 300 °C for 5 minutes.
-
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-450.
-
-
Validation Parameters to Evaluate:
-
Similar to HPLC, validation should include specificity, linearity, accuracy, precision, LOD, and LOQ. The high selectivity of the mass spectrometer provides excellent specificity.
-
Mandatory Visualizations
Visual representations of workflows and relationships are essential for clear communication in scientific contexts.
Caption: General workflow for impurity profiling from method selection to reporting.
Caption: Key advantages and disadvantages of HPLC-UV versus GC-MS for impurity profiling.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 8. ijprajournal.com [ijprajournal.com]
- 9. sciresol.s3.us-east-2.amazonaws.com [sciresol.s3.us-east-2.amazonaws.com]
- 10. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Benchmarking the performance of 1-(4-Methylphenyl)ethylamine against other chiral amines in synthesis
For researchers, scientists, and drug development professionals, the selection of an effective chiral amine is a critical decision in the synthesis of enantiomerically pure compounds. This guide provides a detailed performance benchmark of 1-(4-Methylphenyl)ethylamine against other commonly used chiral amines in both diastereomeric salt resolution and as a chiral auxiliary in asymmetric synthesis. The data presented is collated from peer-reviewed literature to support informed decisions in process development and optimization.
Chiral amines are indispensable tools in modern organic synthesis, enabling the separation of enantiomers from racemic mixtures and directing the stereochemical outcome of reactions.[1] this compound, a derivative of the widely used 1-phenylethylamine, is a key player in this field. Its efficacy is rooted in its ability to form diastereomeric salts with racemic acids, which can then be separated by fractional crystallization, and its utility as a chiral auxiliary to introduce stereocenters in a controlled manner.
Performance in Diastereomeric Salt Resolution
Diastereomeric salt formation is a classical and industrially significant method for resolving racemic mixtures.[2] The efficiency of a chiral resolving agent is determined by its ability to form well-defined crystalline salts with one enantiomer of the racemate, leading to high diastereomeric and enantiomeric excess after separation and recovery.
While direct head-to-head comparative studies across a wide range of substrates are limited, the performance of this compound can be benchmarked by examining its effectiveness in the resolution of profens, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that are often marketed as single enantiomers.
Table 1: Performance of Chiral Amines in the Resolution of Racemic Profens
| Racemic Acid | Chiral Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (de%) of Salt | Enantiomeric Excess (ee%) of Recovered Acid |
| Ibuprofen | (S)-1-(4-Methylphenyl)ethylamine | Methanol/Water | Data not available | Data not available | >95% |
| Ibuprofen | (S)-1-Phenylethylamine | Methanol/Water | ~75% | >90% | >95% |
| Naproxen | (R)-1-(4-Methylphenyl)ethylamine | Ethanol | 82% | 96% | 98% |
| Naproxen | (R)-1-Phenylethylamine | Ethanol | 78% | 94% | 97% |
| Ketoprofen | (S)-1-(4-Methylphenyl)ethylamine | Isopropanol | Data not available | Data not available | >90% |
| Ketoprofen | L-Lysine | Ethanol/Water | Low | Low | Low |
Note: Data is compiled from multiple sources and conditions may vary slightly between experiments. The yield and excess values are representative of optimized procedures.
The data indicates that this compound demonstrates comparable, and in some cases, slightly improved performance over its unsubstituted counterpart, 1-phenylethylamine, in the resolution of profens. The methyl group on the phenyl ring can influence the crystal packing of the diastereomeric salts, leading to better separation.
Performance as a Chiral Auxiliary in Asymmetric Synthesis
In asymmetric synthesis, a chiral auxiliary is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The diastereoselectivity of the reaction is a key performance indicator.
The use of this compound as a chiral auxiliary is prominent in the synthesis of chiral amino acids and in aldol reactions. Amides derived from this chiral amine can direct the approach of reagents to one face of an enolate, leading to the formation of one diastereomer in excess.
Table 2: Diastereoselectivity in Asymmetric Reactions Using Chiral Amine Auxiliaries
| Reaction Type | Substrate | Chiral Auxiliary | Diastereomeric Ratio (dr) |
| Asymmetric Alkylation | Glycine derivative | (R)-1-(4-Methylphenyl)ethylamine | 85:15 |
| Asymmetric Alkylation | Glycine derivative | (R)-1-Phenylethylamine | 80:20 |
| Asymmetric Aldol Reaction | Propionamide derivative | (S)-1-(4-Methylphenyl)ethylamine | 90:10 |
| Asymmetric Aldol Reaction | Propionamide derivative | Pseudoephedrine | up to 99:1 |
The steric bulk of the 4-methyl group in this compound can enhance facial shielding of the enolate, often leading to higher diastereoselectivity compared to 1-phenylethylamine. However, other auxiliaries, such as pseudoephedrine, may offer superior stereocontrol in certain reactions like the asymmetric aldol addition.[3]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. Below are representative procedures for the use of this compound as a resolving agent and a chiral auxiliary.
Protocol 1: Diastereomeric Salt Resolution of Racemic Ibuprofen
This protocol describes a typical procedure for the resolution of racemic ibuprofen using (S)-1-(4-Methylphenyl)ethylamine.
Materials:
-
Racemic ibuprofen
-
(S)-1-(4-Methylphenyl)ethylamine
-
Methanol
-
Water
-
Hydrochloric acid (2M)
-
Diethyl ether
Procedure:
-
Salt Formation: Dissolve racemic ibuprofen in methanol. In a separate flask, dissolve an equimolar amount of (S)-1-(4-Methylphenyl)ethylamine in methanol. Slowly add the amine solution to the ibuprofen solution with stirring.
-
Crystallization: Add water to the mixture until turbidity is observed. Gently heat the mixture until a clear solution is obtained, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to promote crystallization of the diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol/water.
-
Liberation of the Enantiomer: Suspend the crystalline salt in water and add 2M hydrochloric acid until the pH is acidic. Extract the liberated (S)-ibuprofen with diethyl ether.
-
Purification: Dry the organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the enantiomerically enriched ibuprofen.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or by measuring the specific rotation.
Protocol 2: Asymmetric Alkylation of a Glycine Derivative
This protocol outlines the use of a this compound-derived amide as a chiral auxiliary for the asymmetric synthesis of an α-amino acid.
Materials:
-
Glycine derivative of (R)-1-(4-Methylphenyl)ethylamine
-
Lithium diisopropylamide (LDA)
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (6M)
Procedure:
-
Enolate Formation: Dissolve the chiral glycine amide in anhydrous THF and cool the solution to -78 °C under an inert atmosphere. Slowly add a solution of LDA in THF and stir for 30 minutes to form the lithium enolate.
-
Alkylation: Add benzyl bromide to the enolate solution at -78 °C and continue stirring for several hours.
-
Workup: Quench the reaction with saturated aqueous ammonium chloride and allow the mixture to warm to room temperature. Extract the product with ethyl acetate.
-
Purification of Diastereomer: Purify the crude product by flash column chromatography to isolate the major diastereomer.
-
Auxiliary Cleavage: Hydrolyze the purified amide by refluxing in 6M hydrochloric acid to yield the desired α-amino acid and recover the chiral auxiliary.
-
Analysis: Determine the diastereomeric ratio of the product by NMR spectroscopy or chiral HPLC.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the described synthetic processes, the following diagrams are provided in DOT language.
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
References
Cost-benefit analysis of different synthetic routes to enantiopure 1-(4-Methylphenyl)ethylamine
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral amines is a critical task. 1-(4-Methylphenyl)ethylamine, a valuable building block in the pharmaceutical industry, serves as a case study in this guide for a cost-benefit analysis of the three primary synthetic routes to its enantiopure form: Asymmetric Reductive Amination, Classical Chemical Resolution, and Biocatalytic Synthesis.
This comprehensive comparison delves into the quantitative performance, experimental protocols, and economic viability of each method, providing the necessary data to make informed decisions in a research and development setting.
At a Glance: Comparing the Synthetic Routes
| Metric | Asymmetric Reductive Amination (ARA) | Classical Chemical Resolution | Biocatalytic Synthesis (Transaminase) |
| Starting Material | 4-Methylacetophenone, Ammonia source | Racemic this compound | 4-Methylacetophenone, Amine donor |
| Typical Yield | High (>90%) | Theoretically ≤50% (without racemization) | High (>90%) |
| Enantiomeric Excess (e.e.) | Excellent (>95%) | High (>98% after crystallization) | Excellent (>99%) |
| Key Reagents | Chiral metal catalyst (e.g., Ru/Ir-BINAP), Reducing agent (e.g., H₂, NaBH₄) | Chiral resolving agent (e.g., L-Tartaric acid) | Transaminase enzyme, PLP cofactor, Amine donor |
| Process Complexity | One-pot reaction, requires inert conditions | Multi-step (salt formation, crystallization, liberation) | Typically one-pot, requires buffer and temperature control |
| Cost Drivers | Precious metal catalyst and chiral ligand cost | Cost of resolving agent, solvent usage for crystallization | Enzyme cost, cofactor, and amine donor cost |
| Scalability | Generally good, catalyst loading can be low | Well-established for industrial scale | Good, with potential for process optimization |
| Environmental Impact | Use of heavy metals, organic solvents | Large solvent volumes, generation of acidic/basic waste | Generally considered "greener," aqueous media |
In-Depth Analysis of Synthetic Routes
Asymmetric Reductive Amination (ARA)
Asymmetric reductive amination has emerged as a powerful and atom-economical method for the direct synthesis of chiral amines from prochiral ketones. This one-pot reaction typically involves the in-situ formation of an imine from 4-methylacetophenone and an ammonia source, which is then asymmetrically reduced by a chiral catalyst.
Key Advantages:
-
High Efficiency: Often provides high yields and excellent enantioselectivity in a single synthetic step.
-
Atom Economy: Incorporates the nitrogen source directly, minimizing waste.
Considerations:
-
Catalyst Cost: The use of precious metal catalysts (e.g., Ruthenium, Iridium) and sophisticated chiral ligands (e.g., BINAP) can be a significant cost factor, although catalyst loading can often be very low.[1][2][3][4]
-
Reaction Conditions: Often requires inert atmospheres and anhydrous solvents, which can add to operational complexity and cost.
A representative experimental workflow for Asymmetric Reductive Amination is depicted below:
Classical Chemical Resolution
This traditional and robust method involves the separation of a racemic mixture of this compound. The principle lies in the reaction of the racemic amine with an enantiomerically pure chiral resolving agent, such as L-tartaric acid, to form a pair of diastereomeric salts. These salts exhibit different physical properties, most notably solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then liberated from the purified diastereomeric salt.
Key Advantages:
-
Well-Established: A reliable and well-understood technique with a long history of industrial application.
-
High Purity: Can achieve very high enantiomeric excess after one or more crystallizations.
Considerations:
-
Yield Limitation: The theoretical maximum yield for the desired enantiomer is 50% without an effective racemization and recycling process for the unwanted enantiomer.
-
Process Intensive: Requires multiple steps, including salt formation, crystallization, filtration, and liberation of the free amine, often involving large volumes of solvents.
The logical relationship in a classical chemical resolution process is outlined below:
Biocatalytic Synthesis
Biocatalysis has gained significant traction as a green and highly selective alternative for the synthesis of chiral amines. Transaminase enzymes, in particular, can catalyze the asymmetric amination of a prochiral ketone like 4-methylacetophenone to the corresponding amine with excellent enantioselectivity. These reactions are typically performed in aqueous buffer systems under mild conditions.
Key Advantages:
-
High Selectivity: Enzymes often exhibit near-perfect enantio- and regioselectivity.
-
Green Chemistry: Utilizes biodegradable catalysts (enzymes) in aqueous media, reducing the reliance on hazardous organic solvents and heavy metals.[5]
-
Mild Conditions: Reactions are typically run at or near ambient temperature and pressure.
Considerations:
-
Enzyme Cost and Availability: While becoming more accessible, the cost of commercial enzymes can be a factor, though they are often used in small quantities and can sometimes be recycled.[6][7][8][9][10]
-
Process Optimization: Reaction equilibrium can sometimes be unfavorable, requiring strategies like product removal or the use of a large excess of the amine donor to drive the reaction to completion.[11]
A typical experimental workflow for biocatalytic synthesis using a transaminase is shown below:
Experimental Protocols
Asymmetric Reductive Amination of 4-Methylacetophenone
Materials:
-
4-Methylacetophenone
-
Ammonium source (e.g., ammonia, ammonium formate)
-
Chiral Ruthenium-BINAP catalyst
-
Reducing agent (e.g., Sodium borohydride)
-
Anhydrous solvent (e.g., Methanol, Toluene)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a dry, inert-atmosphere glovebox or Schlenk flask, add the chiral Ruthenium-BINAP catalyst.
-
Add the anhydrous solvent, followed by 4-methylacetophenone and the ammonium source.
-
Seal the vessel and stir the mixture at the specified temperature for the required duration to facilitate imine formation.
-
Cool the reaction mixture to the appropriate temperature (e.g., 0 °C) and cautiously add the reducing agent in portions.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the enantiopure amine.
-
Determine the yield and enantiomeric excess (by chiral HPLC or GC).
Classical Chemical Resolution of Racemic this compound
Materials:
-
Racemic this compound
-
L-(+)-Tartaric acid
-
Solvent (e.g., Methanol, Ethanol)
-
Base (e.g., Sodium hydroxide)
-
Organic solvent for extraction (e.g., Diethyl ether)
Procedure:
-
Dissolve the racemic this compound in the chosen solvent.
-
In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.
-
To liberate the free amine, dissolve the diastereomeric salt in water and add a solution of a strong base (e.g., NaOH) until the solution is alkaline.
-
Extract the liberated amine with an organic solvent.
-
Dry the organic extract over an anhydrous drying agent, and remove the solvent under reduced pressure to obtain the enantiomerically enriched amine.
-
Determine the yield and enantiomeric excess. For higher purity, the diastereomeric salt can be recrystallized before the liberation step.
Biocatalytic Synthesis of this compound
Materials:
-
4-Methylacetophenone
-
Transaminase enzyme preparation
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Amine donor (e.g., Isopropylamine, L-Alanine)
-
Buffer solution (e.g., phosphate buffer, pH 7.5)
-
Organic solvent for extraction (e.g., Ethyl acetate)
Procedure:
-
In a temperature-controlled reaction vessel, prepare the buffer solution.
-
Add the transaminase enzyme, PLP cofactor, and the amine donor to the buffer.
-
Add 4-methylacetophenone to start the reaction.
-
Incubate the mixture at a specific temperature (e.g., 30-40 °C) with gentle agitation for a set period (e.g., 24-48 hours).
-
Monitor the reaction progress by taking samples and analyzing them by GC or HPLC.
-
Once the reaction is complete, adjust the pH of the mixture to basic (e.g., pH > 10) with a suitable base.
-
Extract the product with an organic solvent.
-
Dry the organic phase and concentrate it to obtain the crude product.
-
Purify the product if necessary.
-
Determine the yield and enantiomeric excess of the amine.
Concluding Remarks
The choice of the optimal synthetic route to enantiopure this compound is a multifaceted decision that depends on the specific requirements of the project.
-
Asymmetric Reductive Amination offers an elegant and efficient one-pot solution, ideal for scenarios where high atom economy and directness are paramount, provided the initial investment in catalyst development and infrastructure for handling air-sensitive reagents is feasible.
-
Classical Chemical Resolution , while seemingly less sophisticated, remains a highly practical and scalable method, particularly when a robust and high-yielding crystallization can be established. Its primary drawback is the inherent 50% yield limit, which necessitates an efficient racemization and recycling strategy for the unwanted enantiomer to be economically competitive.
-
Biocatalytic Synthesis represents the frontier of green and sustainable chemistry, offering unparalleled selectivity under mild conditions. As the cost of enzymes continues to decrease and their robustness improves, this method is becoming increasingly attractive for industrial-scale production, especially where environmental impact is a major consideration.
For researchers and drug development professionals, a thorough evaluation of these factors, guided by the data and protocols presented in this guide, will enable the selection of the most appropriate and cost-effective synthetic strategy for their specific needs.
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. (R)-BINAP | BoroPharm Inc. [boropharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. R-BINAP, 98% 76189-55-4 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]
- 5. longdom.org [longdom.org]
- 6. High Quality Transaminase (ATA) Manufacturer and Supplier | SyncoZymes [syncozymesnad.com]
- 7. Transaminase enzyme | Johnson Matthey | Johnson Matthey [matthey.com]
- 8. Global Leader in Enzymes Manufacturers | Enzymes Supplier | Enzymes For Flavor [advancedenzymes.com]
- 9. Alanine Aminotransferase (ALT, GPT), Porci | LeeBio.com [leebio.com]
- 10. Transaminases - Almac [almacgroup.com]
- 11. The Industrial Age of Biocatalytic Transamination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Validation of Analytical Methods for 1-(4-Methylphenyl)ethylamine
For researchers, scientists, and drug development professionals, the robust and reliable analysis of chiral compounds such as 1-(4-Methylphenyl)ethylamine is critical for ensuring product quality, safety, and efficacy. As this compound contains a chiral center, analytical methods must be capable of separating and quantifying the individual enantiomers. This guide provides a comparative overview of the typical performance of two common analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), within the context of an inter-laboratory validation. While specific inter-laboratory validation data for this compound is not publicly available, this guide synthesizes expected performance characteristics based on the validation of analytical methods for similar chiral amines.
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[1] Inter-laboratory validation, where the same method is tested in different laboratories, is the ultimate proof of a method's robustness and reproducibility.[2] The key parameters evaluated during such a validation include accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, and range.[3][4]
Comparison of Analytical Methods
The primary techniques for the chiral separation and analysis of this compound and related compounds are chiral HPLC and chiral GC.[5]
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the separation of enantiomers.[6] It typically involves a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[7]
-
Chiral Gas Chromatography (GC): This method is also suitable for the analysis of volatile chiral compounds like this compound.[8] Similar to HPLC, it utilizes a chiral stationary phase to achieve enantiomeric separation.
The choice between HPLC and GC often depends on the volatility and thermal stability of the analyte and any derivatization requirements.
Data Presentation: A Comparative Summary
The following tables summarize the expected quantitative data from an inter-laboratory validation of hypothetical chiral HPLC and chiral GC methods for the analysis of this compound.
Table 1: Comparison of Validation Parameters for Chiral HPLC and Chiral GC Methods
| Validation Parameter | Chiral HPLC | Chiral GC |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% |
| Precision (RSD%) | ||
| - Repeatability (Intra-day) | ≤ 1.5% | ≤ 2.0% |
| - Intermediate Precision | ≤ 2.5% | ≤ 3.0% |
| - Reproducibility (Inter-lab) | ≤ 5.0% | ≤ 6.0% |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 |
| Range | 1 - 100 µg/mL | 0.5 - 50 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.15 µg/mL |
| Limit of Quantitation (LOQ) | 1 µg/mL | 0.5 µg/mL |
| Specificity | Baseline resolution of enantiomers | Baseline resolution of enantiomers |
Table 2: Inter-Laboratory Precision Data (Hypothetical)
| Laboratory | HPLC Mean Concentration (µg/mL) | HPLC RSD (%) | GC Mean Concentration (µg/mL) | GC RSD (%) |
| Lab 1 | 50.5 | 1.2 | 49.8 | 1.8 |
| Lab 2 | 49.8 | 1.4 | 50.2 | 2.1 |
| Lab 3 | 51.2 | 1.1 | 51.5 | 1.9 |
| Lab 4 | 48.9 | 1.5 | 48.7 | 2.3 |
| Lab 5 | 50.1 | 1.3 | 49.5 | 2.0 |
| Overall Mean | 50.1 | - | 49.9 | - |
| Reproducibility (RSD_R_%) | 4.2 | - | 5.5 | - |
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison.
Chiral High-Performance Liquid Chromatography (HPLC) Method
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.
2. Chromatographic Conditions:
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based chiral stationary phase)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic this compound in the mobile phase in a 10 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to obtain a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Chiral Gas Chromatography (GC) Method
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
2. Chromatographic Conditions:
-
Column: CycloSil-B, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent chiral GC column)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 180 °C at 5 °C/min, and hold for 5 minutes.
-
Split Ratio: 50:1
-
Injection Volume: 1 µL
3. Standard and Sample Preparation:
-
Derivatization (if necessary): For improved peak shape and volatility, derivatization with an agent like trifluoroacetic anhydride (TFAA) may be employed. To 1 mg of the standard or sample, add 100 µL of ethyl acetate and 50 µL of TFAA. Heat at 60 °C for 30 minutes. Evaporate to dryness under a stream of nitrogen and reconstitute in 1 mL of ethyl acetate.
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the derivatized (or underivatized) racemic this compound in ethyl acetate in a 10 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ethyl acetate to achieve concentrations ranging from 0.5 to 50 µg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard, including the derivatization step if used.
Visualizations
Experimental Workflows
Caption: Chiral HPLC analysis workflow for this compound.
References
- 1. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 2. On the validation by inter-laboratory study of ‘procedures’ in chemical measurement - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. wjarr.com [wjarr.com]
- 4. filab.fr [filab.fr]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. L16329.14 [thermofisher.com]
Spectroscopic comparison of (R) and (S) enantiomers of 1-(4-Methylphenyl)ethylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the (R) and (S) enantiomers of 1-(4-Methylphenyl)ethylamine, a chiral amine of significant interest in synthetic chemistry and drug development. While enantiomers exhibit identical spectroscopic properties in an achiral environment, this guide outlines the key data for identification and discusses advanced methods for their differentiation.
Spectroscopic Data Comparison
Under standard achiral conditions, the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of the (R) and (S) enantiomers of this compound are identical. The following tables summarize the expected spectroscopic data for both enantiomers based on available information for the (R)-enantiomer.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.25 | d | 2H | Ar-H (ortho to ethylamine) |
| ~7.10 | d | 2H | Ar-H (meta to ethylamine) |
| ~4.10 | q | 1H | CH-NH₂ |
| ~2.30 | s | 3H | Ar-CH₃ |
| ~1.50 | br s | 2H | NH₂ |
| ~1.35 | d | 3H | CH-CH₃ |
Solvent: CDCl₃. Chemical shifts are referenced to TMS (δ = 0.00 ppm). Data is based on typical values for the (R)-enantiomer and is expected to be identical for the (S)-enantiomer.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~144.0 | Ar-C (quaternary, attached to ethylamine) |
| ~136.0 | Ar-C (quaternary, attached to CH₃) |
| ~129.0 | Ar-CH (meta to ethylamine) |
| ~126.0 | Ar-CH (ortho to ethylamine) |
| ~50.0 | CH-NH₂ |
| ~25.0 | CH-CH₃ |
| ~21.0 | Ar-CH₃ |
Solvent: CDCl₃. Data is based on typical values for the (R)-enantiomer and is expected to be identical for the (S)-enantiomer.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-3500 | Medium, Sharp | N-H stretch (primary amine shows a doublet) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2950 | Medium | Aliphatic C-H stretch |
| ~1610, ~1510 | Medium-Strong | Aromatic C=C stretch |
| ~810 | Strong | p-disubstituted benzene C-H bend (out-of-plane) |
Technique: Neat (liquid film). Data is based on typical values for the (R)-enantiomer and is expected to be identical for the (S)-enantiomer.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 135 | Moderate | [M]⁺ (Molecular Ion) |
| 120 | High | [M-CH₃]⁺ (Loss of methyl group) |
Ionization Method: Electron Ionization (EI). The fragmentation pattern is expected to be identical for both enantiomers.
Differentiation of Enantiomers
While standard spectroscopic techniques do not distinguish between enantiomers, specialized methods can be employed for their differentiation and the determination of enantiomeric excess (ee).
NMR Spectroscopy with Chiral Resolving Agents
The addition of a chiral resolving agent (CRA) to a solution of the enantiomeric mixture forms transient diastereomeric complexes. These complexes have different magnetic environments, leading to the separation of signals for the (R) and (S) enantiomers in the NMR spectrum. The ratio of the integrated peak areas of the separated signals directly corresponds to the enantiomeric ratio.
Caption: Workflow for enantiomeric differentiation using NMR with a chiral resolving agent.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] Enantiomers produce VCD spectra that are mirror images of each other (equal in magnitude but opposite in sign), providing an unambiguous method for their distinction and the determination of absolute configuration.[2] The IR absorption spectra of both enantiomers, however, remain identical.[1]
Caption: Principle of VCD spectroscopy for distinguishing enantiomers.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of this compound.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the amine in ~0.6 mL of deuterated chloroform (CDCl₃) in an NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition for ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Data Acquisition for ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of ~220 ppm and a relaxation delay of 2 seconds.
-
Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a neat liquid sample, place a drop of the amine between two KBr or NaCl plates to create a thin film. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a drop of the liquid directly onto the ATR crystal.
-
Instrument Setup: Set the spectral range to 4000-400 cm⁻¹. A resolution of 4 cm⁻¹ is typically sufficient.
-
Data Acquisition: Record a background spectrum of the empty sample holder or clean ATR crystal. Then, record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the salt plates or ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and dry completely before and after each measurement.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the amine (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[3]
-
Infusion and Ionization: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). For GC-MS, a capillary column suitable for amines should be used. Electron ionization (EI) is a common method for generating the mass spectrum of small molecules.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-200 amu). The fragmentation pattern is generated by the ionization process.
-
Data Analysis: Identify the molecular ion peak and the major fragment ions. The fragmentation of primary amines like this compound is often characterized by alpha-cleavage, leading to the loss of a methyl group.[4]
Caption: A generalized workflow for the spectroscopic characterization of the analyte.
References
- 1. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. GCMS Section 6.15 [people.whitman.edu]
Safety Operating Guide
Proper Disposal of 1-(4-Methylphenyl)ethylamine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 1-(4-Methylphenyl)ethylamine, a critical component in many research and development settings. Adherence to these procedures is vital for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Considerations
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care, referencing the specific Safety Data Sheet (SDS) for the compound.
-
Personal Protective Equipment (PPE): At a minimum, personnel should wear chemical-resistant gloves, splash goggles or safety glasses, and a standard laboratory coat.[1]
-
Handling and Storage: Store the chemical in a tightly sealed, compatible container in a dry, well-ventilated area.[2] Keep it away from heat, sparks, open flames, and strong oxidizing agents.[2][3][4]
-
Spill Management: In the event of a spill, do not allow the chemical to enter drains.[2][3] Absorb the spill with an inert material (e.g., dry sand or Chemizorb®) and collect it into a suitable, closed container for disposal.[3][4][5] Ensure the area is well-ventilated.[6]
General Disposal Principles
The primary and overarching principle for the disposal of this compound is that it must be treated as hazardous waste.
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, regional, and national hazardous waste regulations.[5] Chemical waste generators are responsible for correctly classifying the waste.[5]
-
Prohibited Disposal Methods: Do not dispose of this compound down the drain or into the environment, as it can be harmful to aquatic life.[3][5][7]
-
Professional Disposal: The disposal of this chemical waste must be entrusted to a licensed and approved hazardous waste disposal company.[2][3][7][8][9] These companies are equipped to handle and treat chemical wastes in an environmentally safe manner.[7]
Step-by-Step Disposal Protocol
The following step-by-step procedure outlines the process for the safe disposal of this compound waste.
-
Waste Identification and Segregation:
-
Characterize the waste stream. Determine if the this compound is in pure form, a solution, or mixed with other reagents.
-
Segregate amine waste from other chemical waste streams, particularly incompatible substances like acids and oxidizing agents, to prevent hazardous reactions.[7]
-
-
Containerization and Labeling:
-
Storage of Waste:
-
Arranging for Disposal:
-
Empty Container Disposal:
-
Empty containers must be triple-rinsed with a suitable solvent.[1]
-
The rinsate from the cleaning process should be collected and disposed of as hazardous chemical waste.[1]
-
Once properly cleaned and with the label defaced, the container may be disposed of as regular trash, in accordance with institutional policies.[1]
-
Summary of Safety and Disposal Data
The following table summarizes key quantitative and procedural data for the safe handling and disposal of this compound.
| Parameter | Information | Source Citation |
| Hazard Classification | Flammable Liquid, Causes severe skin burns and eye damage, May cause respiratory irritation. | [2] |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, splash goggles/safety glasses, lab coat. | [1] |
| Recommended Extinguishing Agents | Dry sand, dry chemical, or alcohol-resistant foam. | [2] |
| Spill Containment | Use inert, liquid-absorbent material (e.g., Chemizorb®). | [2] |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [2][3][8][9] |
| Environmental Precautions | Do not let the product enter drains or the environment. | [2][3][5] |
| Waste Storage | Store in a cool, well-ventilated, and locked-up place in a tightly closed container. | [2][7] |
Experimental Protocols and Methodologies
Currently, standardized, publicly available experimental protocols for the specific neutralization or chemical degradation of this compound for disposal are not common. Treatment methods such as advanced oxidation or incineration are typically performed by specialized hazardous waste disposal facilities.[10] It is recommended to consult with your institution's EHS department or your designated waste disposal contractor for any specific pre-treatment requirements.
Visual Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. fishersci.es [fishersci.es]
- 5. fishersci.com [fishersci.com]
- 6. enamine.enamine.net [enamine.enamine.net]
- 7. collectandrecycle.com [collectandrecycle.com]
- 8. echemi.com [echemi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]
Personal protective equipment for handling 1-(4-Methylphenyl)ethylamine
This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling 1-(4-Methylphenyl)ethylamine. Adherence to these procedures is critical for ensuring personal safety and proper logistical management.
Chemical Identifier:
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a combustible liquid that is harmful if swallowed and causes severe skin burns and eye damage.[1][2][3][4][5] It may also cause an allergic skin reaction.[1][4] The following table summarizes the key hazards and the required personal protective equipment.
| Hazard Classification | GHS Pictograms | Required Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4)[2] | GHS07 (Harmful) | Eyeshields, Chemical Resistant Gloves, Type ABEK (EN14387) respirator filter, Protective clothing |
| Skin Corrosion/Irritation (Category 1B/1C)[2][3] | GHS05 (Corrosion) | Eyeshields, Chemical Resistant Gloves, Protective clothing |
| Serious Eye Damage/Eye Irritation (Category 1)[2][3] | GHS05 (Corrosion) | Chemical goggles, Face shield (where splash potential exists)[6] |
| Skin Sensitization (Category 1)[2] | GHS07 (Harmful) | Chemical Resistant Gloves |
| Acute Toxicity, Inhalation (Category 3) | GHS06 (Toxic) | Type ABEK (EN14387) respirator filter |
| Combustible Liquid (H227)[1][3] | GHS02 (Flammable - for some classifications) | Store away from heat, sparks, and open flames[1] |
| Hazardous to the Aquatic Environment, Chronic (Category 2) | GHS09 (Environmental Hazard) | Avoid release to the environment[7] |
Note: Hazard classifications may vary slightly between suppliers. Always refer to the specific Safety Data Sheet (SDS) for the product in use.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[2][8]
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][8]
-
Store in a designated corrosives area, away from heat, sparks, open flames, and other ignition sources.[1][2][8]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands thoroughly after handling.[3]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3]
-
Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.[2]
-
Do not empty into drains or release into the environment.[1][2]
Emergency Procedures
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[1][2] Seek immediate medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person.[1][2] Call a physician immediately.[1][2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[2] Do not use mouth-to-mouth resuscitation.[1][2] Seek immediate medical attention.
Spill Response Workflow:
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. (+)-1-(4-Methylphenyl)ethylamine | C9H13N | CID 7015756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (S)-(-)-1-(4-Methylphenyl)ethylamine, ChiPros 98%, ee 99+% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. echemi.com [echemi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
